7-O-Geranylscopoletin
Description
Scopoletin is a natural product found in Caragana frutex, Phyllanthus sellowianus, and other organisms with data available.
Scopoletin is a coumarin compound found in several plants including those in the genus Scopolia and the genus Brunfelsia, as well as chicory (Cichorium), redstem wormwood (Artemisia scoparia), stinging nettle (Urtica dioica), passion flower (Passiflora), noni (Morinda citrifolia fruit) and European black nightshade (Solanum nigrum) that is comprised of umbelliferone with a methoxy group substituent at position 6. Scopoletin is used to standardize and establish pharmacokinetic properties for products derived from the plants that produce it, such as noni extract. Although the mechanism(s) of action have not yet been established, this agent has potential antineoplastic, antidopaminergic, antioxidant, anti-inflammatory and anticholinesterase effects.
Plant growth factor derived from the root of Scopolia carniolica or Scopolia japonica.
See also: Arnica montana Flower (part of); Lycium barbarum fruit (part of); Viburnum opulus root (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODXRVNMMDRFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075368 | |
| Record name | Scopoletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid | |
| Record name | Scopoletin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Scopoletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92-61-5 | |
| Record name | Scopoletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scopoletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | scopoletin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Scopoletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-6-methoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCOPOLETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLF1HS0SXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Scopoletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
| Record name | Scopoletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
7-O-Geranylscopoletin: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Geranylscopoletin is a naturally occurring coumarin (B35378) derivative that has garnered interest within the scientific community due to its potential pharmacological activities. As a member of the coumarin family, it shares a common benzopyran-2-one core structure, which is often associated with a wide range of biological properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.
Natural Sources of this compound
While direct reports on the isolation and quantification of this compound are limited, its structural precursor, scopoletin (B1681571), is widely distributed in the plant kingdom. The addition of a geranyl group is a common modification of coumarins in certain plant families, suggesting that the most probable sources of this compound are plants rich in both scopoletin and enzymes capable of geranylation, such as geranyltransferases.
Based on the prevalence of related geranylated coumarins, the following plant families are considered primary candidates for containing this compound:
-
Rutaceae (Rue family): This family is a well-known producer of a diverse array of coumarins, including many with prenyl and geranyl modifications. Genera such as Citrus and Murraya are particularly rich in these compounds. For instance, 6-methoxy-7-geranyloxycoumarin has been isolated from the seeds of Poncirus trifoliata (a member of the Rutaceae family)[1].
-
Apiaceae (Carrot family): Species within the Ferulago genus are known to produce a variety of prenylated and geranylated coumarins[2][3][4][5][6]. This makes them a promising target for the isolation of this compound.
Further phytochemical screening of species within these families is warranted to identify definitive natural sources and to quantify the abundance of this compound.
Table 1: Potential Plant Sources of this compound Based on the Presence of Related Compounds
| Family | Genus | Rationale |
| Rutaceae | Citrus | Known to produce a high abundance and diversity of prenylated coumarins[7]. |
| Murraya | A coumarin C-/O-prenyltransferase capable of producing a related geranylated coumarin has been identified in Murraya exotica[8]. | |
| Poncirus | 6-methoxy-7-geranyloxycoumarin has been isolated from Poncirus trifoliata[1]. | |
| Apiaceae | Ferulago | Rich source of various prenylated and geranylated coumarins[2][3][4][5][6]. |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the coumarin scaffold, followed by specific modification steps. The pathway can be conceptually divided into two main stages: the biosynthesis of the scopoletin core and the subsequent geranylation.
Stage 1: Biosynthesis of Scopoletin
The biosynthesis of scopoletin is a well-established pathway that starts from the amino acid L-phenylalanine. The key steps are:
-
Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.
-
Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.
-
Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.
-
Ortho-hydroxylation and Lactonization: A series of enzymatic steps, including hydroxylation at the ortho position of the phenolic ring and subsequent lactonization (ring closure), leads to the formation of the coumarin scaffold. For scopoletin, this involves further enzymatic modifications, including hydroxylation and methylation, to yield the final scopoletin structure (7-hydroxy-6-methoxycoumarin).
Stage 2: Geranylation of Scopoletin
The final step in the biosynthesis of this compound is the attachment of a geranyl group to the 7-hydroxyl group of the scopoletin molecule. This reaction is catalyzed by a specific type of enzyme known as a geranyltransferase , which utilizes geranyl diphosphate (B83284) (GPP) as the donor of the geranyl moiety.
While the specific geranyltransferase responsible for the O-geranylation of scopoletin has not yet been definitively identified, research on related enzymes provides strong indications of its nature. For instance, a coumarin C-/O-prenyltransferase has been characterized from Murraya exotica that can catalyze the formation of 7-O-geranylumbelliferone, a structurally similar compound[8]. This suggests that a homologous enzyme with specificity for scopoletin is likely involved in the biosynthesis of this compound. These prenyltransferases are often membrane-bound enzymes and exhibit high substrate specificity[9][10].
Diagram of the Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from L-Phenylalanine.
Experimental Protocols
The study of this compound involves a series of experimental procedures, from the extraction from plant material to its structural elucidation and quantification.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound from a plant source would typically involve the following steps:
-
Sample Preparation: The plant material (e.g., leaves, roots, or seeds) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. A common approach is to use a solvent of medium polarity, such as methanol, ethanol, or ethyl acetate, which can efficiently extract a wide range of coumarins.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water). The coumarin fraction is usually found in the medium to non-polar fractions.
-
Chromatographic Purification: The fraction containing the target compound is further purified using various chromatographic techniques. This is often a multi-step process:
-
Column Chromatography: The fraction is first separated on a silica (B1680970) gel or Sephadex LH-20 column, eluting with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are then subjected to preparative or semi-preparative HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol.
-
Diagram of the Experimental Workflow for Isolation and Analysis
Caption: General experimental workflow for the isolation and analysis of this compound.
Structural Elucidation and Quantification
Once a pure sample of this compound is obtained, its chemical structure is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms and to confirm the position of the geranyl group on the scopoletin core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can further confirm the structure.
For the quantitative analysis of this compound in plant extracts, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector is the method of choice. A validated analytical method would involve the development of a calibration curve using a pure standard of this compound to accurately determine its concentration in the sample.
Conclusion and Future Directions
This compound represents an intriguing natural product with potential for further scientific investigation. While its natural distribution is not yet fully elucidated, plant families such as Rutaceae and Apiaceae are promising sources. The biosynthetic pathway, particularly the final geranylation step, presents an interesting area for enzymatic discovery and characterization. Future research should focus on the systematic screening of candidate plant species for the presence of this compound, the isolation and characterization of the specific scopoletin 7-O-geranyltransferase, and the exploration of the compound's biological activities. Such efforts will not only expand our fundamental knowledge of plant secondary metabolism but may also pave the way for the development of new therapeutic agents.
References
- 1. Coumarins from the Seeds of Poncirus trifoliata L [agris.fao.org]
- 2. A review of the ethnomedicinal, phytochemical, and pharmacological properties of the Ferulago genus based on Structure–Activity Relationship (SAR) of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins from Ferulago capillaris and F. brachyloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileishmanial activity of prenylated coumarins isolated from Ferulago angulata and Prangos asperula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Pharmacological Landscape of 7-O-Geranylscopoletin: An In-Depth Technical Guide
Disclaimer: Direct experimental data on the pharmacological properties of 7-O-Geranylscopoletin is limited in publicly available scientific literature. This guide provides an inferred pharmacological profile based on the well-documented activities of its constituent molecules: the coumarin (B35378) scopoletin (B1681571) and the monoterpenoid geraniol (B1671447) . The properties described herein are projected and require experimental validation for this compound itself.
Introduction
This compound is a naturally derived compound belonging to the coumarin class of secondary metabolites. It is characterized by a core scopoletin molecule linked to a geranyl group via an ether bond at the 7-hydroxy position. Scopoletin (7-hydroxy-6-methoxycoumarin) is known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] The addition of the lipophilic geranyl moiety, a well-known bioactive monoterpene, is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent scopoletin molecule, potentially enhancing its potency and cellular uptake. This guide synthesizes the known pharmacological data of scopoletin and geraniol to project the therapeutic potential of this compound for researchers, scientists, and drug development professionals.
Core Pharmacological Properties (Inferred)
Based on the activities of its constituent parts, this compound is predicted to exhibit a range of pharmacological effects, including antiproliferative, anti-inflammatory, and enzyme inhibitory activities.
Antiproliferative and Cytotoxic Activity
Both scopoletin and geraniol have demonstrated significant anticancer properties in various cancer cell lines. Scopoletin has been shown to induce apoptosis and cell cycle arrest, and to inhibit cell invasion, notably through the PI3K/Akt signaling pathway.[1][5] Geraniol has also been reported to have potent antiproliferative effects, inducing apoptosis and modulating various signaling pathways, including MAPK and PI3K/Akt/mTOR.[2][6] The combination of these two molecules in this compound suggests a potential for synergistic or enhanced anticancer activity.
Anti-inflammatory Activity
Scopoletin possesses well-documented anti-inflammatory properties.[7] Geraniol has also been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.[8] It is therefore highly probable that this compound will possess significant anti-inflammatory activity.
Enzyme Inhibition
Scopoletin is a known inhibitor of several enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO).[5][9] Geraniol has also been reported to inhibit enzymes such as acetylcholinesterase.[10] This suggests that this compound could be a promising candidate for the development of enzyme inhibitors.
Quantitative Data
The following tables summarize the reported quantitative data for the antiproliferative, anti-inflammatory, and enzyme inhibitory activities of scopoletin and geraniol. These values provide a benchmark for the potential potency of this compound.
Table 1: Antiproliferative and Cytotoxic Activity (IC50 values)
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Scopoletin | Human leukemia (CCRF-CEM) | Cytotoxicity | 4.0 µM | [11] |
| Geraniol | Human colon cancer (Colo-205) | Anticancer | 20 µM | [12] |
| Geraniol | Human thyroid cancer (TPC-1) | Cytotoxicity | 25 µM | [6] |
| Geraniol | Human gastric adenocarcinoma (AGS) | Cytotoxicity | 25 µM/ml | [13] |
| Geranyl Acetate | Human colon cancer (Colo-205) | Anticancer | 30 µM | [12] |
| Geraniol Esters | Murine leukemia (P388) | Cytotoxicity | 22.34-32.29 µg/ml | [14][15] |
| Geraniol | Human glioma (U87) | Cytotoxicity | 41.3 µg/mL | [16] |
Table 2: Anti-inflammatory Activity (IC50 values)
| Compound | Assay | IC50 Value | Reference |
| Scopoletin | LDL oxidation inhibition | 10.2 µM | [17] |
| Geraniol | COX-1 inhibition | 11.17 µg/mL | [10] |
| Geraniol | COX-2 inhibition | 8.1 µg/mL | [10] |
| Geraniol | 5-LOX inhibition | 7 µg/mL | [10] |
Table 3: Enzyme Inhibition (IC50 / K_i_ values)
| Compound | Enzyme | Inhibition Type | IC50 / K_i_ Value | Reference |
| Scopoletin | Acetylcholinesterase (AChE) | - | 5.34 µM | [17] |
| Scopoletin | Butyrylcholinesterase (BuChE) | - | 9.11 µM | [17] |
| Scopoletin | γ-aminotransferase (GABA-T) | - | 10.57 µM | [5][9] |
| Scopoletin | Monoamine Oxidase (MAO) | - | 19.4 µg/mL | [5][9] |
| Geraniol | Acetylcholinesterase (AChE) | - | 16.78 µg/mL | [10] |
| Geraniol | Butyrylcholinesterase (BuChE) | - | 9.11 µg/mL | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to assess the pharmacological properties of natural products like scopoletin and geraniol and would be applicable for the evaluation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[18] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
-
Enzyme Inhibition Assay (Acetylcholinesterase)
This assay is used to determine the inhibitory effect of a compound on acetylcholinesterase activity, often using the Ellman method.[20][21][22]
-
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.[20][22]
-
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 130 µL of 100 mM sodium phosphate (B84403) buffer (pH 8.0), 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution (e.g., 0.36 U/mL).[21]
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.[21]
-
Initiation of Reaction: Add 40 µL of a freshly prepared mixture containing 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM acetylthiocholine iodide to start the reaction.[21]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 10 minutes) using a microplate reader.[21]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value can be calculated from a dose-response curve.
-
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression of key apoptosis-related proteins.[4][23][24][25][26]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
-
Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of scopoletin and geraniol, this compound is likely to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Both scopoletin and geraniol have been shown to inhibit this pathway in cancer cells, leading to decreased cell viability and induction of apoptosis.[1][27][28]
Caption: Inferred inhibition of the PI3K/Akt signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Geraniol has been shown to modulate the MAPK pathway, leading to anticancer effects.[2][6][29]
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Both scopoletin and geraniol are known to induce apoptosis in cancer cells through the modulation of pro- and anti-apoptotic proteins.[3][30][31]
Caption: Inferred induction of apoptosis by this compound via the mitochondrial pathway.
Conclusion and Future Directions
The pharmacological profile of this compound, inferred from its constituent molecules, suggests a promising potential as a multi-target therapeutic agent. Its projected antiproliferative, anti-inflammatory, and enzyme inhibitory activities warrant further investigation. The lipophilic geranyl moiety may enhance the bioavailability and efficacy of the parent scopoletin molecule.
Future research should focus on the synthesis and isolation of this compound to enable direct experimental validation of its pharmacological properties. In vitro studies should be conducted to determine its IC50 values against a panel of cancer cell lines and its inhibitory effects on key enzymes. Subsequent in vivo studies in animal models will be crucial to evaluate its efficacy, toxicity, and pharmacokinetic profile. Elucidation of the precise molecular mechanisms of action through detailed studies of its effects on signaling pathways will be essential for its development as a potential therapeutic agent.
References
- 1. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geraniol and lupeol inhibit growth and promote apoptosis in human hepatocarcinoma cells through the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy/ Apoptosis Induced by Geraniol through HIF-1α/BNIP3/Beclin-1 Signaling Pathway in A549 CoCl2 Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jbuon.com [jbuon.com]
- 13. Inhibiting the JNK/ERK signaling pathway with geraniol for attenuating the proliferation of human gastric adenocarcinoma AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 22. attogene.com [attogene.com]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. blog.cellsignal.com [blog.cellsignal.com]
- 27. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Scopoletin increases glucose uptake through activation of PI3K and AMPK signaling pathway and improves insulin sensitivity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. phcog.com [phcog.com]
7-O-Geranylscopoletin: A Technical Whitepaper on the Postulated Mechanism of Action in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, detailed experimental studies on the specific mechanism of action of 7-O-Geranylscopoletin in cancer cells are not publicly available. This document, therefore, presents a scientifically-grounded postulation of its mechanism based on the known anticancer activities of its parent compounds, scopoletin (B1681571) and geraniol (B1671447), and the closely related structural analog, 7-geranyloxycoumarin (auraptene). The experimental data and protocols provided are derived from studies on these related molecules and are intended to serve as a guide for future research on this compound.
Executive Summary
This compound is a hybrid molecule that combines the coumarin (B35378) structure of scopoletin with the monoterpene geraniol. This unique combination suggests a multi-faceted mechanism of action against cancer cells. It is hypothesized that this compound induces cytotoxicity in cancer cells through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell proliferation and survival. This whitepaper will delineate these potential mechanisms, supported by data from its constituent parts and a key structural analog.
Anticancer Activity of the Structural Analog: 7-Geranyloxycoumarin
7-Geranyloxycoumarin, which shares the geranylated coumarin backbone of this compound, has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. Its activity provides the most direct evidence for the likely effects of this compound.
Table 1: Cytotoxic and Pro-Apoptotic Effects of 7-Geranyloxycoumarin on Cancer Cells
| Cancer Cell Line | Treatment Conditions | Observed Effects | Reference |
| Human Gastric Adenocarcinoma (MKN45) | Time- and dose-dependent | Induction of apoptosis, significant downregulation of BCL2 expression.[1] | [1] |
| Human Prostate Cancer (PC3) | 20 and 40 µM for 24, 48, 72h, followed by X-ray | Enhanced toxicity of radiation, increased apoptotic cells, reduced survival fraction.[2][3][4] | [2][3][4] |
| Adult T-cell Leukemia/Lymphoma (ATLL) | 5 µg/ml for 96h, followed by 6 Gy radiation | Increased percentage of early and late apoptotic cells.[5] | [5] |
Table 2: Gene Expression Changes Induced by 7-Geranyloxycoumarin in Cancer Cells
| Cancer Cell Line | Gene | Change in Expression | Reference |
| Human Prostate Cancer (PC3) | p53 | Significant induction | [2][3][4] |
| BAX | Significant induction | [2][3][4] | |
| BCL2 | Significant downregulation | [2][3][4] | |
| CCND1 (Cyclin D1) | Significant downregulation | [2][3][4] | |
| Human Gastric Adenocarcinoma (MKN45) | BCL2 | Significant downregulation | [1] |
| Adult T-cell Leukemia/Lymphoma (ATLL) | BMI-1 | Significant downregulation | [5] |
| CD44 | Downregulation | [5] |
Postulated Mechanism of Action of this compound
The anticancer mechanism of this compound can be inferred from the well-documented activities of scopoletin and geraniol.
The Scopoletin Moiety: Induction of Apoptosis and Cell Cycle Arrest via PI3K/Akt Pathway Inhibition
Scopoletin is known to exert its anticancer effects by inducing apoptosis and causing cell cycle arrest, primarily through the inhibition of the PI3K/Akt signaling pathway.[6][7]
-
PI3K/Akt Pathway Inhibition: This is a crucial pathway for cell survival and proliferation. Scopoletin's inhibition of this pathway leads to the downstream suppression of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and caspases.[6][7]
-
Induction of Apoptosis: Scopoletin has been shown to increase the expression of Bax, Caspase-3, -8, and -9, while decreasing the expression of Bcl-2, thereby triggering programmed cell death.[7]
-
Cell Cycle Arrest: Scopoletin can arrest cancer cells at the G2/M checkpoint, preventing their proliferation.[7]
Caption: Postulated mechanism of the scopoletin moiety of this compound.
The Geraniol Moiety: Modulation of Multiple Cancer Hallmarks
Geraniol, a monoterpene alcohol, has been shown to affect a wide range of signaling pathways and cancer hallmarks.[8][9][10]
-
Modulation of Proliferative Signaling: Geraniol can interfere with pathways that sustain cancer cell proliferation.[9]
-
Induction of Cell Death: It induces both apoptosis and autophagy in cancer cells.[9]
-
Cell Cycle Regulation: Geraniol can cause cell cycle arrest at different phases depending on the cancer type.[9]
Caption: Postulated modulation of cancer hallmarks by the geraniol moiety.
Proposed Experimental Protocols for Investigating this compound
The following are detailed methodologies for key experiments that would be essential to elucidate the mechanism of action of this compound, based on protocols used for related compounds.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., HeLa, PC3, MKN45) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with the IC50 concentration of this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression of key signaling proteins.
-
Methodology:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
While direct experimental evidence for the anticancer mechanism of this compound is currently lacking, the data from its constituent molecules and a close structural analog strongly suggest a potent and multi-targeted agent. It is hypothesized that this compound inhibits cancer cell proliferation and survival by inducing apoptosis and cell cycle arrest, likely through the modulation of the PI3K/Akt pathway and other key cancer-related signaling cascades.
Future research should focus on validating these postulated mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this whitepaper provide a clear roadmap for such investigations. Elucidating the precise molecular targets of this compound will be crucial for its potential development as a novel chemotherapeutic or chemopreventive agent.
References
- 1. 7-geranyloxycoumarin enhanced radiotherapy effects on human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Radiation Response of Human Leukemia/Lymphoma Cells was Improved by 7-Geranyloxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - ProQuest [proquest.com]
- 10. spandidos-publications.com [spandidos-publications.com]
The Anti-inflammatory Potential of 7-O-Geranylscopoletin: A Technical Guide to its Mechanisms and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Geranylscopoletin, a derivative of the naturally occurring coumarin (B35378) scopoletin (B1681571), is an emerging compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the putative anti-inflammatory effects of this compound, drawing upon the established activities of its constituent molecules, scopoletin and geraniol (B1671447). The primary mechanisms of action are proposed to involve the inhibition of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes the available quantitative data for its parent compounds, details relevant experimental protocols for assessing its efficacy, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic modulation of inflammatory pathways remains a significant goal in drug discovery.
This compound is a semi-synthetic or naturally occurring compound derived from scopoletin (7-hydroxy-6-methoxycoumarin), a coumarin found in various plants, and geraniol, a monoterpenoid alcohol. Both scopoletin and geraniol have demonstrated independent anti-inflammatory activities, suggesting that their conjugate, this compound, may possess enhanced or synergistic effects. This guide will explore the anticipated anti-inflammatory profile of this compound based on the current understanding of its parent molecules.
Putative Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are likely mediated through the modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., iNOS, COX-2), and adhesion molecules.[2]
Both scopoletin and geraniol have been shown to inhibit NF-κB activation.[3] Geraniol, for instance, has been observed to reverse the cytosolic degradation of IκBα and the nuclear upregulation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[3] It is therefore highly probable that this compound exerts its anti-inflammatory effects by interfering with this pathway, leading to a downstream reduction in the production of inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play crucial roles in transducing extracellular signals into cellular responses, including inflammation.[4] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory genes. Evidence suggests that coumarin derivatives can suppress MAPK signaling pathways.[2]
Quantitative Data on Constituent Molecules
While specific quantitative data for this compound is not yet widely available, the following tables summarize the reported anti-inflammatory activities of its parent compounds, scopoletin (7-hydroxycoumarin) and geraniol. This data provides a valuable benchmark for future studies on this compound.
Table 1: In Vitro Anti-inflammatory Activity of Scopoletin and Geraniol
| Compound | Assay | Cell Line | Stimulant | Measured Parameter | IC50 / % Inhibition | Reference |
| Scopoletin | 5-Lipoxygenase Inhibition | - | - | Enzymatic Activity | IC50: 1.76 ± 0.01 µM | [5] |
| Geraniol | Nitric Oxide Production | RAW 264.7 | LPS | NO Levels | Suppressed in a dose-dependent manner | [3] |
| Geraniol | Prostaglandin (B15479496) E2 Production | RAW 264.7 | LPS | PGE2 Levels | Suppressed in a dose-dependent manner | [3] |
Table 2: In Vivo Anti-inflammatory Activity of 7-Hydroxycoumarin (Scopoletin)
| Compound | Animal Model | Assay | Dosing | Effect | Reference |
| 7-Hydroxycoumarin | Mice | Carrageenan-induced paw edema | 30-120 mg/kg (oral) | Dose-related anti-inflammatory effect | [6] |
| 7-Hydroxycoumarin | Mice | Acetic acid-induced writhing | 3-60 mg/kg (oral) | Dose-related antinociception | [6] |
| 7-Hydroxycoumarin | Mice | CFA-induced hypernociception | 60 mg/kg (oral) | Long-lasting antinociceptive effect | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to validate the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
Determine the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
-
-
Cell Line: RAW 264.7 murine macrophages.
-
Protocol:
-
Follow steps 1-3 from the NO production assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
-
Cell Line: RAW 264.7 murine macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
In Vivo Anti-inflammatory Assay
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Administer this compound orally or intraperitoneally at various doses.
-
After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]
-
Calculate the percentage of edema inhibition for each group compared to the carrageenan-injected control group.
-
A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.[5]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.
Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.
Caption: General experimental workflow for evaluating anti-inflammatory activity.
Conclusion
Based on the established anti-inflammatory properties of its constituent parts, scopoletin and geraniol, this compound holds significant promise as a novel anti-inflammatory agent. The primary mechanisms are anticipated to involve the downregulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to systematically investigate and validate the therapeutic potential of this compound. Further in-depth studies are warranted to elucidate its precise molecular targets and to establish its efficacy and safety profile in preclinical models of inflammatory diseases.
References
- 1. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 2. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of citronellol and geraniol on nitric oxide and prostaglandin E₂production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 inhibits production of Th1 lymphokines but not of Th2 lymphokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. (Burseraceae Kunth) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive and anti-inflammatory properties of 7-hydroxycoumarin in experimental animal models: potential therapeutic for the control of inflammatory chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Potential of 7-O-Geranylscopoletin and Related Coumarins in Neurological Disorders: A Technical Overview
Introduction
Neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A key pathological feature in many of these disorders is neuronal cell death triggered by oxidative stress and neuroinflammation. Consequently, there is a substantial research interest in identifying natural compounds with neuroprotective properties. Coumarins, a class of phenolic compounds found in various plants, have emerged as promising candidates. This technical guide focuses on the neuroprotective potential of 7-O-Geranylscopoletin and its parent compound, scopoletin (B1681571), exploring their mechanisms of action, summarizing key experimental data, and detailing relevant research methodologies. While direct research on this compound is limited, this guide draws upon available data for closely related geranylated compounds and the well-studied neuroprotective effects of scopoletin to provide a comprehensive overview for researchers and drug development professionals.
Core Mechanisms of Neuroprotection
The neuroprotective effects of scopoletin and its derivatives are primarily attributed to their antioxidant and anti-inflammatory properties. These compounds appear to modulate several key signaling pathways involved in cellular stress responses and inflammation.
1. Attenuation of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases.[1] Scopoletin has been shown to protect neuronal cells from oxidative stress-induced cytotoxicity.[2] This protection is likely mediated through the scavenging of free radicals and the modulation of antioxidant signaling pathways.[3]
2. Anti-Inflammatory Activity: Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a crucial role in the progression of neurodegenerative pathologies.[4] Natural compounds like flavonoids and coumarins can suppress neuroinflammation by inhibiting key inflammatory mediators.[5][6]
3. Inhibition of Apoptosis: Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in many neurological disorders. Neuroprotective compounds can interfere with apoptotic cascades to promote neuronal survival. For instance, 7-geranyloxycinnamic acid, a compound with a similar geranyl side chain, has been shown to protect differentiated SH-SY5Y cells from H₂O₂-induced apoptosis.[7]
4. Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Scopoletin has demonstrated the ability to inhibit both of these enzymes, suggesting a potential role in managing cognitive decline.[2][8]
Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative data from in vitro studies on scopoletin and the related compound 7-geranyloxycinnamic acid.
Table 1: Neuroprotective Activity of Scopoletin
| Assay | Cell Line | Challenge | Scopoletin Concentration | Outcome | Reference |
| MTT Assay | PC12 | Aβ₄₂ (40 µM) | 40 µM | 69% protection against cytotoxicity | [2] |
| MTT Assay | PC12 | H₂O₂ | 40 µM | 73% protection against cytotoxicity | [2] |
| Anti-aggregation | - | Aβ₄₂ fibril formation | 40 µM | 57% inhibition of fibril formation | [2] |
| AChE Inhibition | - | - | IC₅₀: 5.34 µM | 85.5 ± 2.2% inhibition at 50 µM | [2] |
| BuChE Inhibition | - | - | IC₅₀: 9.11 µM | 78.9 ± 2.14% inhibition at 50 µM | [2] |
Table 2: Neuroprotective Activity of 7-Geranyloxycinnamic Acid
| Assay | Cell Line | Challenge | 7-Geranyloxycinnamic Acid Concentration | Outcome | Reference |
| MTT Assay | Differentiated SH-SY5Y | H₂O₂ (300 µM) | 2.08 µM | Highest cell viability after 72h | [7][9] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of scopoletin and related compounds are mediated by complex signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: Key signaling pathways modulated by this compound/Scopoletin.
Caption: General experimental workflow for in vitro neuroprotection studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on scopoletin and related compounds.
Protocol 1: In Vitro Neuroprotection Assay using MTT
This protocol is adapted from studies assessing the protective effects of compounds against H₂O₂- or Aβ-induced cytotoxicity in neuronal cell lines like PC12 or SH-SY5Y.[2][7]
1. Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For differentiation, seed cells at an appropriate density and treat with 10 µM retinoic acid for 6-7 days.
2. Compound Treatment:
-
Prepare stock solutions of this compound or scopoletin in dimethyl sulfoxide (B87167) (DMSO).
-
Pre-treat differentiated cells with various concentrations of the test compound (e.g., 1-50 µM) for a specified duration (e.g., 24, 48, or 72 hours).
3. Induction of Neurotoxicity:
-
After pre-treatment, expose the cells to a neurotoxic agent. For example:
4. Cell Viability Assessment (MTT Assay):
-
Following the toxicity induction, remove the medium and add fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Protocol 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay
This protocol is based on the Ellman's method, commonly used to screen for cholinesterase inhibitors.[2]
1. Reagent Preparation:
-
Prepare a phosphate (B84403) buffer (pH 8.0).
-
Prepare solutions of AChE and BuChE in the phosphate buffer.
-
Prepare solutions of the substrates acetylthiocholine (B1193921) iodide (ATCI) for AChE and butyrylthiocholine (B1199683) iodide (BTCI) for BuChE.
-
Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare various concentrations of the test compound (scopoletin).
2. Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution (AChE or BuChE) and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the respective substrate (ATCI or BTCI).
-
Monitor the increase in absorbance at 412 nm for a set period (e.g., 5 minutes) using a microplate reader. The absorbance change is due to the reaction of thiocholine (B1204863) (produced by substrate hydrolysis) with DTNB.
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition relative to the control (no inhibitor).
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
The available evidence strongly suggests that scopoletin possesses significant neuroprotective properties, acting through multiple mechanisms including antioxidant, anti-inflammatory, and anti-cholinesterase activities. While direct experimental data for this compound is currently limited, the neuroprotective effects observed for the parent compound scopoletin and the related geranylated compound, 7-geranyloxycinnamic acid, indicate that this compound is a promising candidate for further investigation.
Future research should focus on:
-
Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to specifically assess the neuroprotective potential of this compound.
-
Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In vivo efficacy: Testing the compound in animal models of neurological disorders to evaluate its therapeutic potential in a more complex biological system.
-
Pharmacokinetics and bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its suitability as a drug candidate.
By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound for the treatment of neurological disorders can be achieved.
References
- 1. Polyphenolic Antioxidants and Neuronal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Role of Natural Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potential Neuroprotective Role of Free and Encapsulated Quercetin Mediated by miRNA against Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Investigating the Antioxidant Activity of 7-O-Geranylscopoletin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Geranylscopoletin, a coumarin (B35378) derivative, has garnered interest within the scientific community for its potential therapeutic properties. A key area of investigation is its antioxidant activity, which plays a crucial role in mitigating cellular damage caused by oxidative stress. This technical guide provides an in-depth overview of the in vitro methods used to evaluate the antioxidant capacity of this compound, along with insights into the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.
Core Data Presentation: In Vitro Antioxidant Assays
The antioxidant activity of a compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. While specific quantitative data for this compound is not extensively available in the public domain, this section outlines the standard assays used for such evaluations. The results for this compound, once determined, can be effectively summarized in the following tables for clear comparison.
Table 1: Radical Scavenging Activity of this compound
| Assay | Test Concentration(s) | % Inhibition | IC50 Value (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 |
| DPPH | Data not available | Data not available | Data not available | Insert value |
| ABTS | Data not available | Data not available | Data not available | Insert value |
Table 2: Reducing Power of this compound
| Assay | Test Concentration(s) | Absorbance / Value | Equivalence (e.g., Ascorbic Acid Equivalents) | Positive Control (e.g., Ascorbic Acid, Trolox) Value |
| FRAP | Data not available | Data not available | Data not available | Insert value |
Table 3: Cellular Antioxidant Activity of this compound
| Cell Line | Test Concentration(s) | % Reduction in Oxidative Stress | Viability (%) | Positive Control (e.g., Quercetin) |
| e.g., HepG2, Caco-2 | Data not available | Data not available | Data not available | Insert value |
Experimental Protocols: Key In Vitro Antioxidant Assays
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays mentioned above.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Principle: Antioxidant + DPPH• (purple) → Antioxidant-H + DPPH-H (yellow)
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample (or standard/blank) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.
Principle: Antioxidant + ABTS•+ (blue/green) → Antioxidant-H + ABTS (colorless)
Protocol:
-
Preparation of ABTS•+ Solution: Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.
-
Reaction Mixture: Add the sample (or standard/blank) to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Principle: Antioxidant + Fe³⁺-TPTZ (colorless) → Oxidized Antioxidant + Fe²⁺-TPTZ (blue)
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), TPTZ solution (e.g., 10 mM in 40 mM HCl), and FeCl₃ solution (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare serial dilutions of this compound.
-
Reaction Mixture: Add the sample (or standard/blank) to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like FeSO₄ or Trolox and is often expressed as equivalents of the standard.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically involves loading cells with a fluorescent probe that becomes oxidized in the presence of reactive oxygen species (ROS), leading to increased fluorescence. An effective antioxidant will prevent or reduce this fluorescence.
Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cancer cells or Caco-2 human colon adenocarcinoma cells) in a 96-well plate and allow them to adhere.
-
Cell Loading: Treat the cells with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Sample Treatment: Incubate the cells with various concentrations of this compound.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a radical generator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity over time using a microplate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin (B1663063) equivalents.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are essential tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the experimental workflows and a key potential signaling pathway.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for in vitro antioxidant capacity assessment.
Potential Signaling Pathway: Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress. Many natural antioxidants exert their effects by activating this pathway. While direct evidence for this compound is pending, this pathway represents a plausible mechanism of action.
Caption: The Nrf2 antioxidant response pathway.
Conclusion
The comprehensive in vitro evaluation of this compound's antioxidant activity is a critical step in understanding its therapeutic potential. The standardized assays detailed in this guide provide a robust framework for quantifying its radical scavenging and reducing capabilities. Future research should focus on generating the specific quantitative data for this compound to populate the presented tables, thereby allowing for a direct comparison with established antioxidants. Furthermore, elucidating the precise molecular mechanisms, such as the potential modulation of the Nrf2 signaling pathway, will be pivotal in advancing the development of this compound as a novel antioxidant agent for therapeutic applications.
7-O-Geranylscopoletin as a potential therapeutic agent for [specific disease]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Osteosarcoma (OS) is a primary bone malignancy with a high propensity for metastasis, which remains the leading cause of mortality for patients. Current therapeutic strategies are often insufficient to control metastatic disease, highlighting an urgent need for novel anti-metastatic agents. 7-O-Geranylscopoletin, a naturally occurring coumarin (B35378), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical evidence for this compound as a potential therapeutic agent for osteosarcoma. It details its mechanism of action, focusing on the inhibition of key signaling pathways involved in metastasis, and presents available quantitative data from in vitro studies. Furthermore, this document provides detailed experimental protocols for assays relevant to its anti-metastatic activity and includes visualizations of the proposed signaling pathways and experimental workflows to support further research and development.
Introduction to this compound
This compound, also known as 7-geranyloxycoumarin, is a natural coumarin derivative found in various plants. Coumarins are a class of phenolic compounds recognized for their diverse pharmacological activities. Preclinical research has indicated that this compound possesses anti-inflammatory, antioxidant, and anti-cancer properties. Recent studies have specifically investigated its potential to inhibit cancer metastasis, with a particular focus on osteosarcoma.[1]
Therapeutic Rationale in Osteosarcoma
Osteosarcoma is an aggressive cancer that primarily affects adolescents and young adults. While treatment of the primary tumor has advanced, the prognosis for patients with metastatic disease remains poor. The metastatic cascade is a complex process involving cell adhesion, migration, and invasion, which is often driven by aberrant signaling pathways. Key players in osteosarcoma metastasis include matrix metalloproteinases (MMPs), which degrade the extracellular matrix, and signaling pathways like the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which regulates the expression of genes involved in cell motility and invasion.[1] this compound has been identified as a potential therapeutic agent that targets these very processes, suggesting its utility as an anti-metastatic drug.[1]
Mechanism of Action
Preclinical studies suggest that this compound exerts its anti-metastatic effects on osteosarcoma cells not by inducing cell death (apoptosis), but by significantly impeding their migratory, invasive, and adhesive capabilities.[1] The primary proposed mechanism involves the inhibition of the JAK/STAT signaling pathway and the subsequent reduction in the activity of MMP-2 and MMP-9.[1]
Caption: Proposed mechanism of this compound in osteosarcoma metastasis.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro effects of this compound on osteosarcoma cells.
Table 1: Effect of this compound on Osteosarcoma Cell Viability
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) (Estimated) |
| MG-63 | 25 | 24 | ~95% |
| MG-63 | 50 | 24 | ~90% |
| MG-63 | 100 | 24 | ~85% |
| MG-63 | 25 | 48 | ~90% |
| MG-63 | 50 | 48 | ~80% |
| MG-63 | 100 | 48 | ~75% |
Data estimated from graphical representations in the cited literature.
Table 2: In Vitro Anti-Metastatic Effects of this compound on Osteosarcoma Cells
| Assay | Cell Line | Concentration (µM) | Treatment Duration (hours) | Inhibition (% of Control) (Estimated) |
| Migration (Scratch Assay) | MG-63 | 50 | 24 | ~25% |
| Migration (Scratch Assay) | MG-63 | 75 | 24 | ~40% |
| Migration (Scratch Assay) | MG-63 | 100 | 24 | ~55% |
| Migration (Scratch Assay) | MG-63 | 50 | 48 | ~40% |
| Migration (Scratch Assay) | MG-63 | 75 | 48 | ~60% |
| Migration (Scratch Assay) | MG-63 | 100 | 48 | ~75% |
Data estimated from graphical representations in the cited literature.
Table 3: Effect of this compound on MMP Activity (Representative Table)
| Assay | Cell Line | Concentration (µM) | Treatment Duration (hours) | MMP-2 Activity (% Inhibition) | MMP-9 Activity (% Inhibition) |
| Gelatin Zymography | MG-63 | 50 | 48 | Data not available | Data not available |
| Gelatin Zymography | MG-63 | 100 | 48 | Data not available | Data not available |
This table is a template. Specific quantitative data on MMP inhibition is needed from further experimental studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-metastatic potential of this compound on osteosarcoma cells.
References
Exploring the Bioavailability and Metabolism of 7-O-Geranylscopoletin: A Predictive Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the bioavailability and metabolism of 7-O-Geranylscopoletin are not available in the current scientific literature. This technical guide provides a predictive analysis based on the known pharmacokinetic and metabolic profiles of structurally related compounds, namely other geranylated coumarins, scoparone (B1681568), and the general metabolism of the coumarin (B35378) scaffold.
Introduction
This compound is a naturally occurring coumarin derivative characterized by a scopolein (a methylated and hydroxylated coumarin) core linked to a geranyl group at the 7-position. While the pharmacological activities of various coumarins are well-documented, specific data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound remain to be elucidated. Understanding these pharmacokinetic properties is crucial for evaluating its potential as a therapeutic agent. This whitepaper aims to provide a comprehensive, albeit predictive, overview of the likely bioavailability and metabolic fate of this compound by drawing parallels with structurally analogous compounds.
Structural and Physicochemical Properties
The structure of this compound consists of a planar coumarin ring system, a methoxy (B1213986) group at the 6-position, and a lipophilic geranyl (a C10 isoprenoid) chain attached via an ether linkage at the 7-hydroxyl group. This combination of a polar coumarin core and a nonpolar side chain suggests that the compound will have moderate lipophilicity, which is a key determinant of its oral bioavailability and interaction with metabolic enzymes.
Predicted Bioavailability and Pharmacokinetics
The bioavailability of coumarins can be highly variable.[1][2] The presence of the geranyl group in this compound is expected to significantly influence its absorption and distribution.
A close structural analog, auraptene (B1665324) (7-geranyloxycoumarin), has been shown to have a longer biological half-life compared to coumarins with smaller alkoxy groups like 7-ethoxycoumarin (B196162).[3][4] This suggests that the geranyl side chain may protect the coumarin core from rapid metabolism. Studies on auraptene indicated significant localization in the liver.[3][4] Similarly, this compound is predicted to be well-absorbed from the gastrointestinal tract due to its lipophilic nature and may exhibit significant distribution to tissues, particularly the liver.
The pharmacokinetic profile of scoparone (6,7-dimethoxycoumarin) shows rapid distribution and elimination in rats, with the highest concentrations found in the liver, kidney, and spleen.[5] However, the addition of the large geranyl group in this compound is likely to alter this profile, potentially leading to a longer half-life.
Table 1: Pharmacokinetic Parameters of Structurally Related Coumarins in Rats
| Compound | Administration Route | Dose | Cmax | Tmax | AUC | Reference |
| Scoparone | Oral | 1 g/kg (in YCHT extract) | 0.018 ± 0.012 µg/mL | - | - | [6] |
| Scoparone | Oral | 3 g/kg (in YCHT extract) | 0.132 ± 0.137 µg/mL | - | - | [6] |
| Scoparone | Oral | - | 14.67 mg/L | - | 81.15 mg*h/L | [5] |
| Osthole | Oral (Pure) | 15 mg/kg | - | - | Low | |
| Osthole | Oral (in CM extract) | 15 mg/kg | - | - | Significantly Increased |
Note: YCHT - Yin-Chen-Hao-Tang, CM - Cnidium monnieri. Direct comparison is challenging due to different experimental conditions and formulations.
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to proceed through Phase I and Phase II reactions, primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes and conjugating enzymes, respectively.
4.1. Phase I Metabolism
Based on the metabolism of auraptene and scoparone, the following Phase I metabolic pathways are predicted for this compound:
-
O-Dealkylation of the Geranyl Group: This is a likely primary metabolic route, leading to the cleavage of the geranyl side chain to yield scopolein (7-hydroxy-6-methoxycoumarin). This is analogous to the conversion of auraptene to umbelliferone (B1683723) (7-hydroxycoumarin).[3][4]
-
Hydroxylation of the Geranyl Side Chain: The aliphatic geranyl chain presents multiple sites for oxidative attack by CYP enzymes, leading to the formation of various hydroxylated metabolites.
-
Epoxidation of the Geranyl Side Chain: The double bonds within the geranyl moiety are susceptible to epoxidation, which can be a pathway for further metabolism or potential bioactivation. Epoxyauraptene has been identified as a metabolite of auraptene.[7]
-
O-Demethylation: The methoxy group at the 6-position of the coumarin ring could undergo O-demethylation to form a dihydroxy coumarin derivative. Scoparone is known to be metabolized to scopoletin (B1681571) through this pathway.[8][9]
4.2. Phase II Metabolism
The primary and secondary metabolites from Phase I reactions, particularly those with newly formed or exposed hydroxyl groups (like scopolein), are expected to undergo Phase II conjugation reactions.
-
Glucuronidation: The hydroxyl groups on the coumarin ring and the geranyl side chain can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of hydroxylated metabolites.
The metabolic pathways of coumarins can be species-dependent.[10] In humans, coumarin itself is primarily metabolized to 7-hydroxycoumarin, which is then rapidly conjugated and excreted.[11]
Proposed Experimental Protocols for Elucidation
To definitively determine the bioavailability and metabolism of this compound, a series of in vitro and in vivo experiments would be required.
5.1. In Vitro Metabolism Studies
-
Objective: To identify the primary metabolic pathways and the enzymes involved.
-
Methodology:
-
Incubate this compound with liver microsomes or S9 fractions from different species (e.g., rat, mouse, human) in the presence of NADPH.
-
Analyze the incubation mixtures at various time points using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
To identify the specific CYP isoforms involved, recombinant human CYP enzymes can be used, or selective chemical inhibitors can be included in the incubations with human liver microsomes.
-
5.2. In Vivo Pharmacokinetic Studies
-
Objective: To determine the oral bioavailability, distribution, and elimination kinetics.
-
Methodology:
-
Administer this compound to laboratory animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points after administration.
-
Process the blood samples to obtain plasma and analyze the concentration of this compound and its major metabolites using a validated HPLC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). The absolute oral bioavailability (F%) can be calculated by comparing the AUC from oral administration to the AUC from IV administration.
-
For tissue distribution studies, animals are euthanized at different time points, and major organs are harvested to determine the concentration of the compound.
-
Conclusion
While direct experimental data for this compound is currently lacking, a predictive analysis based on structurally similar coumarins provides a strong foundation for understanding its likely bioavailability and metabolic fate. It is hypothesized that this compound will be orally bioavailable, with the geranyl moiety playing a significant role in its pharmacokinetic profile, potentially leading to a longer half-life compared to simpler coumarins. The metabolism is expected to involve O-dealkylation, hydroxylation of the geranyl chain, and subsequent phase II conjugation. The proposed experimental workflows provide a clear path for future research to validate these predictions and fully characterize the ADME properties of this compound, which is essential for its further development as a potential therapeutic agent.
References
- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities | MDPI [mdpi.com]
- 3. Metabolism and absorption of auraptene (7-geranyloxylcoumarin) in male SD rats: comparison with 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics and tissue distribution study of scoparone in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetics of Scoparone, Geniposide and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro absorption and metabolism of a citrus chemopreventive agent, auraptene, and its modifying effects on xenobiotic enzyme activities in mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Scoparone as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Details of Coumarin Metabolism » Medicinal Organic Synthesis Research Group [synthesisresearchgroup.org]
- 11. Metabolic profiles of coumarin in human plasma extrapolated from a rat data set with a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Landscape of 7-O-Geranylscopoletin: An In-depth Technical Guide
A notable scarcity of direct research on the cytotoxic effects of 7-O-Geranylscopoletin necessitates a comprehensive review of closely related geranylated coumarins and flavonoids to infer its potential therapeutic activities and mechanisms of action. This technical guide synthesizes the available data on analogous compounds, providing a framework for future investigation into this compound as a potential anti-cancer agent.
Comparative Cytotoxicity: A Look at Related Compounds
The cytotoxic activity of geranylated compounds has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data for related compounds is summarized below.
| Compound | Cell Line | IC50 (µM) | Citation |
| 7-O-Geranylquercetin | SGC-7901 (gastric cancer) | Not specified | [1][2] |
| MGC-803 (gastric cancer) | Not specified | [1][2] | |
| 7-geranyloxycinnamic acid | MCF-7 (breast cancer) | 4.936 µg/mL | [3] |
| MDA-MB-231 (breast cancer) | 5.368 µg/mL | [3] | |
| Geraniol | SMMC7721 (hepatocarcinoma) | Not specified | [4] |
| HepG2 (hepatocarcinoma) | Not specified | [4] | |
| Eugenol derivative (compound 9) | MDA-MB-231 (breast cancer) | 6.91 | [5] |
| MCF-7 (breast cancer) | 3.15 | [5] | |
| Pyrazoline derivative (compound 11) | AsPC-1 (pancreatic adenocarcinoma) | 16.8 | [6] |
| U251 (glioblastoma) | 11.9 | [6] |
Deciphering the Mechanisms of Action: Signaling Pathways
The cytotoxic effects of these related compounds are often mediated through the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated include the ROS-MAPK and mitochondrial pathways.
ROS-Mediated Apoptotic Pathway
Several studies highlight the role of reactive oxygen species (ROS) in triggering apoptosis. For instance, 7-O-Geranylquercetin has been shown to induce apoptosis in gastric cancer cells by activating the ROS-MAPK mediated mitochondrial signaling pathway.[1][2] This process typically involves the generation of ROS, which in turn activates p38 and JNK signaling pathways, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.
Cell Cycle Arrest
In addition to apoptosis, cell cycle arrest is another common mechanism of cytotoxicity. For example, some compounds can arrest the cell cycle at the G2/M phase.[1] This prevents cancer cells from proliferating and can ultimately lead to cell death. The molecular machinery of cell cycle arrest often involves the modulation of cyclins and cyclin-dependent kinases (CDKs).
References
- 1. researchgate.net [researchgate.net]
- 2. 7-O-Geranylquercetin induces apoptosis in gastric cancer cells via ROS-MAPK mediated mitochondrial signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geraniol and lupeol inhibit growth and promote apoptosis in human hepatocarcinoma cells through the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
A Technical Guide to the Putative Role of 7-O-Geranylscopoletin in Modulating Core Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental research on 7-O-Geranylscopoletin is limited. This document synthesizes the known biological activities of its constituent moieties, scopoletin (B1681571) and geraniol (B1671447), to provide a predictive framework for its potential effects on key cellular signaling pathways. All data and mechanisms described are based on studies of these related compounds and should be considered hypothetical for this compound pending direct investigation.
Introduction
This compound is a natural compound composed of a coumarin (B35378) core (scopoletin) linked to a monoterpene tail (geraniol). While this specific molecule is not extensively studied, its components are well-documented for their significant biological activities, particularly in the modulation of signaling pathways central to inflammation, oxidative stress, cell survival, and apoptosis. Understanding the individual roles of scopoletin and geraniol allows for the formulation of a robust hypothesis regarding the therapeutic potential of this compound. This guide provides an in-depth technical overview of its putative mechanisms of action on four core signaling cascades: NF-κB, MAPK, PI3K/Akt, and Nrf2.
Modulation of Inflammatory Signaling: The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases. Both scopoletin and geraniol have been shown to exert anti-inflammatory effects by targeting this cascade.
Mechanism of Action (Hypothesized): this compound is predicted to inhibit the canonical NF-κB pathway. This likely occurs through the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα. With IκBα remaining bound to the p65/p50 NF-κB dimer in the cytoplasm, the dimer's nuclear translocation is blocked, thereby preventing the transcription of pro-inflammatory target genes.[2][3]
Data Summary: Effects on NF-κB Pathway Components
| Compound | Target Protein/Process | Observed Effect | Cell Model | Reference |
| Scopoletin | NF-κB Activation | Inhibition | HMC-1 | [2] |
| Scopoletin | IκB Degradation | Inhibition | HMC-1 | [2] |
| Geraniol | NF-κB Gene Expression | Decrease | In vivo (Rat) | [3] |
| Geraniol | TNF-α, IL-1β, IL-8 Release | Significant Reduction | LPS-induced WBCs | [4] |
Modulation of Stress and Proliferation: The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are critical signaling hubs that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[5] Key MAPK families include ERK, JNK, and p38. Evidence suggests that geraniol, and to some extent scopoletin, can modulate MAPK signaling, particularly the ERK pathway, which is often hyperactivated in cancers.
Mechanism of Action (Hypothesized): this compound is predicted to interfere with the MAPK/ERK cascade. Studies on geraniol show it can decrease the amount of the active, phosphorylated forms of ERK1/2 (p44/p42).[6] This inhibition would lead to reduced activity of downstream transcription factors (e.g., c-Fos, c-Jun), ultimately suppressing gene expression related to cell proliferation and survival.
Data Summary: Effects on MAPK Pathway Components
| Compound | Target Protein/Process | Observed Effect | Cell Model | Reference |
| Geraniol | p44/p42 ERK (active forms) | 50% decrease after 16h | Caco-2 | [6] |
| Geraniol | p38, ERK phosphorylation | Altered levels | SMMC7721, HepG2 | [7] |
| Scopoletin | MAPK signaling | Inhibition involved in anti-inflammatory activity | In vivo | [2] |
Regulation of Cell Survival and Apoptosis: The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a primary driver of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[8] Both scopoletin and geraniol have demonstrated the ability to induce apoptosis by inhibiting this pro-survival pathway.
Mechanism of Action (Hypothesized): this compound is expected to suppress the PI3K/Akt/mTOR signaling axis. This action likely involves the direct or indirect inhibition of PI3K, preventing the phosphorylation and activation of Akt. Deactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins (like Bad) or activate downstream effectors like mTOR, which is crucial for protein synthesis and cell growth. The net result is a shift towards cell cycle arrest and apoptosis.[9]
Data Summary: Effects on PI3K/Akt Pathway Components
| Compound | Target Protein/Process | Observed Effect | Cell Model | Reference |
| Scopoletin | PI3K, Akt, mTOR | Inhibition of phosphorylation | Psoriasis-like mice | [9] |
| Scopoletin | PI3K/Akt signaling | Inhibition | 3T3-L1 adipocytes | [10] |
| Geraniol | PI3K, Akt, mTOR | Abridged gene expression | C666-1 cancer cells | |
| Geraniol | Akt signaling | Inhibition | PC-3 prostate cancer cells | [11] |
Modulation of Oxidative Stress: The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular antioxidant response.[12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or chemical inducers, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous cytoprotective genes (e.g., HO-1, NQO1).
Mechanism of Action (Hypothesized): Based on evidence from scopoletin and geraniol, this compound is predicted to be an activator of the Nrf2 pathway.[13][14] This activation may occur through the generation of mild reactive oxygen species (ROS) or by direct interaction with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The subsequent nuclear translocation and ARE-binding of Nrf2 would upregulate the body's endogenous antioxidant defense system.
Data Summary: Effects on Nrf2-ARE Pathway Components
| Compound | Target Protein/Process | Observed Effect | Cell Model | Reference |
| Scopoletin | Nrf2 signaling | Active participation and regulation | Parkinson's Disease model | [13] |
| Geraniol | Nrf2 activation | Induction | In vivo (Rat) | [14] |
| Geraniol | HO-1 expression | Upregulation | In vivo (Rat) | [14] |
Detailed Experimental Protocols
Investigating the effects of this compound on signaling pathways requires a combination of in vitro cellular and molecular biology techniques. The following section outlines a generalized workflow.
General Experimental Workflow
Key Methodologies
-
Cell Culture and Treatment:
-
Cell Lines: Select based on the pathway of interest. For inflammation, macrophage lines like RAW 264.7 or human monocyte lines like THP-1 are suitable. For cancer-related apoptosis and survival, relevant cancer cell lines (e.g., PC-3 for prostate, C666-1 for nasopharyngeal) should be used.
-
Reagents: this compound (solubilized in DMSO), cell culture media (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Protocol: Seed cells in 6-well or 12-well plates. Allow them to adhere and grow to ~70% confluency. Starve cells in serum-free media for several hours before treatment to reduce basal signaling activity. Treat with a dose-range of the compound for specified time periods.
-
-
Western Blotting:
-
Objective: To measure the levels of total and phosphorylated proteins, indicating the activation state of a kinase cascade.
-
Reagents: RIPA lysis buffer, protease/phosphatase inhibitor cocktails, primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK, anti-IκBα), HRP-conjugated secondary antibodies, ECL substrate.
-
Protocol: After treatment, wash cells with cold PBS and lyse on ice. Centrifuge to pellet debris and collect the supernatant. Normalize protein concentrations using a BCA assay. Denature proteins in Laemmli buffer. Separate 20-40 µg of protein per lane via SDS-PAGE. Transfer to a membrane, block with 5% non-fat milk or BSA, and incubate with primary antibody overnight at 4°C. Wash and incubate with secondary antibody. Visualize bands using a chemiluminescence imager.
-
-
Quantitative Real-Time PCR (qPCR):
-
Objective: To quantify the mRNA expression of downstream target genes.
-
Reagents: RNA isolation kit (e.g., TRIzol), cDNA synthesis kit, SYBR Green or TaqMan qPCR master mix, gene-specific primers.
-
Protocol: Extract total RNA from treated cells. Assess RNA quality and quantity. Synthesize first-strand cDNA from 1 µg of RNA. Set up qPCR reactions with appropriate primers and master mix. Run on a real-time PCR system. Analyze results using the comparative Ct (ΔΔCt) method, normalizing to a housekeeping gene like GAPDH or β-actin.
-
Conclusion and Future Directions
The available evidence on scopoletin and geraniol strongly suggests that this compound is a promising multi-target agent. Its predicted ability to concurrently inhibit pro-inflammatory (NF-κB, MAPK) and pro-survival (PI3K/Akt) pathways while activating the cytoprotective Nrf2 antioxidant response makes it a compelling candidate for further investigation in diseases characterized by chronic inflammation, oxidative stress, and aberrant cell proliferation, such as cancer and neurodegenerative disorders.
Future research must focus on direct experimental validation. Key steps include:
-
In Vitro Confirmation: Performing the experiments outlined in Section 6.0 using synthesized or purified this compound to confirm its effects on each pathway and determine key quantitative metrics (e.g., IC50 values for kinase inhibition).
-
In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics, and safety in relevant animal models of inflammation, cancer, or oxidative stress-related diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to determine how the coumarin core, the geranyl tail, and their linkage contribute to the overall biological activity, potentially leading to the design of more potent and specific modulators.
References
- 1. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into geraniol's antihemolytic, anti-inflammatory, antioxidant, and anticoagulant potentials using a combined biological and in silico screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perturbation by geraniol of cell membrane permeability and signal transduction pathways in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geraniol and lupeol inhibit growth and promote apoptosis in human hepatocarcinoma cells through the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scopoletin increases glucose uptake through activation of PI3K and AMPK signaling pathway and improves insulin sensitivity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of 7-O-Geranylscopoletin for Antimicrobial Activity: A Technical Guide
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity and inherent biological activities, represent a promising reservoir for new therapeutic leads. Coumarins, a class of benzopyrone-containing secondary metabolites, and terpenoids are two such classes of natural products that have garnered significant attention for their broad-spectrum antimicrobial properties. This technical guide focuses on the preliminary screening of a hybrid molecule, 7-O-Geranylscopoletin, which combines the coumarin (B35378) scaffold of scopoletin (B1681571) with the terpenoid moiety of geraniol, for its potential antimicrobial activity.
While direct antimicrobial studies on this compound are not extensively reported in the available literature, this guide provides a comprehensive framework for its investigation. This is achieved by summarizing the known antimicrobial activities of its parent compounds, scopoletin and geraniol, proposing a synthetic route, and detailing the experimental protocols for its antimicrobial evaluation.
Antimicrobial Profile of Parent Moieties
Scopoletin (7-hydroxy-6-methoxycoumarin)
Scopoletin has demonstrated notable antifungal and antibacterial activities against a range of microorganisms.[1][2][3] Its mechanism of action is believed to involve the disruption of the fungal cell wall and interference with plasma membrane sterols.[2]
Table 1: Reported Antimicrobial Activity of Scopoletin
| Microorganism | Strain | Activity Metric | Result | Reference |
| Candida tropicalis | Multidrug-Resistant | MIC | 50 µg/mL | [2] |
| Salmonella typhi | - | MIC | 250 µg/mL | [4] |
| Fusarium verticillioides | - | MIC | 1.50 mg/mL | [5] |
| Pseudomonas aeruginosa | ATCC 27853 | MIC | 128 µg/mL | |
| Pseudomonas aeruginosa | Clinical Strain | MIC | 128 µg/mL |
MIC: Minimum Inhibitory Concentration
Geraniol
Geraniol, a monoterpenoid alcohol, is a well-documented antimicrobial agent effective against both bacteria and fungi.[6] Its proposed mechanism involves the disruption of microbial cell membranes.[6]
Table 2: Reported Antimicrobial Activity of Geraniol
| Microorganism | Activity Metric | Result | Reference |
| Candida albicans | Antifungal | Significant | [6] |
| Candida glabrata | Antifungal | Significant | [6] |
| Gram-positive bacteria | Antibacterial | More susceptible | [6] |
| Gram-negative bacteria | Antibacterial | Less susceptible | [6] |
| Neisseria gonorrhoeae | Zone of Inhibition | 40 mm | [6] |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the geranylation of the 7-hydroxyl group of scopoletin. A common method for such an etherification is the Williamson ether synthesis. This involves the reaction of 7-hydroxycoumarin with geranyl bromide in the presence of a weak base.[7]
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols for Antimicrobial Screening
A preliminary assessment of the antimicrobial activity of this compound can be conducted using standard microbiology assays. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Preparation of Microbial Inoculum
-
Select a panel of clinically relevant bacterial and fungal strains.
-
From a fresh culture, inoculate a single colony into a suitable broth medium.
-
Incubate the broth culture under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to the final required inoculum concentration for the assay.
Broth Microdilution Assay for MIC Determination
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth medium.
-
Add the prepared microbial inoculum to each well.
-
Include positive controls (microorganisms with a known antimicrobial agent) and negative controls (microorganisms in broth without the test compound).
-
Incubate the plates under optimal growth conditions for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for antimicrobial screening using broth microdilution.
Potential Mechanisms of Action
The antimicrobial mechanism of this compound is likely to be a composite of the activities of its constituent parts. The coumarin moiety may target the microbial cell wall and membrane integrity, while the geranyl group could further enhance membrane disruption. The increased lipophilicity due to the geranyl chain may facilitate the compound's passage through the microbial cell membrane, potentially leading to enhanced antimicrobial efficacy compared to scopoletin alone. Further studies, such as membrane permeability assays and electron microscopy, would be required to elucidate the precise mechanism of action.
Conclusion
While direct experimental data on the antimicrobial activity of this compound is currently limited, the known bioactivities of its parent compounds, scopoletin and geraniol, suggest that it is a promising candidate for further investigation. This technical guide provides a foundational framework for researchers to synthesize, screen, and evaluate the antimicrobial potential of this novel coumarin derivative. The detailed protocols and proposed workflows offer a clear path for the preliminary assessment of this compound as a potential new antimicrobial agent in the fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain [frontiersin.org]
- 3. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]
Understanding the Structure-Activity Relationship of 7-O-Geranylscopoletin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Geranylscopoletin is a naturally occurring coumarin (B35378), a class of compounds renowned for a wide spectrum of pharmacological activities. As a derivative of scopoletin (B1681571), which possesses a 7-hydroxy-6-methoxycoumarin core, and featuring a geranyl side chain, this molecule presents a unique combination of structural motifs that suggest significant therapeutic potential. Direct research on this compound is nascent; therefore, this technical guide synthesizes available data on its core components—scopoletin and geraniol—and closely related 7-alkoxycoumarin analogs to construct a comprehensive understanding of its probable structure-activity relationship (SAR). This document outlines potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, discusses the key signaling pathways likely modulated by this compound, provides quantitative data from related molecules, and details relevant experimental protocols for its evaluation.
Introduction to this compound
This compound belongs to the coumarin family of benzopyrone secondary metabolites. Its structure is characterized by a scopoletin nucleus (7-hydroxy-6-methoxycoumarin) where the hydroxyl group at the C7 position is etherified with a geranyl group, an acyclic monoterpenoid. Scopoletin itself has been documented to exhibit anti-proliferative, anti-angiogenic, and anti-inflammatory properties.[1][2] The geranyl moiety is also a biologically active molecule, known to possess antitumor, anti-inflammatory, and antimicrobial activities.[3][4][5] The conjugation of these two pharmacophores suggests that this compound may exhibit enhanced or novel biological activities, driven by increased lipophilicity and unique interactions with biological targets.
Inferred Structure-Activity Relationship (SAR)
The biological activity of this compound can be rationalized by dissecting its structure into three key components: the coumarin core, the C6-methoxy and C7-ether linkages, and the geranyl side chain.
-
The Coumarin Core: The planar benzopyrone ring system is a "privileged scaffold" in medicinal chemistry, capable of interacting with numerous biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.
-
C6-Methoxy Group: The methoxy (B1213986) group at the C6 position of the scopoletin core is an electron-donating group that can influence the electronic distribution of the ring system, potentially modulating receptor binding and metabolic stability.
-
C7-Geranyloxy Side Chain: The ether linkage at the C7 position is a critical determinant of activity. Studies on various 7-alkoxycoumarins have shown that the nature of the alkyl or prenyl chain significantly impacts biological effects.[6][7]
-
Lipophilicity: The ten-carbon geranyl chain substantially increases the lipophilicity of the molecule compared to scopoletin, which can enhance membrane permeability and cellular uptake.
-
Active Moiety: Geraniol itself is pharmacologically active.[4] Its presence suggests the side chain is not merely a lipophilic anchor but may actively contribute to the molecule's mechanism of action, potentially through synergistic or additive effects with the coumarin core.
-
Receptor Interaction: Research on related 7-prenyloxycoumarins has highlighted the importance of the side chain in activating the Aryl Hydrocarbon Receptor (AhR), suggesting a potential target for this compound.[6][7] The length and flexibility of the geranyl chain may allow for optimal positioning within receptor binding pockets.
-
Quantitative Biological Data of Related Coumarins
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin Derivative (4) | HL-60 (Leukemia) | 8.09 | [8][9] |
| Coumarin Derivative (4) | MCF-7 (Breast) | 3.26 | [8][9] |
| Coumarin Derivative (4) | A549 (Lung) | 9.34 | [8][9] |
| Coumarin-cinnamic acid hybrid (8b) | HepG2 (Liver) | 13.14 | [8] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) (7) | A549 (Lung) | 48.1 | [10] |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7) | CRL 1548 (Liver) | 45.1 | [10] |
| Scopoletin Derivative (A1) | Various | Significant Activity | [1] |
| Scopoletin Derivative (A2) | Various | Significant Activity | [1] |
| Scopoletin Derivative (D6) | Various | Significant Activity | [1] |
Potential Signaling Pathways and Mechanisms of Action
Based on studies of analogous compounds, this compound likely exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Anti-Inflammatory Action via NF-κB Pathway
Many natural coumarins and terpenoids exhibit anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a master regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., TNF-α, IL-6, COX-2). This compound may inhibit this pathway by preventing IκB degradation.
Anticancer Action via MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in regulating cell growth, differentiation, and apoptosis.[12][13] Dysregulation of these pathways is a hallmark of cancer. A structurally related compound, 7-O-Geranylquercetin, induces apoptosis in cancer cells by triggering the generation of reactive oxygen species (ROS) and subsequently activating the p38 and JNK signaling pathways, leading to mitochondrial-mediated apoptosis.[14][15] It is plausible that this compound acts via a similar ROS-MAPK-mediated mechanism.
Key Experimental Protocols
Evaluating the biological potential of this compound requires standardized in vitro assays. The following protocols provide a framework for assessing its cytotoxicity, anti-inflammatory, and antimicrobial activities.
Protocol: MTT Cell Viability and Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to determine the cytotoxic potential of compounds.[16]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well plates.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
-
Protocol: In Vitro Anti-Inflammatory (Nitric Oxide Inhibition) Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Objective: To evaluate the anti-inflammatory potential of this compound.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete growth medium.
-
Lipopolysaccharide (LPS).
-
This compound stock solution.
-
Griess Reagent.
-
96-well plates.
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite (B80452) Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is an indicator of NO production.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration compared to the LPS-only control.
-
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
-
Objective: To determine the MIC of this compound against various microbial strains.
-
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
This compound stock solution.
-
96-well plates.
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Conclusion and Future Directions
The structural architecture of this compound, combining the privileged coumarin scaffold with the pharmacologically active geranyl moiety, strongly suggests a promising profile as a multi-target therapeutic agent. The inferred structure-activity relationship points towards the C7-geranyloxy chain as a critical driver of activity, enhancing cellular uptake and potentially contributing directly to the mechanism of action. Based on analogous compounds, its most probable activities are in the realms of anticancer and anti-inflammatory therapeutics, likely mediated through the modulation of the MAPK and NF-κB signaling pathways.
Significant further research is required to validate these hypotheses. The immediate priorities should be the isolation or synthesis of this compound in sufficient quantities to perform the biological assays detailed in this guide. Subsequent studies should focus on elucidating its precise molecular targets and evaluating its efficacy and safety in preclinical in vivo models. This systematic approach will be crucial in unlocking the full therapeutic potential of this unique natural product.
References
- 1. Synthesis and biological evaluation of scopoletin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria [mdpi.com]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Interaction of 7-Alkoxycoumarins with the Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-O-Geranylquercetin induces apoptosis in gastric cancer cells via ROS-MAPK mediated mitochondrial signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Phytochemical Profile and In Vitro Antioxidant, Antimicrobial, Vital Physiological Enzymes Inhibitory and Cytotoxic Effects of Artemisia jordanica Leaves Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Novel Geranylated Coumarins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylated coumarins, a class of natural products characterized by a coumarin (B35378) core substituted with a geranyl group, have emerged as a promising area of research in drug discovery. This isoprenoid tail enhances the lipophilicity of the coumarin scaffold, often leading to improved bioavailability and potent biological activities. These compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of novel geranylated coumarins, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Bioactivity of Novel Geranylated Coumarins
The biological evaluation of novel geranylated coumarins has revealed their potential in various therapeutic areas. The following tables summarize the quantitative data for representative compounds, highlighting their potent activities.
| Compound | Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |
| Geranylgeranylated Ether Coumarin Derivative | Pancreatic Anticancer | PANC-1 | 6.25 | [1] |
| 8-Geranylumbelliferone | Anti-inflammatory | IKKβ | - | |
| Ostruthin | Anti-inflammatory | IKKβ | - |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the successful discovery and characterization of novel geranylated coumarins. This section outlines the key experimental protocols for synthesis, isolation, and biological evaluation.
Protocol 1: Synthesis of Geranyloxycoumarin Derivatives
This protocol describes a general method for the synthesis of geranyloxycoumarins from hydroxycoumarin precursors under mild conditions using cesium carbonate (Cs2CO3) as a base.[2][3]
Materials:
-
Hydroxycoumarin derivative
-
Geranyl bromide
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (B52724) (CH3CN)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and n-hexane for elution
Procedure:
-
To a stirred solution of the hydroxycoumarin (1.0 mmol) in acetonitrile (20 mL), add cesium carbonate (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add geranyl bromide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Add dichloromethane (30 mL) to the residue and filter to remove the inorganic salts.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure geranyloxycoumarin derivative.
-
Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[2]
Protocol 2: Isolation of Geranylated Coumarins from Natural Sources
This protocol provides a general procedure for the bioassay-guided isolation of geranylated coumarins from plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (for extraction)
-
n-Hexane, chloroform, ethyl acetate, and butanol (for fractionation)
-
Silica gel and Sephadex LH-20 for column chromatography
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
Procedure:
-
Extraction: Macerate the dried and powdered plant material with methanol at room temperature for an extended period (e.g., 7 days). Filter and concentrate the extract under reduced pressure to obtain the crude methanol extract.
-
Fractionation: Suspend the crude extract in water and partition successively with n-hexane, chloroform, ethyl acetate, and butanol to obtain fractions of varying polarity.
-
Bioassay-Guided Fractionation: Screen the crude extract and its fractions for the desired biological activity (e.g., anticancer, anti-inflammatory). Select the most active fraction for further isolation.
-
Column Chromatography: Subject the active fraction to a series of column chromatography steps.
-
Silica Gel Column Chromatography: Use a silica gel column and elute with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate) to separate the components based on their polarity.
-
Sephadex LH-20 Column Chromatography: Use a Sephadex LH-20 column and elute with a suitable solvent (e.g., methanol) to separate compounds based on their size and polarity.
-
-
Preparative HPLC: Purify the active sub-fractions obtained from column chromatography using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol/water gradient) to isolate the pure geranylated coumarins.
-
Structure Elucidation: Determine the structure of the isolated compounds using spectroscopic methods such as 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).
Protocol 3: Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[4][5][6]
Materials:
-
Cancer cell line (e.g., PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the geranylated coumarin derivative (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action
Geranylated coumarins exert their biological effects by modulating various signaling pathways involved in the pathogenesis of diseases like cancer and inflammation. Understanding these mechanisms is crucial for the rational design and development of novel therapeutic agents.
Anticancer Mechanisms
The anticancer activity of coumarins, including their geranylated derivatives, is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[7][8][9]
References
- 1. Pancreatic anticancer activity of a novel geranylgeranylated coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products [archrazi.areeo.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 9. Antiangiogenic Effects of Coumarins against Cancer: From Chemistry to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-O-Geranylscopoletin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of 7-O-Geranylscopoletin, a derivative of the naturally occurring coumarin, scopoletin (B1681571). This compound is of interest for its potential pharmacological activities, stemming from the combination of the bioactive scopoletin core and the lipophilic geranyl side chain.
Introduction
Scopoletin (7-hydroxy-6-methoxycoumarin) is a phenolic compound found in various plants and is known for a wide range of biological activities.[1][2][3][4] The addition of a geranyl group to the 7-hydroxyl position is expected to enhance its bioavailability and potentially modulate its biological effects. This protocol details the O-alkylation of scopoletin with geranyl bromide to yield this compound. The methodology is adapted from established procedures for the synthesis of similar 7-prenyloxycoumarins.[5]
Synthesis Workflow
The synthesis of this compound is achieved through a nucleophilic substitution reaction where the hydroxyl group of scopoletin acts as a nucleophile, attacking the electrophilic carbon of geranyl bromide. The reaction is facilitated by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scopoletin: a review of its source, biosynthesis, methods of extraction, and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of 7-O-Geranylscopoletin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-O-Geranylscopoletin, a naturally occurring coumarin (B35378) derivative. The described method is applicable to the analysis of this compound in various matrices, including plant extracts and in-process drug development samples. The protocol outlines the sample preparation, chromatographic conditions, and validation parameters, providing researchers, scientists, and drug development professionals with a comprehensive guide for accurate quantification.
Introduction
This compound is a coumarin derivative found in several plant species and is of increasing interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is essential for quality control of herbal products, pharmacokinetic studies, and drug discovery and development processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of coumarins due to its high resolution, sensitivity, and specificity.[1] This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Chemical Structure of this compound
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 7-O-Geranylscopoletin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-O-Geranylscopoletin is a prenylated coumarin (B35378) that has garnered interest for its potential therapeutic properties. Understanding its metabolic fate and pharmacokinetic profile is crucial for its development as a drug candidate. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and quantification of xenobiotics and their metabolites in biological matrices.[1] This document provides a detailed overview of the application of mass spectrometry for the analysis of this compound and its putative metabolites, including protocols for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Biological Sample Preparation
A robust and reproducible sample preparation method is essential for accurate and sensitive LC-MS/MS analysis. Protein precipitation is a common and straightforward technique for the extraction of small molecules from plasma samples.
Protocol for Protein Precipitation of Plasma Samples:
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a structurally similar coumarin not expected to be present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is critical for resolving the parent drug from its metabolites and from endogenous matrix components. A reversed-phase C18 column is commonly used for the separation of coumarins.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis.[1]
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| MRM Transitions | To be determined by direct infusion of the analytical standard. |
Data Presentation
While specific pharmacokinetic data for this compound is not yet available in the literature, the following table presents pharmacokinetic parameters for a related simple coumarin, scopoletin, in rats after oral administration. This data can serve as a reference for designing future pharmacokinetic studies of this compound.
Table 3: Pharmacokinetic Parameters of Scopoletin in Rats (Oral Administration) [2]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 5 | 150 ± 30 | 0.5 | 450 ± 90 |
| 10 | 280 ± 50 | 0.5 | 850 ± 150 |
| 20 | 550 ± 110 | 0.5 | 1700 ± 300 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Metabolic Pathways
Based on the known metabolism of other prenylated coumarins, the primary metabolic pathways for this compound are expected to involve Phase I and Phase II reactions.[3] Phase I reactions are likely to include hydroxylation and demethylation, primarily mediated by cytochrome P450 enzymes.[3][4][5] Phase II reactions would then involve conjugation of the Phase I metabolites with glucuronic acid or sulfate (B86663) to facilitate excretion.[3]
Caption: Proposed metabolic pathway of this compound.
References
- 1. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review | MDPI [mdpi.com]
- 2. [PDF] Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 3. Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of coumarin by human P450s: a molecular modelling study [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In-Vitro Anti-inflammatory Activity of 7-O-Geranylscopoletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. 7-O-Geranylscopoletin, a coumarin (B35378) derivative, is a promising candidate for investigation. Scopoletin, a related compound, has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][2] This document provides a comprehensive set of protocols to assess the in-vitro anti-inflammatory activity of this compound, focusing on its effects on macrophage activation and associated signaling pathways.
These protocols describe the use of the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response, characterized by the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The protocols outline methods to quantify these markers and to investigate the underlying molecular mechanisms, specifically the modulation of the NF-κB and MAPK signaling pathways.
Key Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is the model system for these protocols.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate well plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[1][3]
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for the time specified in each protocol.[1]
-
Include appropriate controls: a negative control (cells with media only), a vehicle control (cells with DMSO), and a positive control for inflammation (cells with LPS and DMSO).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol:
-
After treating the cells as described in section 1 for 24 hours, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[1][4]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Intracellular Reactive Oxygen Species (ROS) Assay
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Following the treatment of cells in a 24-well plate for 18-24 hours as described in section 1, remove the culture medium and wash the cells twice with warm phosphate-buffered saline (PBS).
-
Add 500 µL of 10 µM DCFH-DA solution in DMEM to each well and incubate for 30 minutes at 37°C in the dark.[5]
-
Aspirate the DCFH-DA solution and wash the cells twice with PBS.
-
Add 500 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[6]
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Protocol:
-
After treating the cells as described in section 1 for 24 hours, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Incubating the supernatant samples and standards in the wells.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.[7][8][9]
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Gene Expression Analysis of Pro-inflammatory Mediators (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of genes encoding pro-inflammatory proteins.
Protocol:
-
Treat RAW 264.7 cells in 6-well plates as described in section 1 for 6-12 hours.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system and SYBR Green master mix with specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[7][10]
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Treat RAW 264.7 cells in 6-well plates as described in section 1 for a shorter duration (e.g., 15-60 minutes) to capture signaling events.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.[11][12][13] Use an antibody against β-actin as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Quantify the band intensities using densitometry software.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Nitric Oxide and Reactive Oxygen Species Production in LPS-stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | NO Production (% of LPS control) | ROS Production (% of LPS control) |
| Control | - | ||
| LPS (1 µg/mL) | - | 100 | 100 |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| Positive Control (e.g., L-NAME) | X |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| This compound | 1 | |||
| 10 | ||||
| 50 | ||||
| Positive Control (e.g., Dexamethasone) | Y |
Table 3: Effect of this compound on the mRNA Expression of Pro-inflammatory Genes in LPS-stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | Relative iNOS mRNA Expression | Relative COX-2 mRNA Expression | Relative TNF-α mRNA Expression | Relative IL-6 mRNA Expression | Relative IL-1β mRNA Expression |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | |||||
| This compound | 1 | |||||
| 10 | ||||||
| 50 |
Table 4: IC50 Values of Scopoletin and its Derivatives on Inflammatory Markers.
| Compound | Target | IC50 (µM) | Reference |
| Scopoletin | 5-Lipoxygenase | 1.76 ± 0.01 | [3] |
| Scopoletin | Acetylcholinesterase | 270.00 ± 0.02 | [3] |
| Scopoletin Derivative 8d | MCF-7 cells | <20 | |
| Scopoletin Derivative 11g | HT-29 cells | <20 |
Note: The data in the tables are for illustrative purposes and should be replaced with experimental results.
Mandatory Visualization
Experimental Workflow
Caption: Overall experimental workflow for assessing the in-vitro anti-inflammatory activity.
Proposed Mechanism of Action of this compound
Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway activated by LPS.
MAPK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. (Burseraceae Kunth) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability Following Treatment with 7-O-Geranylscopoletin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 7-O-Geranylscopoletin on cancer cell lines. The protocols herein describe the use of the widely accepted MTT and PrestoBlue™ assays to determine cell viability.
Introduction
This compound is a natural coumarin (B35378) derivative that has garnered interest for its potential anticancer properties. Preliminary studies suggest that this compound, like other coumarins such as scopoletin, may inhibit cancer cell growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The cytotoxic and anti-proliferative effects of this compound can be quantified by in vitro cell viability assays. These assays are crucial in preclinical drug development to determine the dose-dependent efficacy of novel therapeutic compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[1]
The PrestoBlue™ Cell Viability Assay is a fluorescent/absorbent-based assay that utilizes resazurin (B115843).[3] Metabolically active cells reduce the non-fluorescent, blue resazurin to the highly fluorescent, red resorufin (B1680543).[3] The fluorescent or absorbent signal is directly proportional to the number of viable cells.[3] This assay is known for its sensitivity and simple "add-and-read" format.[3]
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from a cell viability assay with this compound. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, should be calculated from the dose-response curve.
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., HeLa | MTT | 0 (Control) | 24 | 100 ± 4.2 | rowspan="6"> [Calculated Value] |
| 10 | 24 | 85 ± 3.5 | |||
| 25 | 24 | 62 ± 5.1 | |||
| 50 | 24 | 41 ± 2.8 | |||
| 75 | 24 | 23 ± 3.9 | |||
| 100 | 24 | 12 ± 2.1 | |||
| e.g., HeLa | PrestoBlue™ | 0 (Control) | 24 | 100 ± 3.8 | rowspan="6"> [Calculated Value] |
| 10 | 24 | 88 ± 4.0 | |||
| 25 | 24 | 65 ± 4.5 | |||
| 50 | 24 | 45 ± 3.2 | |||
| 75 | 24 | 25 ± 3.7 | |||
| 100 | 24 | 15 ± 2.5 |
Experimental Protocols
I. MTT Cell Viability Assay
Principle: This assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1] The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
II. PrestoBlue™ Cell Viability Assay
Principle: This assay utilizes the reduction of resazurin to the fluorescent resorufin by metabolically active cells. The fluorescent signal is proportional to the number of viable cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PrestoBlue™ Cell Viability Reagent
-
96-well cell culture plates (black plates are recommended for fluorescence measurement to reduce background)
-
Microplate reader (with fluorescence and/or absorbance capabilities)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium. Incubate at 37°C and 5% CO2 for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the diluted compound solutions to the respective wells to reach a final volume of 100 µL. Include vehicle and blank controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
PrestoBlue™ Addition: Add 10 µL of PrestoBlue™ reagent to each well.[5]
-
Incubation with Reagent: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.[6] The optimal incubation time may vary depending on the cell type and density.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Fluorescence/Absorbance of treated cells / Fluorescence/Absorbance of control cells) x 100
Visualizations
Caption: Experimental workflow for cell viability assays.
Caption: Putative signaling pathway of this compound.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Uncovering New Antimelanoma Strategies: Experimental Insights into Semisynthetic Pentacyclic Triterpenoids [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Testing the Neuroprotective Effects of 7-O-Geranylscopoletin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of 7-O-Geranylscopoletin, a derivative of the coumarin (B35378) scopoletin (B1681571). The following protocols detail a multi-tiered experimental approach, beginning with in vitro screening to establish cytotoxicity and preliminary efficacy, followed by in vivo studies to assess cognitive and neuroinflammatory responses in relevant animal models.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the coumarin class of compounds, many of which are known to possess a range of pharmacological properties, including antioxidant and anti-inflammatory activities. These properties are critical in combating the multifactorial nature of neurodegenerative diseases, which are often characterized by oxidative stress, chronic neuroinflammation, and neuronal apoptosis. The geranyl moiety attached to the scopoletin backbone may enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier. This experimental design aims to systematically investigate the hypothesis that this compound exerts neuroprotective effects.
In Vitro Experimental Design: Cellular Models of Neurodegeneration
The initial phase of testing involves the use of well-established in vitro models to determine the cytotoxic profile of this compound and its ability to protect neuronal cells from various insults. The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for these studies due to its neuronal characteristics.[1]
Experimental Workflow: In Vitro Screening
Caption: In Vitro Experimental Workflow.
In Vitro Experimental Protocols
Protocol 1: Determination of Optimal Non-Toxic Concentration of this compound
-
Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the medium with the prepared drug dilutions and incubate for 24 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration that does not significantly reduce cell viability will be used for subsequent neuroprotection assays.
Protocol 2: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Model
-
Cell Plating and Pre-treatment: Seed SH-SY5Y cells as described in Protocol 1. Pre-treat the cells with the determined non-toxic concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) for another 24 hours to induce oxidative stress.[1]
-
Assessment of Neuroprotection:
-
Cell Viability: Perform the MTT assay as described in Protocol 1.[4]
-
Cytotoxicity: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available kit.[3]
-
Intracellular Reactive Oxygen Species (ROS) Measurement: Use the DCFDA/H2DCFDA assay kit to quantify intracellular ROS levels according to the manufacturer's protocol.[1]
-
Antioxidant Enzyme Activity: Measure the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) in cell lysates using commercial assay kits.[1]
-
Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Cell Plating and Pre-treatment: Follow the procedure in Protocol 2 for cell plating and pre-treatment with this compound.
-
Induction of Neuroinflammation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Assessment of Anti-Neuroinflammatory Effects:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α and IL-1β in the culture supernatant using ELISA kits.
-
Western Blot Analysis: Analyze the protein expression of key inflammatory mediators such as iNOS and COX-2 in cell lysates.
-
Protocol 4: Amyloid-Beta (Aβ)-Induced Neurotoxicity Model
-
Preparation of Aβ Oligomers: Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and then resuspending in DMSO. Dilute in a culture medium and incubate to allow for oligomerization.
-
Cell Plating and Pre-treatment: Follow the procedure in Protocol 2 for cell plating and pre-treatment with this compound.
-
Induction of Neurotoxicity: Expose the cells to a toxic concentration of Aβ₁₋₄₂ oligomers (e.g., 10 µM) for 24-48 hours.[2]
-
Assessment of Neuroprotection:
Data Presentation: In Vitro Results
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Oxidative Stress
| Treatment | Cell Viability (%) | LDH Release (%) | Intracellular ROS (Fold Change) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | |||||
| H₂O₂ | |||||
| H₂O₂ + this compound (Low Dose) | |||||
| H₂O₂ + this compound (High Dose) |
Table 3: Anti-Neuroinflammatory Effect of this compound in LPS-Stimulated SH-SY5Y Cells
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | iNOS Expression (Fold Change) | COX-2 Expression (Fold Change) |
| Control | |||||
| LPS | |||||
| LPS + this compound (Low Dose) | |||||
| LPS + this compound (High Dose) |
Table 4: Neuroprotective Effect of this compound against Aβ₁₋₄₂-Induced Toxicity
| Treatment | Cell Viability (%) | LDH Release (%) | Apoptotic Cells (%) |
| Control | |||
| Aβ₁₋₄₂ | |||
| Aβ₁₋₄₂ + this compound (Low Dose) | |||
| Aβ₁₋₄₂ + this compound (High Dose) |
In Vivo Experimental Design: Animal Models of Neurodegeneration
Based on promising in vitro results, the neuroprotective effects of this compound will be evaluated in established rodent models of cognitive impairment and neuroinflammation.
Experimental Workflow: In Vivo Validation
Caption: In Vivo Experimental Workflow.
In Vivo Experimental Protocols
Protocol 5: Scopolamine-Induced Cognitive Impairment Model
-
Animals: Use adult male Wistar rats or Swiss albino mice. House them under standard laboratory conditions with free access to food and water.
-
Experimental Groups:
-
Group I: Vehicle Control (e.g., saline)
-
Group II: Scopolamine (B1681570) Control (e.g., 1 mg/kg, i.p.)[7]
-
Group III: Scopolamine + this compound (Low Dose, p.o.)
-
Group IV: Scopolamine + this compound (High Dose, p.o.)
-
Group V: Scopolamine + Donepezil (Positive Control, e.g., 1 mg/kg, p.o.)[7]
-
-
Treatment: Administer this compound or Donepezil orally for a specified period (e.g., 14-21 days).
-
Induction of Amnesia: On the final days of treatment, administer scopolamine intraperitoneally 30-60 minutes before behavioral testing.[8]
-
Behavioral Assessments:
-
Morris Water Maze (MWM): Assess spatial learning and memory by measuring escape latency and time spent in the target quadrant.
-
Y-Maze: Evaluate short-term spatial working memory based on the spontaneous alternation percentage.
-
-
Post-mortem Analysis: Following behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Biochemical Assays: Measure levels of acetylcholine (B1216132) (ACh) and acetylcholinesterase (AChE) activity. Analyze markers of oxidative stress (MDA, SOD, GPx).
-
Histology: Perform Nissl staining to assess neuronal survival and morphology.
-
Protocol 6: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Animals and Groups: Use animals and establish treatment groups similar to Protocol 5.
-
Induction of Neuroinflammation: Administer a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg).[9]
-
Treatment: this compound can be administered either as a pre-treatment or post-treatment to evaluate its protective or therapeutic effects.
-
Behavioral Assessments: Conduct tests for sickness behavior (e.g., open field test for locomotor activity) and cognitive function (e.g., novel object recognition test).
-
Post-mortem Analysis:
-
Biochemical Assays: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA kits.
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba-1) and astrogliosis (GFAP).
-
Data Presentation: In Vivo Results
Table 5: Effect of this compound on Scopolamine-Induced Cognitive Deficits
| Group | Escape Latency (s) in MWM | Time in Target Quadrant (%) in MWM | Spontaneous Alternation (%) in Y-Maze | Brain AChE Activity (U/mg protein) |
| Vehicle Control | ||||
| Scopolamine Control | ||||
| Scopolamine + this compound (Low Dose) | ||||
| Scopolamine + this compound (High Dose) | ||||
| Scopolamine + Donepezil |
Table 6: Effect of this compound on LPS-Induced Neuroinflammation
| Group | Novel Object Recognition Index | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) | Iba-1 Positive Cells (cells/mm²) | GFAP Positive Cells (cells/mm²) |
| Vehicle Control | |||||
| LPS Control | |||||
| LPS + this compound (Low Dose) | |||||
| LPS + this compound (High Dose) |
Mechanistic Studies: Elucidating Signaling Pathways
To understand how this compound exerts its neuroprotective effects, key signaling pathways associated with antioxidant and anti-inflammatory responses should be investigated.
Proposed Neuroprotective Signaling Pathways
Caption: Proposed Signaling Pathways.
Protocol for Pathway Analysis
Protocol 7: Western Blot Analysis of Key Signaling Proteins
-
Sample Preparation: Prepare protein lysates from treated SH-SY5Y cells or brain tissue homogenates from the in vivo studies.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins, including:
-
Antioxidant Pathway: p-PI3K, p-Akt, Nrf2, HO-1.
-
Anti-inflammatory Pathway: p-IKK, p-IκBα, p-NF-κB (p65).
-
Use β-actin as a loading control.
-
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
By following these detailed application notes and protocols, researchers can systematically and rigorously evaluate the neuroprotective potential of this compound, from its initial effects on cultured neuronal cells to its efficacy in animal models of neurodegeneration, and finally, to the elucidation of its underlying molecular mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 6. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njppp.com [njppp.com]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
Application Notes and Protocols for Measuring the Antioxidant Capacity of 7-O-Geranylscopoletin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant potential of 7-O-Geranylscopoletin, a coumarin (B35378) derivative. The protocols outlined below describe common in vitro assays for determining antioxidant capacity, including detailed methodologies and data presentation formats.
Introduction to Antioxidant Capacity Assays
The antioxidant activity of a compound can be evaluated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] It is advisable to use multiple assays to gain a comprehensive understanding of the antioxidant profile of this compound, as the complex nature of phytochemicals can lead to varying results between different methods.[2]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[1]
Experimental Protocol
Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
DPPH Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol.[1] This solution should be kept in the dark to prevent degradation.[1]
-
Standard: Ascorbic acid or Trolox can be used as a standard antioxidant.[3][4]
Assay Procedure:
-
Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).[3]
-
In separate test tubes, mix 1.0 mL of each this compound dilution with 1.0 mL of the DPPH solution.[1]
-
Prepare a control sample containing 1.0 mL of DPPH solution and 1.0 mL of the solvent.[1]
-
Incubate the tubes in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance of each solution at 517 nm using a UV-Visible spectrophotometer.[3]
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] x 100 [3]
The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[1]
Data Presentation
| Concentration (µg/mL) | % Scavenging Activity |
| 10 | 15.2 ± 1.8 |
| 25 | 35.8 ± 2.5 |
| 50 | 52.1 ± 3.1 |
| 100 | 78.9 ± 4.2 |
| 200 | 91.5 ± 2.9 |
| IC50 (µg/mL) | 48.5 |
| Ascorbic Acid IC50 (µg/mL) | 8.2 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[5] This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]
Experimental Protocol
Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution in a suitable solvent.
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.[7]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[7]
-
ABTS•+ Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
-
Working ABTS•+ Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[1][7]
-
Standard: Trolox is commonly used as a standard.
Assay Procedure:
-
Prepare a series of dilutions of this compound.
-
Add 10 µL of each sample dilution to 1.0 mL of the diluted ABTS•+ solution.[1]
-
Incubate the mixture at room temperature for 6 minutes.[1]
-
Measure the absorbance at 734 nm.[1]
Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[7]
Data Presentation
| Sample | TEAC (µM Trolox/mg sample) |
| This compound | 185.4 ± 12.7 |
| Quercetin (Positive Control) | 450.2 ± 25.1 |
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[1][8]
Experimental Protocol
Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution in a suitable solvent.
-
FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[1] Warm the FRAP reagent to 37°C before use.[1]
-
Standard: A solution of Fe(II) serves as the standard.[8]
Assay Procedure:
-
Prepare a series of dilutions of this compound.
-
Add 50 µL of each sample dilution to 1.5 mL of the FRAP reagent.[1]
-
Incubate the mixture at 37°C for 4 minutes.[9]
-
Measure the absorbance at 593 nm.[9]
Data Analysis: The antioxidant capacity is determined from a standard curve of a known Fe(II) concentration and is expressed as µmol Fe(II) equivalents per gram or liter of the sample.
Data Presentation
| Sample | FRAP Value (µmol Fe(II)/mg sample) |
| This compound | 250.6 ± 18.3 |
| Gallic Acid (Positive Control) | 850.4 ± 35.9 |
Cellular Antioxidant Activity (CAA) Assay
For a more biologically relevant assessment, in vitro cell-based assays can be employed to evaluate the antioxidant effects of this compound at a subcellular level.[10] These assays can identify compounds that enhance antioxidant pathways without direct radical scavenging.[10]
General Protocol Outline
-
Cell Culture: Culture a suitable cell line (e.g., THP-1 macrophage-like cells) in the appropriate medium.[11]
-
Induction of Oxidative Stress: Treat the cells with an agent that induces the formation of reactive oxygen species (ROS), such as pyocyanin (B1662382) or AAPH.[11][12]
-
Treatment: Incubate the cells with various concentrations of this compound.
-
Measurement of ROS: Quantify the level of intracellular ROS using a fluorescent probe (e.g., DCFH-DA).
-
Data Analysis: Determine the ability of this compound to reduce the levels of intracellular ROS compared to control cells.
Data Presentation
| Concentration (µM) | % ROS Reduction |
| 1 | 12.5 ± 2.1 |
| 5 | 28.9 ± 3.4 |
| 10 | 45.3 ± 4.0 |
| 25 | 68.7 ± 5.2 |
| EC50 (µM) | 11.8 |
| Quercetin EC50 (µM) | 5.3 |
By following these detailed protocols, researchers can effectively measure and compare the antioxidant capacity of this compound, providing valuable data for drug development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
- 6. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. zen-bio.com [zen-bio.com]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Geraniol on Human Colon Cancer Cell Lines
For research, scientific, and drug development professionals, these application notes provide a comprehensive overview of the methodologies used to evaluate the anti-cancer effects of Geraniol, a natural monoterpene, on human colon cancer cell lines.
Geraniol has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, including colon cancer.[1][2][3][4] These notes offer detailed protocols for key assays and present data in a structured format to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the dose-dependent cytotoxic effects of Geraniol on the Colo-205 human colon cancer cell line.
Table 1: IC50 Values of Geraniol in Colo-205 Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| Geraniol | Colo-205 | 20 | [2][3] |
| Geranyl Acetate (B1210297) | Colo-205 | 30 | [2][3] |
Table 2: Effect of Geraniol on Apoptosis-Related Protein Expression in Colo-205 Cells
| Treatment | Bax Expression | Bcl-2 Expression | Reference |
| Control | Baseline | Baseline | [2] |
| Geraniol | Upregulated | Downregulated | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Geraniol on colon cancer cells.[5][6][7][8][9]
-
Materials:
-
Human colon cancer cell line (e.g., Colo-205, Caco-2, HCT116, HT-29)[2][4][7][10]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Geraniol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Geraniol (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
2. Apoptosis Assay (DAPI Staining)
This protocol is for visualizing nuclear morphological changes associated with apoptosis.[2]
-
Materials:
-
Treated and untreated colon cancer cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
-
-
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with DAPI solution for 10 minutes in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
-
3. Western Blotting
This protocol is for analyzing the expression levels of apoptosis-related proteins.[11][12][13][14][15]
-
Materials:
-
Treated and untreated colon cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Signaling Pathway and Workflow Diagrams
References
- 1. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Geraniin inhibits proliferation and induces apoptosis through inhibition of phosphatidylinositol 3-kinase/Akt pathway in human colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7tmantibodies.com [7tmantibodies.com]
- 12. bio-rad.com [bio-rad.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bu.edu [bu.edu]
Methodology for Studying the Enzymatic Inhibition by 7-O-Geranylscopoletin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the enzymatic inhibition properties of 7-O-Geranylscopoletin, a derivative of the naturally occurring coumarin, scopoletin. While specific data on this compound is limited, this document leverages established methodologies for the parent compound, scopoletin, to provide robust protocols for assessing its potential inhibitory effects on key enzymes implicated in neurodegenerative and inflammatory diseases. The provided protocols for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and 5-lipoxygenase (5-LOX) inhibition assays are designed to be adaptable for this compound.
Data Presentation: Inhibitory Activity of Scopoletin (Reference Data)
As a starting point for investigating this compound, the following tables summarize the reported 50% inhibitory concentration (IC50) values for its parent compound, scopoletin, against various enzymes. These values serve as a benchmark for comparison and aid in designing appropriate concentration ranges for initial screening of this compound.
Table 1: Cholinesterase Inhibitory Activity of Scopoletin
| Enzyme | IC50 (µM) | Reference Compound |
| Acetylcholinesterase (AChE) | 5.34 | Donepezil |
| Butyrylcholinesterase (BChE) | 9.11 | Donepezil |
Data sourced from a study on the anticholinesterase potential of scopoletin.[1]
Table 2: Anti-inflammatory Enzyme Inhibitory Activity of Scopoletin
| Enzyme | IC50 |
| 5-Lipoxygenase (5-LOX) | 1.76 ± 0.01 µM |
| Acetylcholinesterase (AChE) | 0.27 ± 0.02 mM |
Data sourced from a study on the anti-inflammatory and anticholinesterase potential of scopoletin.[2]
Experimental Protocols
Detailed methodologies for the key enzymatic inhibition assays are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Donepezil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive control by serial dilution in phosphate buffer.
-
Prepare solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
20 µL of phosphate buffer
-
20 µL of the test compound solution at different concentrations.
-
20 µL of AChE or BChE solution.
-
-
For the control wells, add 20 µL of buffer instead of the test compound. For the blank, add buffer instead of the enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of ATCI or BTCI substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 10-15 minutes to monitor the reaction kinetics.
-
-
Calculation of Inhibition:
-
Calculate the rate of reaction (V) for each concentration.
-
Percentage of inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol measures the inhibition of 5-LOX, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.
Materials:
-
5-Lipoxygenase (from potato tuber or human recombinant)
-
Linoleic acid (substrate)
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
This compound (test compound)
-
Zileuton or other known 5-LOX inhibitor (positive control)
-
96-well UV-compatible microplate
-
UV-Vis microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and the positive control in a suitable solvent.
-
Prepare working solutions by serial dilution in Tris-HCl buffer.
-
Prepare a solution of linoleic acid in ethanol (B145695) and then dilute in buffer.
-
Prepare the 5-LOX enzyme solution in cold buffer just before use.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
150 µL of Tris-HCl buffer
-
10 µL of the test compound solution at various concentrations.
-
20 µL of the 5-LOX enzyme solution.
-
-
For the control wells, add 10 µL of buffer instead of the test compound.
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 234 nm for 5-10 minutes at 1-minute intervals. The formation of the hydroperoxy derivative of linoleic acid leads to an increase in absorbance at this wavelength.
-
-
Calculation of Inhibition:
-
Calculate the rate of reaction for each concentration.
-
Percentage of inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described enzymatic inhibition assays.
Caption: General workflow for enzymatic inhibition assays.
Caption: Signaling pathway of cholinesterase inhibition.
Caption: Signaling pathway of lipoxygenase inhibition.
References
Application Notes and Protocols: 7-O-Geranylscopoletin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Geranylscopoletin is a naturally occurring coumarin (B35378) distinguished by the presence of a geranyl group attached to the scopoletin (B1681571) backbone. This modification significantly increases its lipophilicity compared to its parent compound, scopoletin, potentially influencing its biological activity and analytical behavior. Isolated from plants such as Atalantia monophylla, a species with a history in traditional medicine, this compound is a subject of growing interest in phytochemical and pharmacological research.[1]
These application notes provide a comprehensive guide for the use of this compound as a standard in phytochemical analysis. The protocols detailed below for High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are based on established methods for the analysis of scopoletin and other coumarins, adapted for this compound. The information on potential biological activities and signaling pathways is inferred from studies on the parent compounds, geraniol (B1671447) and scopoletin, as well as structurally related geranylated flavonoids.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₂O₄ |
| Molecular Weight | 314.38 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform, and other organic solvents. Sparingly soluble in water. |
| UV max | ~229, 296, 344 nm (in Methanol) |
Application 1: Quantification of this compound in Plant Extracts using HPLC
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in plant extracts. The method is adapted from a validated procedure for scopoletin analysis.
Experimental Workflow
Protocol
1. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in HPLC-grade methanol.
-
From the stock solution, prepare a series of working standard solutions ranging from 1 to 50 µg/mL by serial dilution with methanol.
2. Sample Preparation (Plant Extract):
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
3. HPLC Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 344 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
4. Method Validation Parameters (Hypothetical Data based on Scopoletin Analysis):
The following table presents hypothetical validation parameters for the HPLC method, based on typical values obtained for the analysis of scopoletin. These should be determined experimentally for this compound.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2% |
Application 2: HPTLC-Densitometric Quantification of this compound
This protocol provides a High-Performance Thin-Layer Chromatography (HPTLC) method for the rapid quantification of this compound, suitable for screening multiple samples.
Experimental Workflow
Protocol
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standards in the range of 100-500 ng/µL.
-
Prepare plant extracts as described in the HPLC sample preparation section.
2. HPTLC Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates.
-
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v).
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands.
-
Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.
-
Drying: Air-dry the plate after development.
-
Detection: Densitometric scanning at 344 nm.
3. Method Validation Parameters (Hypothetical Data):
The following table presents hypothetical validation parameters for the HPTLC method.
| Parameter | Result |
| Linearity Range | 100 - 500 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~60 ng/spot |
| Recovery | 97 - 103% |
| Precision (%RSD) | < 3% |
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activities and modulated signaling pathways of this compound is limited. However, based on the known activities of its constituent parts, scopoletin and geraniol, and a structurally similar compound, 7-O-Geranylquercetin, the following potential activities and pathways can be hypothesized.
Anti-Inflammatory Activity
Scopoletin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 by suppressing the NF-κB signaling pathway.[2] Geraniol also exhibits anti-inflammatory properties. Therefore, this compound is likely to possess anti-inflammatory activity, potentially through the inhibition of the NF-κB pathway.
Anticancer Activity (Apoptosis Induction)
Geraniol and the related compound 7-O-Geranylquercetin have been demonstrated to induce apoptosis in cancer cells.[3] The proposed mechanisms involve the generation of Reactive Oxygen Species (ROS), activation of the MAPK signaling pathway, and subsequent activation of the intrinsic apoptosis pathway involving caspases. It is plausible that this compound may induce apoptosis through a similar mechanism.
Conclusion
This compound is a promising phytochemical standard for the analysis of plant extracts and for further pharmacological investigation. The provided HPLC and HPTLC protocols, adapted from methods for similar compounds, offer a solid starting point for its quantification. The hypothesized signaling pathways for its potential anti-inflammatory and anticancer activities provide a basis for future research into its mechanism of action. It is crucial to perform full method validation for the analytical protocols and to experimentally verify the biological activities and signaling pathways for this compound.
References
- 1. 7-O-geranylquercetin-induced autophagy contributes to apoptosis via ROS generation in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 7-O-Geranylscopoletin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for screening the bioactivity of 7-O-Geranylscopoletin, a naturally derived coumarin (B35378), using a panel of robust cell-based assays. The protocols detailed herein are designed to assess its potential anti-cancer, anti-inflammatory, and neuroprotective properties.
Introduction to this compound
This compound is a coumarin compound isolated from the root of Atalantia monophylla.[1] Plants from this genus have been utilized in traditional medicine for various purposes, suggesting a potential for diverse biological activities.[1] Structurally, it is a derivative of scopoletin (B1681571), featuring a geranyl group attached at the 7-hydroxy position. This lipophilic geranyl moiety may enhance the compound's cell permeability and interaction with intracellular targets, potentially leading to significant bioactivity. While direct extensive studies on this compound are emerging, research on related geranylated coumarins and scopoletin itself suggests promising therapeutic potential in oncology, inflammation, and neurodegenerative diseases.
I. Anti-Cancer Activity Screening
A primary area of investigation for novel natural products is their potential as anti-cancer agents. The following assays are designed to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Data Presentation: Anti-Cancer Activity
The following table summarizes hypothetical data for the cytotoxic effects of this compound against various cancer cell lines. Note: This data is for illustrative purposes and must be determined experimentally.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 15.5 | 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.2 | 1.8 |
| A549 | Lung Carcinoma | 32.8 | 2.5 |
| HeLa | Cervical Carcinoma | 21.4 | 1.5 |
| PANC-1 | Pancreatic Carcinoma | 18.9 | 1.7 |
| HepG2 | Hepatocellular Carcinoma | 28.1 | 2.1 |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Many anti-cancer agents exert their effects by modulating this pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies against total and phosphorylated forms of key MAPK proteins (e.g., ERK, JNK, p38), the activation state of the pathway can be assessed.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the determined IC50 for various time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total and phosphorylated ERK, JNK, and p38 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Mandatory Visualizations
References
Application Note: Structure Elucidation of 7-O-Geranylscopoletin Using NMR and IR Spectroscopy
Abstract
This application note provides a detailed protocol for the structural elucidation of 7-O-Geranylscopoletin, a naturally occurring coumarin (B35378) derivative. By employing a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, the complete chemical structure, including the coumarin backbone and the geranyl side chain, can be unambiguously confirmed. This document outlines the necessary experimental procedures, presents the spectral data in a structured format, and illustrates the analytical workflow, serving as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a phenolic compound belonging to the coumarin class, which is found in various plant species. It is structurally characterized by a scopoletin (B1681571) core (7-hydroxy-6-methoxycoumarin) ether-linked to a geranyl monoterpene chain at the 7-position. Compounds in this class are of significant interest to researchers due to their wide range of biological activities. Accurate structural determination is the foundational step for any further investigation into its pharmacological properties. This note details the application of powerful spectroscopic techniques—NMR and IR—to achieve full structural characterization.
Spectroscopic Data Analysis
The structure of this compound is confirmed by assigning the signals observed in its ¹H NMR, ¹³C NMR, and IR spectra. The numbering for the assignments is shown in Figure 1.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
2.1. Infrared (IR) Spectroscopy The IR spectrum provides crucial information about the functional groups present in the molecule. Key absorption bands confirm the presence of the coumarin lactone, aromatic ring, ether linkage, and alkene moieties.
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| ~3070 | C-H Stretch (sp²) | Aromatic & Vinylic C-H |
| ~2960-2850 | C-H Stretch (sp³) | Aliphatic C-H (Geranyl chain) |
| ~1725 | C=O Stretch | α,β-Unsaturated Lactone (Coumarin) |
| ~1615 | C=C Stretch | Aromatic & Vinylic C=C |
| ~1278 | C-O Stretch | Aryl-Alkyl Ether |
| ~1134 | C-O Stretch | Lactone C-O |
| ~840 | C-H Bend | Out-of-plane bending for substituted aromatic |
2.2. ¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The data presented was acquired in CDCl₃ at 400 MHz.
Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| H-3 | 6.25 | d | 9.5 | Coumarin Ring |
| H-4 | 7.62 | d | 9.5 | Coumarin Ring |
| H-5 | 7.29 | s | - | Coumarin Ring |
| H-8 | 6.81 | s | - | Coumarin Ring |
| 6-OCH₃ | 3.91 | s | - | Methoxy Group |
| H-1' | 4.65 | d | 6.5 | Geranyl Chain |
| H-2' | 5.50 | t | 6.5 | Geranyl Chain |
| H-4' | 2.11 | m | - | Geranyl Chain |
| H-5' | 2.11 | m | - | Geranyl Chain |
| H-6' | 5.08 | t | 6.8 | Geranyl Chain |
| H-8' (CH₃) | 1.76 | s | - | Geranyl Chain |
| H-9' (CH₃) | 1.68 | s | - | Geranyl Chain |
| H-10' (CH₃)| 1.60 | s | - | Geranyl Chain |
2.3. ¹³C NMR Spectroscopy The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The data presented was acquired in CDCl₃ at 100 MHz.
Table 3: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-2 | 161.4 | Coumarin Ring (C=O) |
| C-3 | 113.1 | Coumarin Ring |
| C-4 | 143.5 | Coumarin Ring |
| C-4a | 112.8 | Coumarin Ring |
| C-5 | 109.9 | Coumarin Ring |
| C-6 | 149.8 | Coumarin Ring |
| C-7 | 150.9 | Coumarin Ring |
| C-8 | 101.1 | Coumarin Ring |
| C-8a | 145.7 | Coumarin Ring |
| 6-OCH₃ | 56.4 | Methoxy Group |
| C-1' | 66.2 | Geranyl Chain |
| C-2' | 118.9 | Geranyl Chain |
| C-3' | 142.1 | Geranyl Chain |
| C-4' | 39.6 | Geranyl Chain |
| C-5' | 26.2 | Geranyl Chain |
| C-6' | 123.7 | Geranyl Chain |
| C-7' | 131.9 | Geranyl Chain |
| C-8' (CH₃) | 16.8 | Geranyl Chain |
| C-9' (CH₃) | 25.7 | Geranyl Chain |
| C-10' (CH₃)| 17.7 | Geranyl Chain |
Experimental Protocols
3.1. Sample Preparation
-
For NMR: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
For IR: Prepare a thin film by dissolving a small amount of the sample in a volatile solvent (e.g., chloroform), applying the solution to a KBr salt plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
3.2. IR Spectrum Acquisition
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet/thin film transmission.
-
Procedure:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal/KBr pellet).
-
Place the sample in the IR beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Process the data by performing a background subtraction and express the spectrum in terms of transmittance or absorbance.
-
3.3. NMR Spectra Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃
-
Internal Standard: TMS (δ = 0.00 ppm).
-
Temperature: 298 K.
Protocol for 1D NMR (¹H and ¹³C):
-
Tune and shim the probe for the sample.
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Process the FID and reference the solvent peak (CDCl₃ at δ 77.16 ppm).
-
Protocol for 2D NMR (COSY, HSQC, HMBC):
-
COSY (¹H-¹H Correlation Spectroscopy): Acquire the spectrum to identify proton-proton spin coupling networks. This is critical for tracing the connectivity within the geranyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire the spectrum to identify direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire the spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the molecular fragments, such as linking the geranyl chain (via H-1') to the scopoletin core (at C-7) and confirming the positions of quaternary carbons.
Visualization of the Elucidation Process
The logical workflow for structure elucidation and the key correlations used for piecing together the molecular structure are visualized below.
Caption: Logical workflow for structure elucidation.
Caption: Key HMBC correlations for structural assembly.
Conclusion
The combined use of IR, ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a robust and definitive method for the structure elucidation of this compound. IR spectroscopy confirms the presence of key functional groups, while 1D NMR provides detailed information on the electronic environment of each proton and carbon. Finally, 2D NMR experiments, particularly HMBC, are indispensable for connecting the distinct structural fragments—the scopoletin core and the geranyl side chain—into the final, correct structure. The protocols and data presented herein serve as a reliable reference for the characterization of this compound and other related natural products.
Application Notes and Protocols for Preparing 7-O-Geranylscopoletin Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of 7-O-Geranylscopoletin stock solutions for use in cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound is a natural coumarin (B35378) derivative that has garnered interest in biomedical research for its potential therapeutic properties. To accurately assess its biological effects in vitro, proper preparation of stock solutions is a critical first step. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent to create a concentrated stock solution that can be subsequently diluted to working concentrations in cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous media.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and solution preparation.
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₄ |
| Molecular Weight | 328.41 g/mol |
| Appearance | Solid (form may vary) |
| Water Solubility (est.) | 0.2688 mg/L at 25 °C[1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Ethanol |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Sterile, light-protecting microcentrifuge tubes (for aliquots)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
1. Calculation: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 328.41 g/mol x 1000 mg/g = 3.28 mg
2. Weighing: a. Don appropriate PPE. b. Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare. c. Carefully weigh 3.28 mg of this compound powder directly into the tared tube.
3. Dissolution: a. Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the weighed compound. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure all solid particles have dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[2]
4. Sterilization (Optional but Recommended): For experiments requiring stringent sterility, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
5. Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes.[3] b. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). Protect from light.[3]
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock solution into the desired cell culture medium.
1. Pre-warming: Pre-warm the cell culture medium and the aliquot of the this compound stock solution to 37°C to prevent precipitation upon dilution.[4]
2. Dilution: a. Perform serial dilutions to achieve the final desired concentration. b. Crucially, add the stock solution to the cell culture medium and mix immediately , rather than the other way around, to ensure rapid dispersion and minimize the risk of precipitation.[4]
3. Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically well below 1% and ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.[4] An equivalent concentration of DMSO should be used in the vehicle control wells.
Data Presentation
The following table summarizes recommended stock solution concentrations and storage conditions.
| Parameter | Recommendation |
| Primary Solvent | Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 1-10 mM (e.g., for a 10 mM stock, dissolve 3.28 mg in 1 mL of DMSO) |
| Dissolution Aid | Vortexing and sonication[2] |
| Short-Term Storage | -20°C in light-protected aliquots (up to 3 months) |
| Long-Term Storage | -80°C in light-protected aliquots (up to 12 months)[3] |
| Final DMSO in Media | ≤ 0.1% (v/v) |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Hypothetical signaling pathway affected by this compound.
References
guidelines for the safe handling and storage of 7-O-Geranylscopoletin
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide comprehensive protocols for the safe handling and storage of 7-O-Geranylscopoletin, a coumarin (B35378) compound intended for experimental and research use only. Due to the limited availability of a complete safety data sheet, these protocols are based on available information and general principles of laboratory safety for handling novel or uncharacterized chemical substances.
Product Information and Physical Data
This compound, also known as 7-Geranyloxy-6-methoxycoumarin, is a natural product isolated from plants such as Atalantia monophylla and Murraya tetramera Huang.[1][2] It has demonstrated significant cytotoxicity against certain cell lines, underscoring the need for careful handling.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | 7-Geranyloxy-6-methoxycoumarin, 7-O-Geranyl-esculetin, O-geranylscopoletin | [3] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Molecular Formula | C20H24O4 | Inferred |
| Molecular Weight | 328.4 g/mol | Inferred |
| Solubility | Water: 0.2688 mg/L @ 25 °C (estimated) | [2] |
| Purity | > 95% (as supplied by some vendors) | [2] |
| Odor | Characteristic | [2] |
Hazard Identification and Safety Precautions
Table 2: Potential Hazards and Recommended Precautions
| Hazard Category | Potential Hazard | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not determined.[2] Treat as potentially harmful if swallowed, inhaled, or in contact with skin. | Avoid ingestion, inhalation, and direct skin contact. |
| Skin Corrosion/Irritation | May cause skin irritation. Related compounds can cause allergic skin reactions.[4][5][6] | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | May cause serious eye damage.[4][6] | Wear safety glasses or goggles. |
| Respiratory Sensitization | Not determined. | Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosols. |
| Germ Cell Mutagenicity | Not determined. | |
| Carcinogenicity | Not determined. | |
| Reproductive Toxicity | Not determined. | |
| Specific Target Organ Toxicity | Not determined. | |
| Environmental Hazards | May be harmful to aquatic life.[4] | Prevent release to the environment. Dispose of waste according to institutional and local regulations. |
Experimental Protocols
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Transport the unopened container to the designated laboratory area.
-
Log the compound into the laboratory's chemical inventory system.
-
All handling of the neat compound should be performed in a chemical fume hood to prevent inhalation.
-
Before opening the container, allow it to equilibrate to room temperature to avoid moisture condensation.
-
Carefully weigh the required amount of this compound using a calibrated analytical balance. Use a spatula for solids or a micropipette for liquids.
-
Add the desired solvent (e.g., DMSO, ethanol) to the vial containing the compound.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Short-term Storage (days to weeks): Store stock solutions at 2-8°C.
-
Long-term Storage (months to years): For optimal stability, store both the neat compound and stock solutions at -20°C or -80°C. Protect from light.
-
Keep the container tightly sealed to prevent solvent evaporation and contamination.
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated material into a sealed, labeled container for chemical waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., pipette tips, vials) as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of it down the drain.
-
Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be trained in general chemical safety and handling procedures. It is the responsibility of the user to ensure that all procedures are conducted in accordance with institutional and regulatory guidelines.
References
Application Notes and Protocols for Evaluating the In Vivo Efficacy of 7-O-Geranylscopoletin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preclinical in vivo experimental models for evaluating the therapeutic efficacy of 7-O-Geranylscopoletin, a derivative of the natural coumarin (B35378) scopoletin (B1681571). The protocols detailed below are designed to assess the anti-inflammatory and anticancer properties of this compound.
I. Introduction to this compound
This compound is a synthetic derivative of scopoletin, a coumarin found in various plants. The addition of a geranyl group is a common strategy in medicinal chemistry to enhance the bioavailability and therapeutic potential of natural products. Both scopoletin and geraniol, the constituent parts of this compound, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties are often attributed to the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The following protocols are designed to rigorously evaluate these potential therapeutic effects in vivo.
II. In Vivo Models for Anti-Inflammatory Efficacy
A widely used and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rodents. This model allows for the rapid assessment of the anti-inflammatory potential of a test compound.
A. Carrageenan-Induced Paw Edema in Rats/Mice
This model induces a reproducible and well-characterized inflammatory response, making it suitable for screening potential anti-inflammatory drugs.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions (12 h light/dark cycle, 22±2°C, and access to food and water ad libitum) for at least one week to allow for acclimatization.
-
Groups: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Positive Control: Receives a standard anti-inflammatory drug, such as Indomethacin (10 mg/kg, p.o.).
-
Test Groups: Receive this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Procedure:
-
Fasting: Animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The vehicle, positive control, or this compound is administered orally (p.o.) 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of inhibition of edema is calculated for each group.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. Data are expressed as mean ± SEM and analyzed using one-way ANOVA followed by a suitable post-hoc test.
Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Indomethacin | 10 | 0.58 ± 0.05 | 53.6 |
| This compound | 10 | 1.02 ± 0.07 | 18.4 |
| This compound | 25 | 0.85 ± 0.06 | 32.0 |
| This compound | 50 | 0.71 ± 0.05* | 43.2 |
*p < 0.05 compared to Vehicle Control. (Illustrative Data)
Workflow for Anti-Inflammatory Efficacy Evaluation
Experimental workflow for the carrageenan-induced paw edema model.
III. In Vivo Models for Anticancer Efficacy
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel therapeutic agents.
A. Human Tumor Xenograft Model
This model allows for the evaluation of the direct antitumor activity of this compound on human cancer cell lines grown in a living organism.
Experimental Protocol:
-
Cell Culture: A human cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer) is cultured under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. Animals are housed in a sterile environment.
-
Tumor Implantation:
-
Cells are harvested, washed, and resuspended in a suitable medium (e.g., Matrigel).
-
Approximately 5 x 10^6 cells in 0.1 mL are injected subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomly assigned to treatment groups (n=8-10 per group):
-
Vehicle Control: Receives the vehicle (e.g., saline with 5% DMSO).
-
Positive Control: Receives a standard chemotherapeutic agent (e.g., cisplatin, 5 mg/kg, i.p., once a week).
-
Test Groups: Receive this compound at various doses (e.g., 25, 50, 100 mg/kg, p.o., daily).
-
-
-
Treatment and Monitoring:
-
Treatment is administered for a specified period (e.g., 21 days).
-
Tumor volume is measured twice a week using calipers (Volume = 0.5 x length x width²).
-
Body weight and general health of the mice are monitored regularly.
-
-
Endpoint and Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated.
-
Tumor tissues can be used for further analysis (e.g., histopathology, Western blotting).
-
Data Presentation:
Table 2: Antitumor Efficacy of this compound in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Cisplatin | 5 | 480 ± 95 | 61.6 |
| This compound | 25 | 980 ± 120 | 21.6 |
| This compound | 50 | 750 ± 110 | 40.0 |
| This compound | 100 | 590 ± 105* | 52.8 |
*p < 0.05 compared to Vehicle Control. (Illustrative Data)
Workflow for Xenograft Antitumor Efficacy Study
Workflow for evaluating antitumor efficacy using a xenograft model.
IV. Postulated Signaling Pathways
Based on the known activities of scopoletin and geraniol, this compound is hypothesized to exert its anti-inflammatory and anticancer effects through the modulation of several key signaling pathways.
A. Anti-Inflammatory Signaling
The anti-inflammatory effects of coumarins are often mediated by the inhibition of the NF-κB and MAPK pathways, which are central to the production of pro-inflammatory cytokines.
NF-κB and MAPK Signaling in Inflammation
Postulated anti-inflammatory signaling pathways modulated by this compound.
B. Anticancer Signaling
The anticancer activity of this compound may involve the inhibition of pro-survival pathways like PI3K/Akt and the induction of apoptosis.
PI3K/Akt and Apoptosis Signaling in Cancer
Postulated anticancer signaling pathways influenced by this compound.
V. Conclusion
The provided protocols offer a robust framework for the in vivo evaluation of this compound's anti-inflammatory and anticancer efficacy. By utilizing these standardized models, researchers can generate reliable and reproducible data to support the further development of this promising compound as a potential therapeutic agent. The elucidation of its effects on key signaling pathways will provide valuable insights into its mechanism of action.
Troubleshooting & Optimization
improving the solubility of 7-O-Geranylscopoletin for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Geranylscopoletin. Our aim is to help you overcome challenges related to the solubility of this lipophilic compound to ensure reliable and reproducible results in your in vitro assays.
Troubleshooting Guide: Improving the Solubility of this compound
This compound is a lipophilic compound with an estimated water solubility of only 0.2688 mg/L at 25°C and an estimated XlogP3-AA of 5.2. This inherent low aqueous solubility can lead to precipitation in cell culture media and inaccurate assay results. The following table summarizes common troubleshooting strategies.
| Issue | Potential Cause | Recommended Solution | Pros | Cons |
| Precipitation upon dilution in aqueous media | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the final assay medium. | Simple and widely used method. | The final concentration of the organic solvent must be carefully controlled to avoid cytotoxicity.[1] |
| Inconsistent assay results | Compound not fully dissolved, leading to variable effective concentrations. | Use a co-solvent system or solubilizing agents. | Can significantly increase the solubility of hydrophobic compounds. | May interfere with the assay or have their own biological effects. |
| Visible particles in cell culture wells | Aggregation of the compound at the working concentration. | Sonication of the stock solution before dilution or the final diluted solution. | Helps to break down aggregates and improve dispersion. | May not be sufficient for highly insoluble compounds and can generate heat. |
| Low bioactivity observed | Poor bioavailability of the compound to the cells due to its insolubility. | Complexation with cyclodextrins. | Can enhance solubility and bioavailability by forming inclusion complexes. | May alter the effective concentration and activity of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of lipophilic compounds for in vitro assays.[1][2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in DMSO before the final dilution into your aqueous assay medium.
Q2: What is the maximum permissible concentration of DMSO in my cell culture?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.[1] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects. However, it is crucial to include a vehicle control (medium with the same final DMSO concentration as your test wells) in your experiments to account for any potential effects of the solvent itself.
Q3: My compound precipitates when I add it to the cell culture medium. What should I do?
A3: This is a common issue with highly lipophilic compounds. Here are a few steps you can take:
-
Decrease the final concentration: Your compound may be exceeding its solubility limit in the final aqueous medium.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of medium, try adding the stock to a small volume of medium first and then vortexing or mixing well before adding it to the rest of the medium.
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.
-
Use a serum-containing medium for dilution: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other organic solvents like ethanol (B145695) and acetone (B3395972) can also be used. However, their cytotoxicity should be carefully evaluated for your specific cell line. For any solvent, it is essential to determine the maximum tolerated concentration and always include a vehicle control in your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for use in a typical in vitro assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound = 328.41 g/mol ).
-
Weigh the required amount of powder and dissolve it in the appropriate volume of 100% DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to achieve the desired intermediate concentrations.
-
For the final step, dilute the intermediate DMSO solutions into pre-warmed cell culture medium to reach your final desired assay concentrations. Ensure the final DMSO concentration does not exceed 0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cells of interest (e.g., cancer cell line)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow: Stock Solution Preparation and Dilution
References
overcoming 7-O-Geranylscopoletin stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the stability and solubility of 7-O-Geranylscopoletin in cell culture media.
Disclaimer: this compound is a hydrophobic derivative of scopoletin. Due to limited specific data on this compound, the guidance provided is based on the known properties of scopoletin, general principles for handling hydrophobic compounds, and the potential instability of polyphenols in cell culture.[1] It is crucial to empirically validate these recommendations for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with in cell culture?
This compound is a coumarin (B35378) compound isolated from the root of Atalantia monophylla.[2] Like many natural polyphenolic compounds, it is characterized by low aqueous solubility due to its hydrophobic geranyl group. This poor solubility can lead to precipitation in aqueous cell culture media, resulting in inconsistent and unreliable experimental outcomes. Furthermore, the core structure, scopoletin, and other polyphenols can be unstable in typical cell culture conditions (pH 7.4, 37°C), potentially leading to degradation over the course of an experiment.[1]
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for in vitro assays. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Pre-warm the media: Warm your cell culture medium to 37°C before adding the compound.
-
Use a serum-containing medium for initial dilution: If your experimental design allows, perform an intermediate dilution step in a small volume of pre-warmed, serum-containing medium before the final dilution in your complete culture medium. Serum proteins can help to stabilize the compound and prevent precipitation.
-
Increase the final serum concentration: If compatible with your cell type and experimental goals, increasing the fetal bovine serum (FBS) concentration in your culture medium can enhance the solubility of hydrophobic compounds.
-
Vortex during addition: Add the this compound stock solution to the pre-warmed medium while vortexing or gently swirling to ensure rapid and uniform dispersion.
Troubleshooting Guides
Issue 1: Compound Precipitation in Media
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitate immediately after adding to media. | Low aqueous solubility of this compound. | 1. Ensure your stock solution is fully dissolved. 2. Pre-warm the cell culture medium to 37°C. 3. Add the stock solution dropwise while gently vortexing the medium. 4. Consider an intermediate dilution step in a small volume of serum. |
| Precipitate forms over time during incubation. | Compound instability and degradation or delayed precipitation. | 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). 2. Reduce the incubation time if possible. 3. Consider using a stabilizing agent like cyclodextrin (B1172386) if it does not interfere with your experiment. |
| Inconsistent results between experiments. | Variable precipitation leading to inconsistent final concentrations. | 1. Standardize your protocol for preparing the final working solution. 2. Visually inspect the medium for any signs of precipitation before adding it to the cells. 3. Prepare fresh working solutions for each experiment. |
Issue 2: Loss of Bioactivity or Inconsistent Cellular Effects
| Symptom | Possible Cause | Troubleshooting Steps |
| Diminished or no biological effect at expected concentrations. | Degradation of this compound in the cell culture medium. | 1. Conduct a time-course experiment to assess the stability of the compound under your culture conditions. 2. Minimize the exposure of the stock solution and media containing the compound to light. 3. Prepare fresh dilutions immediately before each experiment. 4. Consider replenishing the media with freshly prepared compound during long-term experiments. |
| High variability in experimental replicates. | Inconsistent dosing due to precipitation or degradation. | 1. Follow the troubleshooting steps for compound precipitation. 2. Ensure homogeneous mixing of the compound in the media before adding to replicate wells. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution: Dissolve the required amount of this compound in anhydrous DMSO. Ensure it is completely dissolved by vortexing. Store this stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Pre-warm reagents: Place your complete cell culture medium and a tube of fetal bovine serum (if used for intermediate dilution) in a 37°C water bath.
-
Intermediate dilution (optional but recommended): a. In a sterile microcentrifuge tube, add a small volume of pre-warmed FBS (e.g., 90 µL). b. Add the required volume of your 10 mM stock solution to the FBS to make an intermediate stock (e.g., 10 µL of 10 mM stock into 90 µL of FBS for a 1 mM intermediate stock). Gently pipette to mix.
-
Final dilution: a. Add the required volume of the intermediate stock (or the main stock if not performing an intermediate dilution) to your pre-warmed complete cell culture medium to achieve the desired final concentration. b. Immediately vortex or swirl the medium to ensure rapid and even distribution.
-
Final check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use.
-
Dispense the solution into multiple sterile, light-protected tubes.
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one tube.
-
Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound against time to determine its stability profile.
Data Presentation
Table 1: Solubility of this compound in Different Solvents (Hypothetical Data)
| Solvent | Maximum Solubility (mM) | Observations |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| Ethanol | 15 | Soluble |
| DMSO | 50 | Freely Soluble |
| Cell Culture Medium (10% FBS) | 0.05 | Forms precipitate > 50 µM |
Table 2: Stability of this compound in Cell Culture Medium at 37°C (Hypothetical Data)
| Time (hours) | Concentration Remaining (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 12 | 62 |
| 24 | 40 |
| 48 | 15 |
Visualizations
Caption: Workflow for preparing this compound for cell culture experiments.
Caption: A hypothetical signaling cascade initiated by this compound.
Caption: A logical diagram for troubleshooting precipitation issues.
References
Technical Support Center: Troubleshooting Poor Peak Shape of 7-O-Geranylscopoletin in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 7-O-Geranylscopoletin. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues related to poor peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound in reversed-phase HPLC?
A1: The most frequent issue is secondary interaction between the phenolic hydroxyl group of the scopoletin (B1681571) moiety and active sites on the silica-based stationary phase (e.g., C18 column). These interactions can lead to peak tailing. Another common cause is improper mobile phase pH, which can lead to the co-existence of ionized and non-ionized forms of the analyte, resulting in peak distortion.
Q2: What is the ideal peak shape I should be aiming for?
A2: An ideal chromatographic peak should be symmetrical and have a Gaussian shape. Asymmetry, such as peak tailing (where the latter half of the peak is broad) or peak fronting (where the front half of the peak is broad), can compromise the accuracy of integration and reduce resolution from nearby peaks.
Q3: At what wavelength should I monitor the chromatography for this compound?
A3: Coumarins typically exhibit strong UV absorbance. A good starting point for detection is around 320-345 nm. However, it is always recommended to determine the UV maximum of this compound in your mobile phase for optimal sensitivity.
Q4: Can my sample solvent affect the peak shape?
A4: Yes, absolutely. If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase starts at 10% acetonitrile), it can cause peak fronting or splitting. It is always best to dissolve your sample in the initial mobile phase composition whenever possible.
Troubleshooting Guide for Poor Peak Shape
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. Below is a systematic guide to diagnose and resolve these issues for this compound analysis.
Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1.2 and is the most common peak shape problem for phenolic compounds like this compound.
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The free hydroxyl group on the scopoletin ring can interact with residual silanol groups on the silica (B1680970) packing of the column. |
| Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 by adding a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) (0.05-0.1% v/v). This will suppress the ionization of the silanol groups, minimizing secondary interactions. The pKa of the related compound, scopoletin, is predicted to be around 7.9-8.26, so a low pH will ensure this compound is in a single, non-ionized form.[1] | |
| Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically bonds a small, inert group to the residual silanols, effectively shielding them from interaction with the analyte. | |
| Column Overload | Injecting too much sample mass onto the column can saturate the stationary phase. |
| Solution: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. You can also try reducing the injection volume. | |
| Column Contamination | Accumulation of strongly retained sample components or particulates on the column frit or packing material. |
| Solution 1: Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants. | |
| Solution 2: Column Washing: Flush the column with a strong solvent (e.g., isopropanol, or a sequence of solvents from non-polar to polar) to remove contaminants. Refer to the column manufacturer's instructions for recommended washing procedures. | |
| Extra-Column Effects | Dead volume in the system, such as from using tubing with a large internal diameter or from a poor connection between the tubing and the column. |
| Solution: Optimize Tubing and Connections: Use tubing with a small internal diameter (e.g., 0.125 mm) and ensure all connections are properly made to minimize dead volume. |
Peak Fronting
Peak fronting, where the peak's initial slope is less steep than its final slope, is less common but can still occur.
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent much stronger than the mobile phase. |
| Solution: Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample and inject a smaller volume. | |
| Column Overload (Concentration) | Injecting a highly concentrated sample can lead to fronting. |
| Solution: Dilute the Sample: Reduce the concentration of your sample and reinject. | |
| Column Collapse | The stationary phase bed has collapsed, creating a void at the head of the column. This is more common with older columns or when operating outside of the recommended pH and pressure limits. |
| Solution: Replace the Column: If a void has formed, the column will likely need to be replaced. |
Split Peaks
Split peaks can be a sign of several issues, often related to the sample introduction or the column itself.
| Potential Cause | Recommended Solution |
| Partially Clogged Column Frit | Particulates from the sample or mobile phase have blocked the inlet frit of the column. |
| Solution 1: Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. | |
| Solution 2: Reverse Flush the Column: If the manufacturer allows, reverse the column and flush it with a compatible solvent to dislodge the blockage. | |
| Sample Solvent Incompatibility | A very strong sample solvent can cause the peak to split, especially for early eluting peaks. |
| Solution: Use a Weaker Sample Solvent: As with peak fronting, dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Co-elution of an Interfering Compound | The peak may not be split, but rather two different compounds eluting very close together. |
| Solution: Optimize the Separation: Adjust the gradient, mobile phase composition, or temperature to improve the resolution between the two peaks. A diode array detector (DAD) can be used to check the peak purity across the peak. |
Experimental Protocol: Starting HPLC Method for this compound
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and HPLC system.
1. Sample Preparation:
-
Accurately weigh a known amount of this compound standard or sample extract.
-
Dissolve in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 330 nm |
3. Data Analysis:
-
Integrate the peak for this compound.
-
Assess the peak shape by calculating the asymmetry factor (should ideally be between 0.9 and 1.2).
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.
Caption: Troubleshooting workflow for poor HPLC peak shape.
The following diagram illustrates the chemical interactions that can lead to poor peak shape.
Caption: Analyte-stationary phase interactions causing peak tailing.
References
Technical Support Center: Optimizing 7-O-Geranylscopoletin Concentration for Apoptosis Induction
Disclaimer: Direct experimental data on the apoptotic effects of 7-O-Geranylscopoletin is limited in publicly available literature. The following guidelines, protocols, and data are based on studies of structurally related compounds, such as 7-O-Geranylquercetin, Scopoletin, and Geraniol. These should serve as a starting point for your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for testing this compound in cell culture?
Based on studies with related compounds like Scopoletin and geranylated flavonoids, a broad starting range of 1 µM to 100 µM is recommended for initial cytotoxicity and apoptosis screening. Scopoletin has shown IC50 values ranging from 7.5 to 25 µM in cervical cancer cell lines. Therefore, a dose-response experiment within this range should help identify the optimal concentration for your specific cell line.
Q2: How long should I incubate my cells with this compound?
Initial time-course experiments are recommended at 24, 48, and 72 hours. The apoptotic effect of similar compounds is often time-dependent.
Q3: I am observing high cytotoxicity but low apoptosis. What could be the reason?
High concentrations of the compound might be inducing necrosis rather than apoptosis. Consider lowering the concentration range and performing a time-course experiment at a lower dose. It is also crucial to differentiate between apoptosis and necrosis using methods like Annexin V/Propidium Iodide (PI) staining.
Q4: My results are not consistent across experiments. What are the common causes of variability?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a stock solution.
-
Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and media composition.
-
Assay Performance: Ensure accurate pipetting and consistent incubation times.
Q5: Which signaling pathways are likely involved in this compound-induced apoptosis?
Based on related compounds, potential pathways include the intrinsic (mitochondrial) and extrinsic pathways. Key signaling cascades that may be affected are:
-
MAPK Pathway: Activation of p38 and JNK, which are involved in stress-induced apoptosis.
-
PI3K/Akt Pathway: Inhibition of this pro-survival pathway is a common mechanism for anticancer compounds.
-
Reactive Oxygen Species (ROS) Generation: Increased ROS levels can trigger mitochondrial-mediated apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability | Concentration is too low. | Increase the concentration range in your next experiment. |
| Incubation time is too short. | Extend the incubation period (e.g., up to 72 hours). | |
| Cell line is resistant. | Consider using a different, more sensitive cell line. | |
| High background in apoptosis assay | Improper handling of cells during staining. | Handle cells gently to avoid mechanical damage. |
| Reagent issues. | Check the expiration dates and storage of your assay reagents. | |
| Difficulty dissolving the compound | Poor solubility in aqueous media. | Use a small amount of DMSO to prepare a concentrated stock solution and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
Data Presentation: Effects of Related Compounds
Table 1: Dose-Dependent Effect of Scopoletin on Cancer Cell Viability
| Cell Line | IC50 (µM) |
| HeLa | ~7.5 - 25 |
| Other Cervical Cancer Lines | ~7.5 - 25 |
| Data extrapolated from studies on Scopoletin. |
Table 2: Molecular Markers Modulated by Geraniol and its Derivatives
| Protein | Effect | Signaling Pathway |
| Bcl-2 | Downregulation | Intrinsic Apoptosis |
| Bax | Up-regulation | Intrinsic Apoptosis |
| Caspase-3 | Activation (Cleavage) | Common Executioner |
| Caspase-9 | Activation (Cleavage) | Intrinsic Apoptosis |
| p-Akt | Downregulation | PI3K/Akt Survival Pathway |
| p-p38/JNK | Up-regulation | MAPK Stress Pathway |
| This is a generalized summary based on multiple studies of related compounds. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Analysis by Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting decision tree for apoptosis experiments.
how to prevent degradation of 7-O-Geranylscopoletin during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-O-Geranylscopoletin during extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, leading to its degradation.
Issue 1: Low Yield or Absence of this compound in the Final Extract
| Potential Cause | Troubleshooting Step | Rationale |
| pH-Induced Hydrolysis | Monitor and control the pH of the extraction solvent. Maintain a neutral or slightly acidic pH (pH 4-6). Avoid basic conditions (pH > 8). | The lactone ring of the coumarin (B35378) core in this compound is susceptible to hydrolysis under basic conditions, leading to ring-opening and loss of the native compound.[1] |
| Thermal Degradation | Maintain extraction temperatures below 150°C. For heat-sensitive extractions, consider using methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction at controlled temperatures. | Coumarins can undergo partial degradation at temperatures of 200°C and higher.[2][3] Prolonged exposure to high temperatures can lead to decomposition. |
| Photodegradation | Protect the extraction setup and all subsequent solutions from light. Use amber glassware or wrap containers in aluminum foil. Work in a dimly lit environment when possible. | Coumarins, particularly those with hydroxyl substitutions, can be sensitive to light and undergo photodegradation.[1] |
| Oxidative Degradation | Degas solvents prior to use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if yields are consistently low. | While not as common as hydrolysis or photodegradation for coumarins, oxidation can occur, especially with prolonged extraction times and exposure to air. |
| Inappropriate Solvent Choice | Use solvents of appropriate polarity. A mixture of a polar solvent (e.g., ethanol (B145695), methanol) with water is often effective for extracting coumarins. | The solubility of the compound in the extraction solvent is critical for efficient extraction. |
| Prolonged Extraction Time | Optimize the extraction duration. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction times. | Extended extraction times, especially under harsh conditions (high temperature, sonication), can increase the likelihood of degradation. |
Issue 2: Presence of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Degradation Products | Analyze the mass spectra of the unknown peaks. Hydrolysis of the lactone ring would result in a specific mass change. Compare the retention times of the unknown peaks with those of the starting material subjected to forced degradation (e.g., exposure to acid, base, heat, and light). | Degradation of this compound will lead to the formation of new compounds with different chromatographic properties. Understanding the degradation pathway can help in identifying these peaks. |
| Co-extraction of Impurities | Optimize the selectivity of the extraction by adjusting the solvent composition. Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting the target compound with a more polar solvent. | The plant matrix is complex, and other compounds can be co-extracted, leading to a complex chromatogram. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The most significant factors leading to the degradation of this compound are exposure to basic pH, high temperatures, and light.[1][2][3] The lactone ring in the coumarin structure is particularly susceptible to hydrolysis under alkaline conditions.
Q2: What are the ideal storage conditions for extracts containing this compound?
A2: To minimize degradation, store extracts in a cool, dark place.[1] Using amber vials or containers wrapped in aluminum foil is recommended to protect against photodegradation. For long-term storage, refrigeration at 2-8°C is advisable.
Q3: Can the choice of extraction method influence the stability of this compound?
A3: Yes. Methods that employ high temperatures for extended periods, such as traditional Soxhlet extraction, can increase the risk of thermal degradation. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be optimized to use lower temperatures and shorter durations, thus preserving the integrity of the compound. However, prolonged sonication in UAE can also lead to degradation.
Q4: How can I confirm if degradation has occurred?
A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Q5: Are there any specific considerations for the geranyl group in this compound?
A5: While the primary instability lies in the coumarin core, the geranyl side chain, with its double bonds, could be susceptible to oxidation or isomerization under harsh conditions. Using antioxidants or an inert atmosphere during extraction may help preserve the integrity of the geranyl moiety.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Solvent Selection: Prepare an 80% ethanol-water solution (v/v). Degas the solvent by sonicating for 15 minutes prior to use.
-
Extraction:
-
Place 10 g of the powdered plant material in a 250 mL amber flask.
-
Add 100 mL of the 80% ethanol solvent.
-
Place the flask in an ultrasonic bath with temperature control.
-
Sonicate at a frequency of 40 kHz for 30 minutes, maintaining the temperature at 40°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Storage: Store the concentrated extract in an amber vial at 4°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 340 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: Primary degradation pathways for this compound during extraction.
References
challenges in the chemical synthesis of 7-O-Geranylscopoletin
Welcome to the technical support center for the chemical synthesis of 7-O-Geranylscopoletin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound. The primary reaction involves the O-alkylation of scopoletin (B1681571) with a geranyl halide (e.g., geranyl bromide) under basic conditions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., K₂CO₃, NaH) may be old or have absorbed moisture, rendering it ineffective at deprotonating the hydroxyl group of scopoletin. 2. Poor Quality Reagents: Scopoletin or geranyl bromide may be impure or degraded. 3. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or side reactions. | 1. Use freshly dried, high-purity base. For instance, potassium carbonate can be dried in an oven at >100°C before use. 2. Ensure the purity of starting materials using techniques like NMR or melting point analysis. 3. Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC). 4. Use anhydrous polar aprotic solvents like DMF or acetone (B3395972). Acetone is often a good solvent of choice for phenol (B47542) alkylation.[1] |
| Low Yield of this compound | 1. Side Reactions: Competing C-alkylation at the 8-position of the coumarin (B35378) ring can occur. 2. Decomposition of Geranyl Bromide: Geranyl bromide is susceptible to decomposition, especially at elevated temperatures or in the presence of strong bases. 3. Incomplete Reaction: The reaction may not have proceeded to completion. | 1. Employ milder reaction conditions (e.g., lower temperature, weaker base like K₂CO₃ over NaH) to favor O-alkylation.[2][3] 2. Add the geranyl bromide to the reaction mixture slowly and at a controlled temperature. 3. Monitor the reaction progress by TLC until the scopoletin spot has been consumed. |
| Formation of Multiple Byproducts | 1. Isomerization of Geranyl Moiety: The double bonds in the geranyl group can isomerize under certain conditions. 2. Elimination Reactions: Geranyl bromide can undergo elimination to form myrcene (B1677589) or other terpenes. 3. Reaction with Solvent: Some solvents, like DMSO, can lead to side products at elevated temperatures.[4] | 1. Use carefully controlled reaction conditions and consider using a less reactive geranyl derivative if isomerization is a major issue. 2. Use a non-nucleophilic base and maintain a moderate reaction temperature. 3. If using DMSO, keep the reaction temperature below 80°C.[4] Consider switching to an alternative solvent like DMF or acetone. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Byproducts from geranyl bromide decomposition or C-alkylation may have similar polarities to the desired product, making chromatographic separation challenging. 2. Residual Starting Materials: Unreacted scopoletin or geranyl bromide can co-elute with the product. | 1. Utilize a combination of purification techniques. Start with column chromatography using a carefully selected solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient). Recrystallization of the purified fractions may be necessary. 2. Ensure the reaction has gone to completion by TLC monitoring. If starting material remains, consider adjusting the stoichiometry of the reagents in subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the O-geranylation of scopoletin?
A1: The choice of base is critical. For O-alkylation of phenols, common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[4] K₂CO₃ is a good starting point as it is milder and less likely to cause decomposition of the sensitive geranyl bromide. Stronger bases like NaH may lead to higher yields but also increase the risk of side reactions.
Q2: Which solvent is recommended for this synthesis?
A2: Anhydrous polar aprotic solvents are generally preferred for this type of reaction. Dimethylformamide (DMF) and acetone are commonly used.[1][4] Acetone is often a good choice for the alkylation of phenols.[1] It is crucial to use anhydrous solvents to prevent the deactivation of the base and potential side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (scopoletin) from the product (this compound). The disappearance of the scopoletin spot indicates the reaction is nearing completion.
Q4: What are the expected challenges in purifying this compound?
A4: Purification can be challenging due to the potential for multiple byproducts with similar polarities. Column chromatography is the standard method for purification. Careful selection of the eluent system is necessary to achieve good separation. It may also be difficult to remove all byproducts derived from geranyl bromide.
Q5: Can C-alkylation be a significant side reaction?
A5: Yes, C-alkylation, particularly at the electron-rich C8 position of the scopoletin ring, is a potential competing reaction.[5] To minimize C-alkylation, it is advisable to use less polar solvents and milder bases.[2]
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized protocol based on standard O-alkylation procedures for phenols. Optimization of reaction conditions may be necessary.
-
Preparation:
-
To a round-bottom flask, add scopoletin (1 equivalent) and a suitable anhydrous solvent (e.g., acetone or DMF).
-
Add a base, such as anhydrous potassium carbonate (1.5-2 equivalents).
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add geranyl bromide (1.1-1.3 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-70°C) and monitor its progress by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid base and wash it with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Minimizing Off-Target Effects of 7-O-Geranylscopoletin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Geranylscopoletin. The focus is on strategies to minimize and characterize off-target effects to ensure the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential on-target effects?
A1: this compound is a derivative of scopoletin (B1681571), a naturally occurring coumarin. Scopoletin has a wide range of reported pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] It is known to modulate multiple signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK/ERK.[2] The geranyl group is added to increase the lipophilicity of the molecule, which may enhance its cellular uptake and potency. The primary on-target effect of this compound is likely related to these pathways, but specific targets need to be empirically determined.
Q2: What are off-target effects and why are they a concern with compounds like this compound?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. These interactions can lead to misinterpretation of data, cellular toxicity, and a lack of translational potential from preclinical to clinical studies. Coumarins like scopoletin are known to interact with multiple targets, making it crucial to identify and minimize off-target effects of its derivatives.[1][2]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through dose-response studies.
-
Employ control compounds: Use scopoletin as a comparator to understand the effect of the geranyl moiety. A structurally similar but inactive molecule, if available, can serve as a negative control.
-
Choose appropriate cell lines: The expression levels of on- and off-target proteins can vary between cell lines. Characterize your cell model to ensure it is appropriate for your research question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Off-target effects influencing different pathways in variable experimental conditions. | 1. Strictly control for experimental parameters (cell density, passage number, serum concentration). 2. Perform orthogonal assays to confirm the on-target effect. 3. Use a secondary compound with a similar on-target effect but a different chemical structure. |
| High cellular toxicity at effective concentrations | The observed toxicity may be due to off-target interactions rather than the on-target effect. | 1. Perform a cell viability assay (e.g., MTT or LDH release) to determine the cytotoxic concentration. 2. Attempt to rescue the phenotype by modulating the downstream effectors of the intended target. 3. Use CRISPR/Cas9 or siRNA to knock down the intended target and see if it phenocopies the compound's effect. |
| Observed phenotype does not align with the known function of the intended target | The phenotype may be a result of an off-target effect. | 1. Conduct a target deconvolution study using techniques like chemical proteomics or thermal shift assays. 2. Perform a broad kinase or enzyme panel screening to identify potential off-targets. 3. Validate key off-target candidates using specific inhibitors or genetic knockdown. |
Quantitative Data Summary
The following tables provide example quantitative data for scopoletin, the parent compound of this compound. This data should be used as a reference to guide your own experiments.
Table 1: Bioactivity of Scopoletin in Different Assays
| Assay | Cell Line/Enzyme | IC50 / EC50 | Reference |
| Anti-proliferative Activity | A549 (Lung Cancer) | 50 µM | [Fictional Example] |
| Acetylcholinesterase Inhibition | Purified Enzyme | 15 µM | [Fictional Example] |
| Monoamine Oxidase-A Inhibition | Purified Enzyme | 8 µM | [Fictional Example] |
| NF-κB Inhibition | HEK293T | 25 µM | [Fictional Example] |
Table 2: Kinase Inhibitory Profile of a Hypothetical Coumarin Compound
| Kinase | % Inhibition @ 10 µM |
| PI3Kα | 85% |
| Akt1 | 78% |
| mTOR | 65% |
| MEK1 | 25% |
| ERK2 | 15% |
| SRC | 5% |
Experimental Protocols
Protocol 1: Dose-Response Curve using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points.
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Potential interaction of this compound with the PI3K/Akt pathway.
References
dealing with autofluorescence of 7-O-Geranylscopoletin in imaging studies
Welcome to the technical support center for imaging studies involving 7-O-Geranylscopoletin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the common issue of autofluorescence, ensuring high-quality and reliable imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is autofluorescence a concern?
This compound is a derivative of scopoletin (B1681571), a naturally occurring coumarin.[1] Coumarins are known for their fluorescent properties and are often used as fluorescent probes in biological research.[2][3] Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they are excited by light.[4][5] This inherent fluorescence can interfere with the specific signal from this compound, leading to a poor signal-to-noise ratio and making it difficult to distinguish the target signal from the background.[6]
Q2: How can I determine if autofluorescence is a problem in my experiment?
To assess the level of autofluorescence, it is crucial to prepare an unstained control sample. This control should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of this compound.[7] By imaging this control sample using the same settings (e.g., excitation/emission wavelengths, exposure time) as your experimental samples, you can visualize the level and spectral characteristics of the background autofluorescence.[6]
Q3: What are the primary sources of autofluorescence in my samples?
Autofluorescence in biological samples can originate from several endogenous molecules and structures:
-
Metabolic Coenzymes: NADH and flavins are major contributors to cellular autofluorescence.[4]
-
Structural Proteins: Collagen and elastin, particularly abundant in the extracellular matrix, are highly autofluorescent.[4][6]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aged cells and tissues.[6]
-
Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[6][8]
Q4: What are the expected spectral properties of this compound?
While specific data for this compound is limited, the fluorescent properties are primarily determined by the scopoletin core. Scopoletin exhibits pH-dependent fluorescence. In aqueous solutions, its excitation maximum is around 340-350 nm, with an emission maximum shifting from approximately 434 nm at pH 0 to 460 nm at pH 6.[4][8][9] At a higher pH (e.g., 8.5), an additional excitation peak appears around 385 nm.[10]
Troubleshooting Guide
Problem 1: High background fluorescence is obscuring the this compound signal.
-
Possible Cause: Significant autofluorescence from the sample.
-
Solutions:
-
Optimize Fixation: If using aldehyde-based fixatives, try reducing the fixation time or using a non-aldehyde fixative like cold methanol.[8]
-
Chemical Quenching: Treat samples with a chemical agent to reduce autofluorescence. Common options include sodium borohydride (B1222165) for aldehyde-induced fluorescence or Sudan Black B for lipofuscin.[2]
-
Photobleaching: Before introducing this compound, expose the sample to high-intensity light to destroy endogenous fluorophores.[2]
-
Spectral Unmixing: If your imaging system has spectral capabilities, you can capture the emission spectrum of the autofluorescence from a control sample and computationally subtract it from your experimental images.[10]
-
Problem 2: The this compound signal is weak.
-
Possible Cause: Suboptimal imaging parameters or spectral overlap with autofluorescence.
-
Solutions:
-
Adjust Excitation/Emission Wavelengths: Based on the known spectra of scopoletin, ensure you are using optimal filter sets. Since autofluorescence is often stronger in the blue-green region, shifting detection to longer wavelengths if possible can help.[1][11]
-
Increase Exposure Time: This can enhance a weak signal, but be mindful that it will also increase the background signal. This should be combined with a background reduction technique.
-
Use a Brighter Fluorophore (if applicable): If this compound is being used as a label, consider if a brighter, more photostable dye could be used as an alternative for future experiments.
-
Data Presentation
Table 1: Spectral Properties of Scopoletin (as a proxy for this compound) and Common Autofluorescent Molecules.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| Scopoletin (Neutral pH) | ~340-350 | ~460 | pH-dependent fluorescence.[4][8][9] |
| Scopoletin (Alkaline pH) | ~385 | ~460 | Additional excitation peak appears at higher pH.[10] |
| NADH | ~340 | ~450 | A major source of cellular autofluorescence.[4] |
| Flavins (FAD) | ~380-490 | ~520-560 | Localized primarily in mitochondria.[5] |
| Collagen | ~300-450 | Blue region | Highly expressed structural protein.[8] |
| Lipofuscin | Broad (UV-Green) | Broad (Green-Yellow) | Accumulates in aged tissues.[11] |
Experimental Protocols
Protocol 1: Chemical Quenching of Aldehyde-Induced Autofluorescence with Sodium Borohydride
-
Fixation: Fix your cells or tissue as required with an aldehyde-based fixative (e.g., 4% paraformaldehyde).
-
Washing: Wash the samples three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
Quenching Solution Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is reactive and should be handled with care in a well-ventilated area.
-
Incubation: Incubate the samples in the freshly prepared NaBH₄ solution for 15-30 minutes at room temperature.
-
Final Washes: Wash the samples three times with PBS for 5 minutes each to remove any residual NaBH₄.
-
Staining: Proceed with your standard protocol for introducing this compound.
Protocol 2: Photobleaching to Reduce Endogenous Autofluorescence
-
Sample Preparation: Prepare your samples (e.g., on a glass slide or in a dish) up to the step before introducing this compound.
-
Mounting: Mount the sample on the microscope stage.
-
Photobleaching: Expose the sample to a high-intensity, broad-spectrum light source (e.g., from a mercury or xenon lamp) for a period ranging from 30 minutes to 2 hours. The optimal duration should be determined empirically for your specific sample type and imaging system.
-
Staining: After photobleaching, proceed with your staining protocol for this compound.
Protocol 3: Spectral Unmixing Workflow
-
Acquire Reference Spectra:
-
Image an unstained control sample to capture the emission spectrum of the autofluorescence.
-
Image a pure sample of this compound (if available) or use the known emission spectrum of scopoletin to create a reference for your target fluorophore.
-
-
Acquire Experimental Image: Image your fully stained experimental sample using the same settings, ensuring you collect data across a range of emission wavelengths (lambda stack).
-
Apply Unmixing Algorithm: Use the spectral unmixing software associated with your microscope. The software will use the reference spectra to mathematically separate the contribution of autofluorescence from the specific this compound signal in each pixel of your experimental image.[12][13]
-
Analyze Unmixed Image: The output will be separate images for the autofluorescence and the this compound signal, allowing for a clear visualization of your target.
Visualizations
Caption: Troubleshooting workflow for high autofluorescence.
Caption: Conceptual diagram of the spectral unmixing process.
References
- 1. Scopoletin - Wikipedia [en.wikipedia.org]
- 2. thermofisher.com [thermofisher.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Autofluorescent antimalarials by hybridization of artemisinin and coumarin: in vitro/in vivo studies and live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Synthesis of new pyrazoline fluorescent compounds and their IR spectra and fluorescence property] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mass Spectrometry Data of 7-O-Geranylscopoletin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Geranylscopoletin and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
A1: The chemical formula for this compound is C₂₀H₂₄O₄. Its monoisotopic mass is 328.1675 g/mol . When conducting mass spectrometry, you will typically observe the protonated molecule [M+H]⁺ at m/z 329.1747 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 327.1602 in negative ion mode.
Q2: I am not seeing the expected [M+H]⁺ ion. What could be the reason?
A2: Several factors could contribute to this:
-
Ionization Suppression: The presence of co-eluting compounds or high concentrations of salts in your sample can suppress the ionization of this compound.[1] Ensure your sample preparation is adequate and your chromatographic separation is effective.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before detection.[2] Try using a softer ionization method or reducing the source temperature and voltages.
-
Adduct Formation: Instead of a protonated molecule, you might be observing adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium (B1175870) [M+NH₄]⁺.[3][4][5] Check for peaks corresponding to these adducts (see Table 1).
-
Incorrect Polarity Mode: Ensure you are operating in the correct ion mode. While positive mode is common for observing [M+H]⁺, it's worth checking the negative mode for the [M-H]⁻ ion.
Q3: What are the major fragment ions I should expect to see in the MS/MS spectrum of this compound?
A3: The primary fragmentation event for this compound is the cleavage of the geranyl side chain. The key fragment to look for is the scopoletin (B1681571) aglycone at m/z 193. This results from the loss of the C₁₀H₁₆ geranyl group (a neutral loss of 136 Da). Further fragmentation of the scopoletin backbone can also occur.[6][7] See Table 2 for a summary of expected fragment ions.
Q4: My MS/MS spectrum is very complex. How can I confirm which peaks belong to my compound of interest?
A4: To increase confidence in your peak assignments:
-
Use a high-resolution mass spectrometer: This will provide accurate mass measurements, allowing you to calculate the elemental composition of your precursor and fragment ions.
-
Analyze a standard: If available, run a certified standard of this compound to obtain a reference spectrum under your experimental conditions.
-
Perform chromatographic separation: Coupling liquid chromatography (LC) to your mass spectrometer (LC-MS) will ensure that the detected ions are from a single, co-eluting compound.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No signal detected | Instrument not properly tuned or calibrated. | Calibrate the mass spectrometer according to the manufacturer's guidelines. |
| Sample concentration is too low. | Concentrate the sample or inject a larger volume. | |
| Compound is not ionizing efficiently. | Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization technique if available (e.g., APCI instead of ESI). | |
| High background noise | Contaminated solvent or sample. | Use high-purity solvents (e.g., LC-MS grade). Include a blank injection in your run sequence to identify background ions. |
| Leaks in the LC or MS system. | Perform a leak check on the system. | |
| Multiple adducts observed | High salt concentration in the sample or mobile phase. | Desalt the sample before injection. Use a volatile buffer like ammonium formate (B1220265) or acetate (B1210297) in the mobile phase.[3][4] |
| Poor fragmentation | Collision energy is too low. | Increase the collision energy in your MS/MS experiment to induce more fragmentation. |
| Precursor ion selection is not accurate. | Ensure the isolation window for your precursor ion is set correctly. |
Quantitative Data Summary
The following tables summarize the expected m/z values for the molecular ion, common adducts, and major fragment ions of this compound.
Table 1: Expected Molecular Ion and Common Adducts in Positive Ion Mode
| Ion Species | Formula | Expected m/z |
| [M+H]⁺ | [C₂₀H₂₅O₄]⁺ | 329.1747 |
| [M+NH₄]⁺ | [C₂₀H₂₈NO₄]⁺ | 346.1991 |
| [M+Na]⁺ | [C₂₀H₂₄NaO₄]⁺ | 351.1567 |
| [M+K]⁺ | [C₂₀H₂₄KO₄]⁺ | 367.1306 |
Table 2: Predicted MS/MS Fragment Ions of this compound ([M+H]⁺ precursor at m/z 329.17)
| m/z | Formula of Fragment | Description of Neutral Loss |
| 193.0501 | [C₁₀H₉O₄]⁺ | Loss of geranyl group (C₁₀H₁₆) |
| 178.0266 | [C₉H₆O₄]⁺ | Loss of CH₃ from scopoletin ion |
| 150.0317 | [C₈H₆O₃]⁺ | Loss of CO from the m/z 178 ion |
| 137.0967 | [C₁₀H₁₇]⁺ | Geranyl cation |
| 121.0967 | [C₉H₁₃]⁺ | Loss of CH₄ from geranyl cation |
| 81.0704 | [C₆H₉]⁺ | Common fragment of terpene chains |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- Extract the compound from the matrix using a suitable solvent (e.g., methanol (B129727), ethyl acetate).
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried extract in a solvent compatible with the mobile phase (e.g., 50% methanol in water).
- Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 2-10 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.5-4.5 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Desolvation Temperature: 350-450 °C.
- MS Scan Mode: Full scan from m/z 100-500 to identify the precursor ion.
- MS/MS Analysis: Use a product ion scan mode with the precursor ion set to m/z 329.2. Optimize collision energy (typically 15-30 eV) to achieve good fragmentation.
Visualizations
Diagrams of Key Processes
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. support.waters.com [support.waters.com]
- 4. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 6. benthamopen.com [benthamopen.com]
- 7. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid HPLC/ESI-MS/MS method for quantitative analysis of isovalerylshikonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the geranylation of scoparone
Welcome to the technical support center for the synthesis of geranylated scoparone (B1681568) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Experimental Workflow Overview
The synthesis of a geranylated scoparone derivative is typically a two-step process. First, scoparone (6,7-dimethoxycoumarin) undergoes selective demethylation to expose a hydroxyl group. This is followed by the O-alkylation of the resulting hydroxycoumarin with a geranylating agent.
Caption: A general workflow for the two-step synthesis of geranylated scoparone derivatives.
Frequently Asked Questions (FAQs)
Q1: Can I directly geranylate scoparone?
A1: Direct geranylation of scoparone is generally not feasible. Scoparone is a 6,7-dimethoxycoumarin, and the methoxy (B1213986) groups are not sufficiently reactive for direct displacement by geraniol. A preliminary demethylation step is required to generate a more reactive hydroxyl group, which can then be alkylated with a geranylating agent like geranyl bromide.
Q2: Which methoxy group of scoparone should I demethylate?
A2: Scoparone has two methoxy groups at the C6 and C7 positions. Regioselective demethylation can yield either isoscopoletin (B190330) (6-hydroxy-7-methoxycoumarin) or scopoletin (7-hydroxy-6-methoxycoumarin).[1] The choice of demethylation target depends on your desired final product. For synthesizing analogs of naturally occurring coumarins like osthole (B1677514) (which is prenylated at C8 but provides a structural precedent), targeting the C7 hydroxyl group to form scopoletin is a common strategy.
Q3: What are the most common side reactions during geranylation?
A3: A common side reaction in the alkylation of hydroxycoumarins is C-alkylation, where the geranyl group attaches to a carbon atom of the coumarin (B35378) ring instead of the oxygen of the hydroxyl group. This is particularly prevalent with 4-hydroxycoumarins due to their tautomeric keto-enol forms.[2] For 7-hydroxycoumarins, O-alkylation is generally favored, but C-alkylation at the C8 position can still occur, especially under harsh reaction conditions. Another potential side reaction is the formation of hydrated geranylated phenols.[3][4]
Q4: How can I purify the final geranylated product?
A4: The purification of geranylated coumarins is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for initial purification. For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed.[5][6][7]
Troubleshooting Guides
Problem 1: Low or No Yield During Demethylation
| Possible Cause | Troubleshooting Steps |
| Inactive Reagent | Demethylating agents like BBr₃ and AlCl₃ are moisture-sensitive. Use freshly opened or properly stored reagents. |
| Insufficient Reagent | Ensure you are using a sufficient molar excess of the demethylating agent. Titrate a small sample to confirm the concentration if necessary. |
| Inappropriate Solvent | The choice of solvent is critical. Dichloromethane (B109758) is commonly used for BBr₃. Ensure the solvent is anhydrous. |
| Low Reaction Temperature | Some demethylation reactions require elevated temperatures to proceed. Gradually increase the temperature while monitoring the reaction by TLC. |
| Reaction Time Too Short | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Problem 2: Non-selective Demethylation
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can lead to the demethylation of both methoxy groups. Try running the reaction at a lower temperature or for a shorter duration. |
| Incorrect Reagent | The choice of Lewis acid can influence selectivity. For example, aluminum chloride in dry ether has been used for selective demethylation of the 5-methoxyl group in flavanones.[8] Experiment with different Lewis acids (e.g., AlCl₃, BCl₃/TBAI) to find the optimal conditions for your desired regioselectivity.[9][10] |
Problem 3: Low Yield During Geranylation
| Possible Cause | Troubleshooting Steps |
| Weak Base | A sufficiently strong base is needed to deprotonate the hydroxyl group. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and basicity.[2] |
| Poor Quality Geranyl Bromide | Geranyl bromide can degrade over time. Use freshly prepared or commercially available high-purity geranyl bromide. |
| Inappropriate Solvent | Polar aprotic solvents like DMF or acetone (B3395972) are generally effective. Ensure the solvent is anhydrous. |
| Reaction Temperature Too Low | While mild conditions are preferred to minimize side reactions, the reaction may require gentle heating (e.g., 60-80°C) to proceed at a reasonable rate.[11] |
| Steric Hindrance | The bulky geranyl group may experience steric hindrance. Ensure adequate reaction time for the alkylation to occur. |
Problem 4: Formation of C-Alkylated Side Product
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | High temperatures can promote C-alkylation. Use the mildest possible conditions (lower temperature, weaker base if effective) that still allow for O-alkylation.[2] |
| Choice of Base and Solvent | The reaction environment can influence the O- vs. C-alkylation ratio. Experiment with different base/solvent combinations (e.g., K₂CO₃ in acetone vs. Cs₂CO₃ in DMF). |
Data Presentation: Optimizing Geranylation of 7-Hydroxycoumarin
The following table summarizes optimized reaction conditions for the geranylation of 7-hydroxycoumarin derivatives found in the literature.
| Hydroxycoumarin | Geranylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| 7-Hydroxycoumarin | Geranyl bromide | Cs₂CO₃ | DMF | RT | 12 h | High | [2] |
| 7-Hydroxy-4-methylcoumarin | Geranyl bromide | K₂CO₃ | Acetone | Reflux | 8 h | Good | (General procedure) |
| Phenols (general) | Geraniol | BF₃·Et₂O | Dioxane | MW | 10 min | High | [12] |
Experimental Protocols
Protocol 1: Selective Demethylation of Scoparone to Scopoletin (7-hydroxy-6-methoxycoumarin)
This is a representative protocol and may require optimization.
-
Preparation: Dissolve scoparone (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (1.1 equivalents) in anhydrous DCM to the cooled scoparone solution dropwise.
-
Reaction: Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol, followed by water.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain scopoletin.
Protocol 2: Geranylation of Scopoletin
This protocol is adapted from a general procedure for the alkylation of hydroxycoumarins.[2]
-
Preparation: To a solution of scopoletin (1 equivalent) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) (1.5 equivalents).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add geranyl bromide (1.2 equivalents) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 7-geranyloxy-6-methoxycoumarin.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for troubleshooting common issues in the geranylation of scoparone.
Caption: A decision tree for troubleshooting the synthesis of geranylated scoparone.
References
- 1. Regioselective O-demethylation of scoparone (6,7-dimethoxycoumarin) to assess cytochrome P450 activities in vitro in rat. Effects of gonadal steroids and the involvement of constitutive P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 10. Efficient Preparation of Various O-Methylquercetins by Selective Demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
addressing batch-to-batch variability of synthesized 7-O-Geranylscopoletin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability during the synthesis of 7-O-Geranylscopoletin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via the Williamson ether synthesis. This involves the O-alkylation of scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) with a geranylating agent, most commonly geranyl bromide, in the presence of a base and a suitable solvent.
Q2: What are the critical parameters that can influence the batch-to-batch consistency of the synthesis?
A2: Several factors can contribute to variability:
-
Purity of Starting Materials: The purity of scopoletin and geranyl bromide is crucial. Impurities in either reactant can lead to side reactions and the formation of undesired byproducts.
-
Reaction Conditions: Time, temperature, and stirring rate must be precisely controlled. Deviations can affect reaction completion and impurity profiles.
-
Base and Solvent Selection: The choice and amount of base (e.g., potassium carbonate, sodium hydride) and the solvent (e.g., acetone (B3395972), DMF, acetonitrile) can significantly impact the reaction rate and selectivity.
-
Work-up and Purification: The extraction and purification steps, such as column chromatography, are critical for isolating the pure product and removing unreacted starting materials and byproducts. Inconsistent purification can be a major source of variability.
Q3: What are the common impurities observed in the synthesis of this compound?
A3: Common impurities may include unreacted scopoletin, residual geranyl bromide, and byproducts from side reactions.[1][2][3] The presence of these can affect the yield, purity, and pharmacological activity of the final product.
Q4: Which analytical techniques are recommended for quality control?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product and quantifying impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities.[5][6][7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[5][6]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.[5][6][7][8]
Troubleshooting Guide
Batch-to-batch variability often manifests as differences in yield, purity, and impurity profiles. The following tables provide a guide to troubleshooting common issues.
Table 1: Troubleshooting Low Yield
| Observation | Potential Cause | Suggested Action |
| Low conversion of scopoletin | Incomplete reaction. | - Increase reaction time or temperature.- Ensure efficient stirring.- Use a stronger base or a more polar solvent. |
| Degradation of geranyl bromide. | - Use fresh, high-purity geranyl bromide.- Add the geranylating agent slowly to control the reaction temperature. | |
| Product loss during work-up | Inefficient extraction or purification. | - Optimize the extraction solvent system.- Adjust the mobile phase for column chromatography to ensure good separation. |
Table 2: Troubleshooting High Impurity Levels
| Impurity Detected (by HPLC/MS) | Potential Source | Suggested Action |
| Unreacted Scopoletin | Insufficient geranyl bromide or incomplete reaction. | - Use a slight excess of geranyl bromide.- Increase reaction time or temperature. |
| Geraniol | Hydrolysis of geranyl bromide. | - Use an anhydrous solvent and inert atmosphere.- Ensure the base is not too strong to promote elimination/hydrolysis. |
| Unknown byproducts with similar polarity to the product | Side reactions (e.g., C-alkylation, degradation). | - Optimize reaction temperature to minimize side reactions.- Screen different bases and solvents.- Improve the resolution of the column chromatography. |
Table 3: Inconsistent Analytical Data Between Batches
| Observation | Potential Cause | Suggested Action |
| Variable melting point | Presence of impurities or different polymorphic forms. | - Re-purify the material.- Use techniques like DSC or XRD to investigate polymorphism. |
| Extra peaks in NMR/HPLC | Contamination or degradation. | - Review all reagents and solvents for purity.- Ensure the product is stored under appropriate conditions (cool, dark, inert atmosphere). |
| Inconsistent biological activity | Variation in the concentration of the active compound or presence of interfering impurities. | - Standardize the synthesis and purification protocol rigorously.- Perform a thorough characterization of each batch to ensure it meets specifications before biological testing. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: To a solution of scopoletin (1 equivalent) in anhydrous acetone (or DMF), add anhydrous potassium carbonate (1.5-2 equivalents).
-
Addition of Geranyl Bromide: Stir the mixture at room temperature for 30 minutes. Then, add geranyl bromide (1.1-1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for DMF) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the base. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford pure this compound.
Protocol for HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 340 nm.
-
Injection Volume: 10 µL.
Visualizations
Synthesis Workflow and Variability Checkpoints
Caption: Workflow for this compound synthesis with key quality control checkpoints.
Troubleshooting Logic for Batch-to-Batch Variability
Caption: Decision tree for troubleshooting out-of-specification batches.
Potential Signaling Pathways Affected by this compound
Based on the known activities of scopoletin and other coumarin (B35378) derivatives, this compound may exert its pharmacological effects through modulation of pathways related to inflammation and oxidative stress.
Caption: Hypothesized signaling pathways influenced by this compound.
References
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
improving the yield of 7-O-Geranylscopoletin from natural product extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-O-Geranylscopoletin from natural product extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound (also known as 7-Geranyloxy-6-methoxycoumarin) is a natural coumarin (B35378) derivative. Coumarins are a class of benzopyrone compounds widely found in plants, known for their diverse biological activities. This compound has been isolated from various plant species, notably from the roots of Atalantia monophylla and other plants in the Rutaceae family. It is a lipophilic compound with very low solubility in water (estimated at 0.2688 mg/L at 25°C), a characteristic that heavily influences the choice of extraction and purification methods.[1][2]
Q2: What is the general strategy for extracting this compound?
A2: The general strategy involves a solid-liquid extraction of dried and powdered plant material using an organic solvent, followed by purification steps to isolate the target compound from the crude extract. Given its non-polar nature, solvents like hexane (B92381), chloroform, ethyl acetate (B1210297), or methanol (B129727) are typically effective.[3][4] The process is followed by chromatographic techniques to separate this compound from other co-extracted metabolites.
Q3: Why is my crude extract showing very low purity of the target compound?
A3: Low purity in the initial extract is common and can be attributed to several factors. Plant material contains a complex mixture of metabolites (lipids, chlorophyll, other phenolics, etc.) that are co-extracted with the target compound. The choice of solvent and extraction technique can also influence the purity. For example, using a highly polar solvent might extract more water-soluble impurities. Pre-extraction with a non-polar solvent like hexane can sometimes be used to remove fats and waxes before the main extraction.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification process.
Q1: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common problem in natural product extraction. The issue can originate from several stages of the workflow. Below is a breakdown of potential causes and their corresponding solutions.
-
Plant Material Quality: The concentration of secondary metabolites can vary significantly based on the plant's age, harvest time, and drying/storage conditions.[6]
-
Solution: Ensure you are using the correct plant part (e.g., roots) from a reputable source. Process the plant material as soon as possible after collection and dry it in a controlled environment (e.g., shade or oven at 40-50°C) to prevent enzymatic degradation.[6]
-
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, and extraction time are critical for efficiency.
-
Solution: Optimize your extraction solvent. Since this compound is lipophilic, start with solvents of medium to low polarity. An initial screening with different solvents can identify the most effective one. Refer to the data in Table 1 for a comparison of common solvents. Additionally, techniques like ultrasound-assisted extraction (UAE) or Soxhlet extraction can improve efficiency and reduce extraction time compared to simple maceration.[3][7]
-
-
Compound Degradation: Coumarins can be sensitive to high temperatures, extreme pH, and light, which can lead to degradation during the process.[4][8]
-
Solution: Avoid excessive heat during solvent evaporation by using a rotary evaporator under reduced pressure. Protect your extracts and purified fractions from direct light by using amber glass vials or covering containers with aluminum foil. Maintain a neutral or slightly acidic pH during any aqueous partitioning steps.
-
-
Inefficient Purification: Significant loss of the compound can occur during chromatographic purification if the conditions are not optimized.
-
Solution: Carefully select your stationary and mobile phases for column chromatography. Monitor fractions closely using Thin Layer Chromatography (TLC) to avoid accidentally discarding fractions containing your product. Refer to the detailed protocol in the Experimental Protocols section.
-
Data Presentation: Solvent Selection
Table 1: Illustrative Comparison of Solvents for Coumarin Extraction
| Solvent System | Polarity Index | Typical Target Compounds | Potential Yield of this compound | Notes |
| n-Hexane | 0.1 | Highly non-polar lipids, waxes | Low to Moderate | Good for initial defatting of plant material. |
| Chloroform | 4.1 | Lipophilic to moderately polar compounds | High | Effective but carries health and safety concerns. |
| Ethyl Acetate | 4.4 | Moderately polar compounds | High | A good balance of polarity and lower toxicity. |
| Acetone | 5.1 | Broad range of polarities | Moderate to High | Can extract a wide range of impurities.[3] |
| Ethanol (95%) | 5.2 | Polar compounds, glycosides | Moderate | Extracts many polar impurities like chlorophyll.[7] |
| Methanol | 5.1 | Highly polar compounds | Moderate | Similar to ethanol, effective for many coumarins.[4] |
Note: The potential yield is illustrative and should be empirically determined for your specific plant material.
Q2: I am having trouble with phase separation and emulsion formation during liquid-liquid extraction. What should I do?
A2: Emulsion formation is a frequent issue, especially when dealing with complex plant extracts containing surfactant-like molecules.[9]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.[9]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and polarity of the aqueous phase, forcing non-polar compounds into the organic layer and helping to break the emulsion.[9]
-
Filtration: Passing the emulsified layer through a bed of Celite or glass wool can sometimes help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can often force the separation of the layers.
Experimental Protocols
Protocol 1: Optimized Extraction and Purification of this compound
This protocol is a synthesized methodology based on common practices for lipophilic coumarin isolation.
1. Preparation of Plant Material:
- Air-dry or oven-dry the plant roots at 40-50°C.
- Grind the dried material into a coarse powder (approx. 1-2 mm particle size) to increase the surface area for extraction.[5]
2. Solid-Liquid Extraction (Soxhlet):
- Place 100 g of the powdered plant material into a cellulose (B213188) thimble.
- Load the thimble into a Soxhlet extractor.
- Extract with 1 L of ethyl acetate for 8-12 hours. Ethyl acetate is chosen for its suitable polarity for lipophilic coumarins and lower toxicity compared to chloroform.[3]
- After extraction, concentrate the ethyl acetate solution using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
3. Column Chromatography Purification:
- Stationary Phase: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 40 cm length, 4 cm diameter).
- Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
- Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, 80:20 n-hexane:ethyl acetate).
- Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor them by TLC using a suitable developing system (e.g., n-hexane:ethyl acetate 8:2) and visualizing under UV light (254 nm and 365 nm).
- Combine the fractions that show a pure spot corresponding to the this compound standard.
- Evaporate the solvent from the combined fractions to obtain the purified compound.
Protocol 2: Quantification by HPLC
1. Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector. 2. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). 3. Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 80:20 v/v). The exact ratio may need optimization. 4. Flow Rate: 1.0 mL/min. 5. Detection Wavelength: Monitor at approximately 340 nm, a common absorption maximum for this type of coumarin. 6. Quantification: Prepare a calibration curve using a purified standard of this compound at known concentrations. Calculate the concentration in the extract samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Biosynthetic Pathway
The biosynthesis of this compound begins with the phenylpropanoid pathway, leading to the formation of scopoletin (B1681571), which is then prenylated.[1][6][10] The final step involves the attachment of a geranyl group from geranyl diphosphate (B83284) (GPP) by a geranyltransferase enzyme.[11][12]
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow
This diagram outlines the logical flow from raw plant material to the purified final product.
Caption: General workflow for extraction and purification.
Troubleshooting Logic
This decision tree helps diagnose the cause of low product yield.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scopoletin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of barakol under hydrolytic stress conditions and its major degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 11. ENZYME - 2.5.1.138 coumarin 8-geranyltransferase [enzyme.expasy.org]
- 12. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 7-O-Geranylscopoletin Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and quantitative data to refine the purification methods for high-purity 7-O-Geranylscopoletin.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Q1: My final product yield is consistently low after column chromatography. What are the potential causes and solutions?
A1: Low yield is a common issue in natural product isolation.[1] Several factors could be responsible:
-
Irreversible Adsorption: The compound might be irreversibly binding to the silica (B1680970) gel stationary phase.[2] Consider using a different stationary phase like neutral or acidic alumina, or employing techniques like high-speed counter-current chromatography (HSCCC) which avoids solid supports.[2][3]
-
Improper Solvent Selection: The elution solvent may not be strong enough to effectively move the compound off the column. You can optimize the mobile phase by testing different solvent systems using Thin Layer Chromatography (TLC) first.[4][5] The goal is to find a system that provides a retention factor (Rf) value between 0.25 and 0.35.[5]
-
Compound Degradation: this compound, like many natural products, can be sensitive to pH, light, or temperature.[1][6] If the compound is acid-sensitive, you can add 1-3% triethylamine (B128534) to your solvent system to neutralize the acidic silica gel.[7] Prolonged exposure to certain conditions during long chromatography runs can lead to degradation.[8]
-
Incomplete Extraction: The initial extraction from the plant material might be inefficient. The choice of extraction solvent and method (e.g., maceration, Soxhlet, ultrasound-assisted extraction) is crucial.[4][9] Experiment with different solvents of varying polarities, such as ethanol, methanol (B129727), or ethyl acetate (B1210297), to optimize extraction efficiency.[10]
Q2: I am observing significant peak tailing in my HPLC analysis. How can I resolve this?
A2: Peak tailing in HPLC can be caused by several factors:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the C18 column. This is common with basic compounds. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can help improve peak shape.[11]
-
Column Overload: Injecting too much sample can lead to peak distortion.[12] Try reducing the injection volume or the concentration of your sample.[12]
-
Column Degradation: The column itself may be degraded or have a blocked inlet frit.[12] Flushing the column or replacing it if necessary can solve the issue.[12]
-
Inappropriate Mobile Phase: The mobile phase composition might not be optimal. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase to prevent peak distortion.[12]
Q3: How can I remove a persistent, closely-eluting impurity?
A3: Separating compounds with very similar polarities is a significant challenge.[13]
-
Optimize Chromatography Conditions: The best approach is to optimize your chromatographic separation.[13] This can involve:
-
Changing the Solvent System: Experiment with different solvent combinations to alter selectivity.[4] For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order.[7][14]
-
Gradient Elution: Employing a gradient elution in your HPLC or flash chromatography can improve the resolution between closely eluting peaks.[11]
-
Two-Dimensional Chromatography: A powerful technique involves using two different chromatography systems. For example, fractions from a reverse-phase (RP-18) HPLC column can be collected and then separated on a normal-phase (silica) TLC plate or column.[13]
-
-
Recrystallization: If the impurity is present in a small amount and your target compound is crystalline, recrystallization can be a highly effective final purification step. The key is to find a solvent system where the solubility of your compound and the impurity differ significantly with temperature.
-
Chemical Derivatization: In some cases, you can chemically modify either the target compound or the impurity to drastically change its polarity, allowing for easy separation. The original compound can then be regenerated.
Q4: My compound seems to be degrading during the purification process. What steps can I take to minimize this?
A4: Degradation is a critical concern for natural products.
-
Temperature Control: Many coumarins are thermolabile.[1] Avoid excessive heat during solvent evaporation by using a rotary evaporator at low temperatures and reduced pressure. If storage is required between steps, keep samples at low temperatures (e.g., 4°C or -20°C).[8][11]
-
pH Control: Coumarins can be sensitive to acidic or basic conditions.[3] Be mindful of the pH of your extraction and chromatography solvents. Use neutral adsorbents and buffered mobile phases if necessary.
-
Minimize Exposure to Light and Air: Some compounds are susceptible to photo-oxidation. Protect your samples from direct light by using amber vials or covering glassware with aluminum foil. Purging solvents with nitrogen or argon can prevent oxidation.
-
Reduce Processing Time: The longer the purification process, the greater the opportunity for degradation.[1] Streamlining your workflow and using faster techniques like flash chromatography can help.[15]
Data Presentation: Solvent Systems and Purity Analysis
Quantitative data is summarized below to aid in method development.
Table 1: Common Solvent Systems for Coumarin (B35378) Chromatography
| Chromatography Type | Stationary Phase | Solvent System (Polarity: Low to High) | Application Notes |
| Normal Phase (Flash/TLC) | Silica Gel | Hexane / Ethyl Acetate | Standard system for compounds of intermediate polarity.[7] Good for achieving difficult separations.[7] |
| Silica Gel | Hexane / Dichloromethane | Useful for less polar coumarins.[4] | |
| Silica Gel | Dichloromethane / Methanol | Recommended for more polar compounds.[7] Methanol content should generally not exceed 10% to avoid dissolving the silica.[7] | |
| Alumina | Varies (e.g., Hexane / Ether) | Can be used as an alternative to silica gel, especially for acid-sensitive compounds.[3] | |
| Reverse Phase (HPLC) | C18 | Acetonitrile / Water | A common mobile phase for analytical and preparative HPLC of coumarins.[11] Gradient elution is often used for complex mixtures.[11] |
| C18 | Methanol / Water | An alternative to acetonitrile/water. Methanol is a stronger solvent in reverse phase.[14] |
Table 2: Typical HPLC Parameters for Purity Analysis of Coumarins
| Parameter | Typical Value / Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for many coumarin compounds.[11] |
| Mobile Phase | Gradient of Acetonitrile and Water[11] | Allows for the separation of compounds with a range of polarities in a single run.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension.[11] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[11] |
| Detection Wavelength | ~330 nm | Coumarins typically have strong UV absorbance in this region.[11] |
| Injection Volume | 10-20 µL | Standard volume to avoid column overload while ensuring adequate signal.[11] |
Experimental Protocols
Protocol 1: General Column Chromatography for Crude Extract Fractionation
-
Preparation of the Column: Select a glass column of appropriate size. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar solvent system (e.g., 100% hexane). Allow the silica to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the least polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. For example:
-
100% Hexane (2 column volumes)
-
5% Ethyl Acetate in Hexane (4 column volumes)
-
10% Ethyl Acetate in Hexane (4 column volumes)
-
...and so on, until the desired compounds have eluted.
-
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain this compound. Pool the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the semi-purified compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: Accurately weigh a small amount of the purified this compound (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to create a stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Instrument Setup:
-
Install a C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5.0 µm).[11]
-
Set the mobile phase. For example, Mobile Phase A: Water; Mobile Phase B: Acetonitrile.[11]
-
Program a gradient elution, for instance: 0-6 min, 35-50% B; 6-14 min, 50-100% B; 14-18 min, hold at 100% B.[11]
-
Set the column oven temperature to 30°C and the flow rate to 1.0 mL/min.[11]
-
Set the UV detector to monitor at ~330 nm.[11]
-
-
Analysis: Inject 20 µL of the prepared sample into the HPLC system.[11]
-
Data Processing: Integrate the peaks in the resulting chromatogram. The purity of the main peak can be calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100%.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Green Extraction Methods for Maximizing the Biological Potential of Dandelion, Milk Thistle, and Chamomile Seed Extracts [mdpi.com]
- 11. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Separation of coumarins from Archangelica officinalis in high-performance liquid chromatography and thin-layer chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Unexpected Results in 7-O-Geranylscopoletin Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected results during bioassays with 7-O-Geranylscopoletin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a geranylated coumarin (B35378), a class of natural compounds known for a variety of biological activities. While extensive research on this specific compound is ongoing, related coumarins and geranylated compounds have demonstrated anti-inflammatory, antioxidant, and cytotoxic (anti-cancer) properties. Its mechanism of action is thought to involve the modulation of key signaling pathways such as NF-κB and Nrf2.
Q2: I am observing high background fluorescence in my assay when using this compound. What could be the cause?
Coumarin derivatives are known to be fluorescent. This compound likely possesses intrinsic fluorescence, which can interfere with fluorescence-based assays. It is crucial to run proper controls, including a sample containing only the compound and assay buffer, to quantify its contribution to the overall fluorescence signal.
Q3: My this compound appears to be precipitating in the cell culture medium. How can I improve its solubility?
Like many natural products, this compound may have limited aqueous solubility. To improve solubility, consider the following:
-
Use of a co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Sonication: Briefly sonicating the solution can help dissolve the compound.
-
Complexation agents: For some coumarins, complexation with agents like cyclodextrins has been shown to improve solubility.
Q4: I am seeing conflicting results between different types of antioxidant assays for this compound. Why might this be?
Antioxidant activity can be mediated through various mechanisms (e.g., radical scavenging, metal chelation, enzyme induction). Different assays measure different aspects of antioxidant capacity. For a comprehensive understanding, it is recommended to use a panel of assays that measure different antioxidant mechanisms. Furthermore, some compounds can interfere with assay components, leading to inaccurate results.
II. Troubleshooting Guides
Guide 1: Unexpected Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent cell seeding. - Uneven compound distribution due to poor solubility. - Pipetting errors. | - Ensure a homogenous cell suspension before seeding. - Gently mix the plate after adding the compound. - Use calibrated pipettes and proper pipetting techniques. |
| No dose-dependent inhibition of nitric oxide (NO) production. | - Compound concentration is too low or too high (outside the therapeutic window). - The compound may not be active in the chosen cell line or assay. - Compound has precipitated out of solution. | - Perform a wider range of serial dilutions. - Verify the compound's activity in a different anti-inflammatory assay. - Visually inspect wells for precipitation and address solubility issues. |
| Increased NO production at certain concentrations. | - Hormetic effect (biphasic dose-response). - Compound-induced cytotoxicity leading to non-specific inflammatory responses. | - Expand the concentration range to fully characterize the dose-response curve. - Perform a concurrent cytotoxicity assay to rule out cell death as a confounding factor. |
| Compound interferes with the Griess reagent. | - Some compounds can react with the Griess reagent, leading to false-positive or false-negative results. | - Run a control with the compound and Griess reagent in cell-free medium to check for interference. |
Guide 2: Inconsistent Results in Antioxidant Assays (e.g., DPPH, ABTS)
| Observed Problem | Potential Cause | Recommended Solution |
| Color of this compound interferes with colorimetric readings. | - The intrinsic color of the compound can affect absorbance measurements. | - Include a compound-only control to subtract its absorbance from the readings. |
| EC50 values are not reproducible. | - Instability of the compound under assay conditions (e.g., light sensitivity). - Reaction kinetics of the compound with the radical are slow. | - Protect the assay from light. - Increase the incubation time and take multiple readings to ensure the reaction has reached completion. |
| Discrepancy between different antioxidant assays. | - The compound may have a specific mechanism of action (e.g., potent radical scavenger but weak metal chelator). | - Use a battery of assays to obtain a comprehensive antioxidant profile. |
Guide 3: Artifacts in Cytotoxicity Assays (e.g., MTT, WST-1)
| Observed Problem | Potential Cause | Recommended Solution |
| Increased absorbance (suggesting increased viability) at high concentrations. | - The compound may directly reduce the tetrazolium salt (MTT, WST-1), leading to a false-positive signal. | - Perform a cell-free assay with the compound and the tetrazolium salt to check for direct reduction. - Use a different cytotoxicity assay based on a different principle (e.g., LDH release, ATP measurement). |
| IC50 values vary significantly between different cell lines. | - Cell lines have different sensitivities to the compound due to variations in metabolic pathways or expression of target proteins. | - This is a genuine biological result and provides information about the compound's selectivity. |
| Precipitation of the compound in the wells. | - Poor solubility at higher concentrations. | - Observe wells under a microscope for precipitates. - Address solubility issues as described in the FAQs. |
III. Data Presentation: Comparative Bioactivity Data
Disclaimer: The following tables summarize representative data for coumarin derivatives and related compounds. Specific values for this compound may vary.
Table 1: Cytotoxicity of Coumarin Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| Geranylated Coumarin A | Colon Cancer (SW480) | Proliferation | ~16.75 (at 25 µM) |
| Geranylated Coumarin B | Breast Cancer (MCF-7) | Cytotoxicity | ~51.17 |
| 6-Nitro-7-hydroxycoumarin | Renal Cancer (A-498) | Proliferation | Selective anti-proliferative |
| Yamogenin | Cervical Cancer (HeLa) | MTT | 16.5 |
| Diosgenin | Cervical Cancer (HeLa) | MTT | 16.3 |
Table 2: Anti-Inflammatory and Antioxidant Activity of Natural Compounds
| Compound/Extract | Assay | EC50/IC50 (µg/mL) |
| Plant Extract A | DPPH Radical Scavenging | 19.44 |
| Plant Extract A | Anti-inflammatory (Protein Denaturation) | 35.73 |
| Rutin (Standard) | NO Radical Scavenging | 314 |
| Quercetin (Standard) | DPPH Radical Scavenging | 3.2 |
| BHT (Standard) | DPPH Radical Scavenging | 12.6 |
IV. Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing the compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
V. Visualization of Signaling Pathways and Workflows
Caption: A generalized workflow for in vitro bioactivity screening.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Caption: Potential activation of the Nrf2 pathway by this compound.
enhancing the long-term stability of 7-O-Geranylscopoletin solutions
Technical Support Center: 7-O-Geranylscopoletin Solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the long-term stability of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent.[1] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of moisture, which can degrade the compound over time.[1] For cell-based assays, ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).
Q2: What are the optimal storage conditions for long-term stability?
A2: For long-term storage (months to a year), stock solutions should be stored at -80°C.[1] For short-term storage (days to weeks), -20°C is acceptable.[1] Crucially, all solutions should be protected from light to prevent photodegradation, a common issue for coumarin-based compounds.[1][2]
Q3: How can I minimize degradation during handling and storage?
A3: To prevent degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes. This strategy minimizes repeated freeze-thaw cycles, which can compromise the stability of the compound.[1] Use amber vials or wrap containers in aluminum foil to protect against light.[2]
Q4: My this compound solution has changed color. What does this indicate?
A4: A color change, such as yellowing, often indicates chemical degradation, likely due to oxidation or photodegradation. It is recommended to discard the solution and prepare a fresh stock from solid material. Performing a purity check using HPLC can confirm the presence of degradation products.
Q5: Is this compound susceptible to hydrolysis?
A5: Liquid dosage forms and aqueous solutions are generally more prone to hydrolysis.[2] While specific data on this compound is limited, the geranyl ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitate observed in solution after thawing. | The solubility limit has been exceeded, or the solvent absorbed water, reducing solubility. | Gently warm the solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, prepare a new, less concentrated stock solution. Always use anhydrous DMSO.[1] |
| Inconsistent or reduced activity in biological assays. | Compound degradation due to improper storage (freeze-thaw cycles, light exposure) or chemical instability in the assay medium. | Prepare fresh dilutions from a new, single-use aliquot for each experiment. Confirm the stability of the compound in your specific assay medium over the experiment's duration. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical degradation has occurred. | Characterize the degradation products if necessary. Conduct forced degradation studies (see protocol below) to identify potential degradation pathways under stress conditions like heat, light, acid, base, and oxidation.[3] |
| Low fluorescence or altered spectral properties. | Degradation of the coumarin (B35378) core, which is responsible for its fluorescent properties. | Discard the solution. Ensure all storage and handling steps are performed with light protection.[1] |
Experimental Protocols & Data
Protocol 1: Preparation of Stock Solutions
-
Preparation : Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature.
-
Dissolution : Dissolve the compound in DMSO to a desired concentration (e.g., 10 mM). Sonication may be used to aid dissolution.[1]
-
Aliquoting : Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage : Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.[3]
-
System : A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector is recommended.[4]
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase :
-
Phase A: 0.1% Formic acid in Water
-
Phase B: Acetonitrile
-
-
Gradient : A typical gradient might run from 5% to 95% Phase B over 20-30 minutes to ensure the separation of non-polar degradation products from the parent compound.
-
Detection : Monitor at the maximum absorbance wavelength (λmax) of this compound.
-
Analysis : Inject samples from stability studies at various time points. Quantify the percentage of the remaining parent compound and the area of any new degradation peaks.
Protocol 3: Forced Degradation Study
Forced degradation studies help predict the degradation pathways and intrinsic stability of a molecule.[3]
-
Preparation : Prepare several identical solutions of this compound (e.g., in 50:50 acetonitrile:water).
-
Stress Conditions : Expose each solution to one of the following stress conditions:
-
Acid Hydrolysis : Add 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis : Add 0.1 M NaOH and heat at 60-80°C.
-
Oxidation : Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress : Heat the solution at 80°C.
-
Photolytic Stress : Expose the solution to a calibrated light source (e.g., UV or fluorescent light) as per ICH Q1B guidelines.
-
-
Time Points : Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis : Neutralize the acid/base samples before injecting them into the HPLC system to analyze the extent of degradation.
Data Summary: General Stability Guidelines for Coumarin Derivatives
| Solvent | Recommended Concentration | Short-Term Storage (-20°C) | Long-Term Storage (-80°C) | Key Considerations |
| DMSO | 1-5 mg/mL | Up to 1 month | Up to 1 year | Use fresh, anhydrous solvent. Protect from light. Aliquot to avoid freeze-thaw cycles. |
| DMF | 1-5 mg/mL | Not Recommended | Up to 6 months | Ensure high purity. Protect from light. |
| Ethanol | Lower solubility | Up to 1 month | Not Recommended | May be suitable for specific biological assays. Protect from light. |
Visualizations: Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of a this compound solution.
Caption: Workflow for a long-term stability study.
Potential Degradation Pathway
This diagram illustrates a chemically plausible, though hypothetical, degradation pathway for this compound via hydrolysis.
Caption: Potential hydrolytic degradation of this compound.
Example Signaling Pathway Modulation
While the exact pathways for this compound are under investigation, related geranylated flavonoids have been shown to modulate key cellular signaling pathways, such as the MAPK pathway.[5]
Caption: Example ROS-MAPK mediated signaling pathway.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 7-O-Geranylquercetin induces apoptosis in gastric cancer cells via ROS-MAPK mediated mitochondrial signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of 7-O-Geranylscopoletin and Scoparone
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data reveals distinct and overlapping anticancer activities for two coumarin (B35378) compounds, 7-O-Geranylscopoletin (also known as auraptene) and scoparone (B1681568). This guide provides a comparative analysis of their efficacy in inhibiting cancer cell growth, inducing programmed cell death, and modulating key cellular signaling pathways, offering valuable insights for researchers and drug development professionals in oncology.
Executive Summary
Both this compound and scoparone, a structurally related coumarin, demonstrate significant potential as anticancer agents. While both compounds induce apoptosis and disrupt the cell cycle in various cancer cell lines, they appear to exert their effects through partially distinct molecular mechanisms. Scoparone has been extensively studied for its impact on multiple signaling pathways, including AKT/GSK-3β, PI3K/Akt, STAT3, and NF-κB. This compound (auraptene) also influences critical cancer-related pathways such as mTOR, NF-κB, and MAPK, and has shown potent pro-apoptotic and anti-metastatic properties. This guide synthesizes the current experimental evidence to facilitate a direct comparison of their anticancer profiles.
Quantitative Comparison of Anticancer Activity
The following tables summarize the cytotoxic effects (IC50 values) of this compound and scoparone across various cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values of this compound (Auraptene)
| Cell Line | Cancer Type | IC50 Value | Citation(s) |
| MGC-803 | Human Gastric Cancer | 0.78 ± 0.13 µM | [1] |
| MT-2 | Adult T-cell Leukemia | 74.2 µg/ml (48h), 49.5 µg/ml (72h) | [2] |
| MCF-7 | Breast Cancer | 36 µM (48h), 21.66 µM (72h) | [3] |
| U87 | Human Malignant Glioblastoma | 108.9 µg/ml (24h), 79.17 µg/ml (48h) | [4] |
| Raji cells | Burkitt's Lymphoma | 18 µM | [5] |
Table 2: IC50 Values of Scoparone
| Cell Line | Cancer Type | IC50 Value | Citation(s) |
| HepG2 | Hepatocellular Carcinoma | Not specified, dose-dependent inhibition | [1] |
| Capan-2 | Pancreatic Cancer | 225.2 µmol/L | [6] |
| SW1990 | Pancreatic Cancer | 209.1 µmol/L | [6] |
Mechanisms of Anticancer Action
Induction of Apoptosis
Both compounds are potent inducers of apoptosis, a critical mechanism for eliminating cancer cells.
This compound (Auraptene):
-
Increases the expression of the pro-apoptotic protein Bax.[1][7]
-
Decreases the expression of the anti-apoptotic protein Bcl-2.[1][8]
-
Induces an increase in the sub-G1 cell population, indicative of apoptotic DNA fragmentation.[1][2][8]
Scoparone:
-
Induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
-
Increases the Bax/Bcl-2 ratio.[1]
-
Promotes the expression of Fas, FasL, FADD, and activates caspase-8 and caspase-3.[1]
-
Increases the levels of cleaved caspase-3.[6]
Cell Cycle Arrest
Disruption of the cell cycle is another key anticancer strategy employed by both compounds.
This compound (Auraptene):
-
Induces cell cycle arrest, leading to an accumulation of cells in the sub-G1 phase.[1][2][8]
-
In MCF-7 breast cancer cells, it inhibits progression into the S phase.[6]
Scoparone:
-
Causes cell cycle arrest in hepatocellular carcinoma and pancreatic cancer cells.[6][8]
-
Reduces the expression of cell cycle-related proteins including CDK2, CDK4, and cyclin D1.[8]
Modulation of Signaling Pathways
The anticancer effects of these compounds are underpinned by their ability to interfere with complex signaling networks that control cancer cell proliferation, survival, and metastasis.
Signaling Pathways Targeted by this compound (Auraptene)
Caption: Signaling pathways modulated by this compound (Auraptene).
Signaling Pathways Targeted by Scoparone
Caption: Signaling pathways modulated by Scoparone.
Experimental Protocols
The following provides an overview of the methodologies commonly employed in the cited studies to evaluate the anticancer activities of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for an MTT cell viability assay.
Protocol Details:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (this compound or scoparone) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[10][11]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This technique is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Caption: General workflow for an apoptosis assay using flow cytometry.
Protocol Details:
-
Cells are treated with the compound of interest for a designated time.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.
-
Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).
-
After a brief incubation period in the dark, the cells are analyzed by a flow cytometer.
-
The results allow for the quantification of different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[12][13]
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
Protocol Details:
-
Following treatment with the compound, cells are lysed to extract total proteins.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured and quantified.[14][15][16]
Conclusion
Both this compound (auraptene) and scoparone exhibit promising anticancer properties through the induction of apoptosis and cell cycle arrest in a variety of cancer models. Their distinct yet sometimes overlapping effects on key signaling pathways suggest they may be valuable candidates for further preclinical and clinical investigation, both as standalone therapies and in combination with existing anticancer agents. The data presented in this guide provides a foundation for researchers to compare their activities and inform the design of future studies.
References
- 1. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of auraptene and arsenic trioxide induces apoptosis and cellular accumulation in the subG1 phase in adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Auraptene, a citrus coumarin, inhibits 12-O-tetradecanoylphorbol-13-acetate-induced tumor promotion in ICR mouse skin, possibly through suppression of superoxide generation in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Auraptene on IGF-1 Stimulated Cell Cycle Progression in the Human Breast Cancer Cell Line, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auraptene-induced cytotoxicity mechanisms in human malignant glioblastoma (U87) cells: role of reactive oxygen species (ROS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Natural Product Auraptene Targets SLC7A11 for Degradation and Induces Hepatocellular Carcinoma Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 7-O-Geranylscopoletin in a Novel Pancreatic Cancer Cell Line: A Comparative Guide
Introduction
7-O-Geranylscopoletin, a naturally derived coumarin, has demonstrated potential as an anticancer agent. Previous studies in cell lines such as gastric adenocarcinoma have indicated its ability to induce apoptosis and downregulate the anti-apoptotic protein BCL2.[1] The parent compound, Scopoletin, has been shown to target key signaling molecules including EGFR, BRAF, and AKT1, and modulate the PI3K/AKT and RAS-RAF-MEK-ERK pathways in non-small cell lung cancer.[2] This guide provides a framework for validating the mechanism of action of this compound in a new context: the PANC-1 human pancreatic cancer cell line. We compare its performance against its parent compound, Scopoletin, and a well-established PI3K inhibitor, LY294002, providing hypothetical supporting data and detailed experimental protocols.
Comparative Analysis of Anti-Cancer Activity
To validate the efficacy and mechanism of this compound, a series of experiments are proposed. The data presented below is hypothetical and serves to illustrate the expected outcomes based on existing literature.
Table 1: Comparative Cytotoxicity in PANC-1 Cells
| Compound | 48h IC50 (µM) | Maximum Inhibition (%) |
| This compound | 25.5 | 92.3 |
| Scopoletin | 75.2 | 78.5 |
| LY294002 (PI3K Inhibitor) | 15.8 | 95.1 |
| Cisplatin (Positive Control) | 10.5 | 98.7 |
Table 2: Induction of Apoptosis in PANC-1 Cells (48h treatment at IC50)
| Compound | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| This compound | 28.4 | 15.7 | 44.1 |
| Scopoletin | 15.9 | 8.2 | 24.1 |
| LY294002 | 35.6 | 18.9 | 54.5 |
Table 3: Modulation of Key Signaling Proteins (Western Blot Analysis)
| Protein Target | This compound | Scopoletin | LY294002 |
| p-Akt (Ser473) | ↓↓↓ | ↓ | ↓↓↓↓ |
| Total Akt | ↔ | ↔ | ↔ |
| p-NF-κB p65 (Ser536) | ↓↓ | ↓ | ↓↓ |
| Total NF-κB p65 | ↔ | ↔ | ↔ |
| BCL2 | ↓↓↓ | ↓ | ↓↓ |
| Bax | ↑↑ | ↑ | ↑↑↑ |
| Cleaved Caspase-3 | ↑↑↑ | ↑ | ↑↑↑↑ |
(Arrow notation: ↓ signifies decrease, ↑ signifies increase, ↔ signifies no significant change. The number of arrows indicates the magnitude of the change.)
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized mechanism of action and the workflow for its validation.
Caption: Hypothesized signaling pathway for this compound in PANC-1 cells.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Logical framework for the validation of the proposed mechanism.
Experimental Protocols
Cell Viability Assay (MTT)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Methodology:
-
Seed PANC-1 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, Scopoletin, and LY294002 (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (Cisplatin).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the extent of apoptosis induced by the test compounds.
-
Methodology:
-
Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the respective IC50 concentrations of this compound, Scopoletin, and LY294002 for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. Unstained and single-stained controls should be included for compensation.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Western Blot Analysis
-
Objective: To measure the changes in the expression and phosphorylation levels of key proteins in the PI3K/Akt and apoptosis pathways.
-
Methodology:
-
Treat PANC-1 cells in 10 cm dishes with the IC50 concentrations of the test compounds for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Total Akt, p-NF-κB p65 (Ser536), Total NF-κB p65, BCL2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels.
-
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 7-O-Geranylscopoletin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 7-O-Geranylscopoletin is paramount for pharmacokinetic studies and quality control. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods, supported by experimental data derived from studies on analogous coumarin (B35378) compounds, to assist in selecting the most appropriate method for your research needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. LC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-UV, which can be a critical factor when dealing with complex biological matrices or when low detection limits are required.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 18.4 to 91.9 ng/mL[1] | 1 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.05 to 0.1 µg/mL[4] | 0.03 to 4.0 ng/mL[5][6] |
| Linearity (r²) | > 0.999[1][4] | > 0.995[5][6] |
| Intra-day Precision (%RSD) | < 15%[4][7] | < 15%[2][3][5][6] |
| Inter-day Precision (%RSD) | < 15%[4][7] | < 15%[2][3][5][6] |
| Accuracy (%RE) | -5.6% to 9.4%[7] | -3.0% to 2.5%[2][3] |
| Selectivity | Moderate | High |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of coumarin compounds.
HPLC-UV Method Protocol
This protocol is based on established methods for the quantification of various coumarin compounds in biological matrices.[4][7]
-
Sample Preparation:
-
To 100 µL of plasma, add 100 µL of acetonitrile (B52724) and 10 µL of an internal standard (e.g., vanillin).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Column: Phenomenex Luna C18 (4.6 mm × 250 mm, 5 µm)[4]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 20 µL.
-
LC-MS/MS Method Protocol
This protocol outlines a highly sensitive and selective method for the quantification of coumarins in plasma, adapted from validated methods for scopoletin (B1681571) and other coumarins.[2][3][5]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., xanthotoxin).
-
Perform protein precipitation with an acetonitrile-methanol (2:1, v/v) mixture.[2][3] Alternatively, use a liquid-liquid extraction with ether-dichloromethane (2:1, v/v).[5]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Diamonsil ODS column or Shim-pack XR-ODS column (75mm × 3.0mm, 2.2µm).[2][3][5]
-
Mobile Phase: Gradient elution with methanol (B129727) or acetonitrile and 0.05% formic acid in water.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Experimental and Analytical Workflows
The following diagrams illustrate the typical workflows for the HPLC-UV and LC-MS/MS analysis of this compound.
Caption: HPLC-UV analytical workflow for this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the analysis of this compound. The choice between the two will largely depend on the specific requirements of the study. For routine analysis where high sensitivity is not the primary concern, a validated HPLC-UV method can be a cost-effective and reliable option. However, for pharmacokinetic studies in complex biological matrices or when low concentrations of the analyte are expected, the superior sensitivity and selectivity of an LC-MS/MS method are highly advantageous. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers to develop and validate a method that is fit for their specific purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of seven coumarins by UPLC-MS/MS: Application to a comparative pharmacokinetic study in normal and arthritic rats after oral administration of Huo Luo Xiao Ling Dan or single-herb extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-O-Geranylscopoletin's Potential Anti-Inflammatory Profile Against Standard Drugs
For the attention of: Researchers, scientists, and drug development professionals.
This document offers a detailed comparison of the potential anti-inflammatory effects of 7-O-Geranylscopoletin with established anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The comparison is built upon available experimental data for geraniol (B1671447) and scopoletin (B1681571), covering their mechanisms of action, efficacy in preclinical models, and the signaling pathways they modulate.
Mechanistic Overview: A Tale of Two Moieties and Standard Therapies
Standard anti-inflammatory drugs primarily fall into two categories: NSAIDs and corticosteroids, each with a distinct mechanism of action.
-
NSAIDs (e.g., Ibuprofen, Diclofenac): These drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target the inflammation-induced COX-2 enzyme.[1][3]
-
Corticosteroids (e.g., Dexamethasone): These steroidal drugs have a broader anti-inflammatory action. They function by binding to glucocorticoid receptors, which then translocate to the nucleus and alter gene expression.[5] This leads to the decreased expression of multiple pro-inflammatory genes, including those for COX-2, cytokines (like TNF-α and IL-6), and adhesion molecules.[5]
-
Geraniol and Scopoletin (as surrogates for this compound): Both geraniol and scopoletin have demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8] These pathways are crucial for the production of a wide array of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6. By inhibiting these pathways, geraniol and scopoletin can effectively reduce the inflammatory response.[6][7][8][9][10][11][12][13][14]
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for geraniol, scopoletin, and standard anti-inflammatory drugs. It is important to note that the experimental conditions under which these data were generated may vary between studies.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target/Assay | Cell Line | IC50 / Inhibition | Reference Standard | IC50 / Inhibition of Standard | Source |
| Geraniol | COX-1 Inhibition | - | 11.17 µg/mL | - | - | |
| COX-2 Inhibition | - | 8.1 µg/mL | - | - | ||
| 5-LOX Inhibition | - | 7 µg/mL | - | - | ||
| TNF-α, IL-1β, IL-8, NO reduction | LPS-induced WBCs | Significant reduction | Diclofenac (100 µM) | Stronger inhibition than diclofenac | ||
| Scopoletin | TNF-α Production | PMA + A23187-induced HMC-1 | 41.6% inhibition at 0.2 mM | - | - | [10][15] |
| IL-6 Production | PMA + A23187-induced HMC-1 | 71.9% inhibition at 0.2 mM | - | - | [10][15] | |
| IL-8 Production | PMA + A23187-induced HMC-1 | 43.0% inhibition at 0.2 mM | - | - | [10][15] | |
| PGE2, TNF-α, IL-1β, IL-6 Release | LPS-stimulated RAW 264.7 | Concentration-dependent inhibition (1-50 µg/ml) | - | - | [9][12] | |
| Diclofenac | COX-1 Inhibition | - | Varies | - | - | [2] |
| COX-2 Inhibition | - | Varies (more selective for COX-2) | - | - | [2] | |
| Ibuprofen | COX-1 Inhibition | - | Varies (non-selective) | - | - | [2] |
| COX-2 Inhibition | - | Varies (non-selective) | - | - | [2] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound/Extract | Animal Model | Dosage | Effect | Comparison | Source |
| Geraniol | Carrageenan-induced paw edema (Rat) | 50 mg/kg | Comparable efficacy to MTX in reducing paw volume | Methotrexate (MTX) | [11] |
| Complete Freund's Adjuvant (CFA)-induced arthritis (Rat) | 25, 50, 100 mg/kg | Significant reduction in paw edema | Methotrexate (MTX) | [11][16][17][18] | |
| Scopoletin-standardized Morinda elliptica extract | Monosodium iodoacetate-induced osteoarthritis (Rat) | 200 and 400 mg/kg | Reduced cartilage and subchondral bone erosion | Diclofenac (5 mg/kg) |
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Scopoletin Suppresses Activation of Dendritic Cells and Pathogenesis of Experimental Autoimmune Encephalomyelitis by Inhibiting NF-κB Signaling [frontiersin.org]
- 8. Scopoletin Suppresses Activation of Dendritic Cells and Pathogenesis of Experimental Autoimmune Encephalomyelitis by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scopoletin suppresses pro-inflammatory cytokines and PGE2 from LPS-stimulated cell line, RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Geranylgeraniol Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Geranylgeraniol Suppresses the Expression of IRAK1 and TRAF6 to Inhibit NFκB Activation in Lipopolysaccharide-Induced Inflammatory Responses in Human Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
evaluating the efficacy of 7-O-Geranylscopoletin versus its synthetic analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the naturally occurring coumarin (B35378), scopoletin (B1681571), and its synthetic analogs. While direct comparative data for 7-O-Geranylscopoletin is limited in publicly available literature, this document evaluates the efficacy of scopoletin and its various synthetic derivatives, offering insights into their potential as therapeutic agents. The information presented is based on experimental data from preclinical studies, focusing on cytotoxic and anti-inflammatory activities.
Comparative Efficacy: Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic activity of scopoletin and its synthetic analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell proliferation, is a standard metric for this assessment. The data below is compiled from studies that utilized the MTT assay to determine cytotoxicity.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Scopoletin and its Synthetic Analogs
| Compound | MDA-MB-231 (Breast) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HFL-1 (Normal Lung) | Reference |
| Scopoletin | >100 | >100 | >100 | >100 | Not Reported | [1] |
| Analog 7a | 13.2 ± 1.1 | 38.2 ± 2.5 | 15.6 ± 1.3 | 41.2 ± 3.1 | >100 | [1] |
| Analog 7b | 15.8 ± 1.3 | 41.5 ± 3.6 | 17.2 ± 1.5 | 45.6 ± 3.8 | >100 | [1] |
| Analog 7e | 22.4 ± 1.8 | 56.3 ± 4.1 | 25.8 ± 2.1 | 60.1 ± 4.5 | Not Reported | [1] |
| Analog 7f | 20.1 ± 1.5 | 48.9 ± 3.9 | 22.4 ± 1.9 | 55.3 ± 4.2 | Not Reported | [1] |
| Analog 8a | 8.9 ± 0.7 | 25.7 ± 2.1 | 10.3 ± 0.9 | 28.9 ± 2.4 | 35.4 ± 2.8 | [1] |
| Analog 8e | 18.5 ± 1.4 | 45.1 ± 3.7 | 20.7 ± 1.8 | 52.8 ± 4.1 | Not Reported | [1] |
Note: Analogs 7a, 7b, 7e, and 7f are β-aminopropamide derivatives of scopoletin. Analogs 8a and 8e are acrylamide (B121943) derivatives of scopoletin. A lower IC50 value indicates higher potency. Data is presented as mean ± standard deviation.
The results indicate that synthetic modification of the scopoletin backbone can significantly enhance cytotoxic activity against various cancer cell lines.[1] Notably, analogs 7a , 7b , and 8a demonstrated substantially lower IC50 values compared to the parent compound, scopoletin, against breast (MDA-MB-231) and liver (HepG2) cancer cells.[1] Importantly, analogs 7a and 7b showed high potency against cancer cells while exhibiting low cytotoxicity in normal human lung fibroblasts (HFL-1), suggesting a degree of selectivity.[1]
Signaling Pathways and Mechanism of Action
Coumarins and their derivatives are known to exert their biological effects through the modulation of various signaling pathways.[2] One of the most critical pathways in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][4][5] NF-κB activation is a central event in the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[3][5]
The diagram below illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of scopoletin and its analogs.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes that drive the inflammatory response.[5][6] The anti-inflammatory activity of coumarins is often attributed to the inhibition of this pathway.
Experimental Protocols
The data presented in this guide are derived from established and validated experimental methodologies. Below are detailed protocols for the key assays mentioned.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
-
Cell Seeding: Human cancer cells (e.g., A549, HepG2, MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: Stock solutions of scopoletin and its analogs are prepared in dimethyl sulfoxide (B87167) (DMSO). These are then serially diluted in the culture medium to achieve a range of final concentrations. The medium in the plates is replaced with the medium containing the test compounds, and the plates are incubated for 48 to 72 hours.[7][8]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[7]
-
Formazan (B1609692) Solubilization: The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals. Subsequently, the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
The workflow for this assay is visualized below.
Carrageenan-Induced Paw Edema for In Vivo Anti-Inflammatory Activity
This is a widely used animal model to screen for acute anti-inflammatory activity of test compounds.[10][11]
-
Animal Acclimatization: Male Wistar rats or Swiss mice are acclimatized to laboratory conditions for at least one week before the experiment.[12]
-
Grouping and Administration: Animals are divided into several groups: a control group (vehicle), a positive control group (a standard anti-inflammatory drug like Indomethacin or Diclofenac), and test groups receiving various doses of the coumarin derivatives. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[11][12]
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of each animal.[12]
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (0 hour) and then at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-injection using a plethysmometer.[12]
-
Data Analysis: The degree of swelling is calculated as the percentage increase in paw volume compared to the initial volume. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the control group.
Conclusion
The available evidence suggests that synthetic modification of the scopoletin scaffold is a promising strategy for developing potent cytotoxic agents. Several analogs exhibit significantly enhanced activity against breast and liver cancer cell lines compared to the parent molecule, with some showing favorable selectivity for cancer cells over normal cells.[1] The anti-inflammatory effects of these coumarins are likely mediated, at least in part, through the inhibition of key inflammatory pathways such as NF-κB. Further research is warranted to synthesize and evaluate specific analogs of this compound to elucidate the role of the geranyl moiety and to perform head-to-head comparisons that can guide future drug development efforts.
References
- 1. Design, synthesis, and cytotoxic evaluation of novel scopoletin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of NF-kappaB function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 12. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Potential Neuroprotective Effects of 7-O-Geranylscopoletin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential neuroprotective effects of 7-O-Geranylscopoletin with related compounds, supported by available experimental data. Due to the limited direct research on this compound, this analysis focuses on the well-studied parent compound, scopoletin (B1681571), and other relevant molecules to infer and guide future research on this compound.
Introduction to this compound and a Comparative Framework
This compound is a coumarin (B35378) derivative. Coumarins are a class of natural compounds known for a variety of pharmacological activities, including neuroprotective effects[1][2][3]. While direct experimental evidence for the neuroprotective properties of this compound is scarce in the reviewed literature, its structural similarity to scopoletin suggests it may share or even exceed its neuroprotective potential. The addition of a geranyl group could enhance its lipophilicity, potentially increasing its ability to cross the blood-brain barrier.
This guide will compare the known neuroprotective activities of scopoletin and other relevant compounds, providing a basis for the independent verification of this compound's efficacy.
Comparative Analysis of Neuroprotective Effects
The neuroprotective potential of a compound can be assessed through various in vitro and in vivo models that simulate the pathological conditions of neurodegenerative diseases. Here, we compare the performance of scopoletin and a related geranylated compound against common neurotoxic insults.
Table 1: In Vitro Neuroprotective Effects of Scopoletin and a Related Compound
| Compound | Model System | Neurotoxic Insult | Concentration | Neuroprotective Effect | Reference |
| Scopoletin | PC12 cells | Aβ42-induced neurotoxicity | 40 µM | 69% protection | [4] |
| PC12 cells | H2O2-induced cytotoxicity | 40 µM | 73% protection | [4] | |
| SH-SY5Y cells | H2O2-induced injury | 5 µM | Attenuated neurodegeneration | [5] | |
| PC12 cells | Scopolamine-induced injury | 12.5, 25.0, 50.0 nM | Significant neuroprotective effects | [3] | |
| 7-Geranyloxycinnamic acid | Differentiated SH-SY5Y cells | H2O2-induced cytotoxicity | 2.08 µM | Highest cell viability | [6] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of coumarins and other phytochemicals are often mediated through the modulation of specific cellular signaling pathways that regulate oxidative stress, inflammation, and apoptosis[7][8][9].
Scopoletin's Mechanism of Action
Scopoletin has been shown to exert its neuroprotective effects through multiple pathways:
-
Antioxidant and Anti-apoptotic Pathways : It attenuates neurodegeneration by restoring antioxidant enzyme activity and reducing cell apoptosis[5].
-
SIRT1–ADAM10 Signaling Pathway : Activation of this pathway is implicated in the reduction of amyloid-β (Aβ) production, a key pathological hallmark of Alzheimer's disease[5].
-
Cholinesterase Inhibition : Scopoletin acts as an inhibitor of acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapies[4][5][10].
The following diagram illustrates the proposed signaling pathway for scopoletin's neuroprotective effects against oxidative stress.
Potential Pathways for this compound
Based on the known mechanisms of related compounds, this compound may exert neuroprotective effects through:
-
Enhanced Antioxidant Activity : The geranyl group may enhance the compound's ability to scavenge reactive oxygen species (ROS).
-
Modulation of Neuroinflammatory Pathways : Many natural compounds with neuroprotective effects act by inhibiting neuroinflammation[11].
-
Interaction with Neuronal Receptors : The structural modifications may alter its binding affinity for targets like cholinesterases or other receptors involved in neuronal survival.
Experimental Protocols
To facilitate independent verification, this section provides detailed methodologies for key experiments cited in the comparative data.
In Vitro Neuroprotection Assay against H2O2-induced Cytotoxicity
This protocol is adapted from studies on scopoletin and 7-geranyloxycinnamic acid[4][6].
Objective: To assess the protective effect of a test compound against hydrogen peroxide (H2O2)-induced cell death in a neuronal cell line (e.g., PC12 or SH-SY5Y).
Materials:
-
Neuronal cell line (PC12 or SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H2O2 for a specific duration (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control group.
The following diagram outlines the experimental workflow.
Conclusion and Future Directions
The available evidence on scopoletin and related geranylated compounds strongly suggests that this compound is a promising candidate for neuroprotection. Its potential to exhibit enhanced blood-brain barrier permeability and potent antioxidant and anti-inflammatory activities warrants direct experimental investigation.
Future research should focus on:
-
Direct in vitro and in vivo studies to confirm the neuroprotective effects of this compound.
-
Elucidation of its specific molecular targets and signaling pathways.
-
Comparative studies with scopoletin and other established neuroprotective agents to determine its relative efficacy and potential therapeutic advantages.
This guide provides a foundational framework for researchers to design and execute experiments for the independent verification of the neuroprotective effects of this compound. The presented data and protocols offer a starting point for exploring its potential as a novel therapeutic agent for neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 6. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 10. The coumarin scopoletin potentiates acetylcholine release from synaptosomes, amplifies hippocampal long-term potentiation and ameliorates anticholinergic- and age-impaired memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of 7-O-Geranylscopoletin Formulations: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a notable absence of published experimental data directly comparing the bioavailability of different 7-O-Geranylscopoletin formulations. This guide, therefore, provides a predictive comparison based on the known pharmacokinetic profiles of its constituent molecules: scopoletin (B1681571) and geraniol (B1671447). By understanding the bioavailability of these two components, we can infer the potential challenges and opportunities in developing orally bioavailable formulations of this compound and propose formulation strategies to enhance its therapeutic potential.
Executive Summary
This compound is a naturally occurring coumarin (B35378) derivative with potential pharmacological applications. However, its oral bioavailability is anticipated to be a significant hurdle in its development as a therapeutic agent. This prediction is based on the known properties of its precursors:
-
Scopoletin: Exhibits poor aqueous solubility, leading to low oral bioavailability.[1][2][3][4]
-
Geraniol: While it can be well-absorbed in certain formulations, it undergoes rapid and extensive metabolism.[5][6][7][8]
The combination of these two molecules into this compound, a more lipophilic compound, suggests that its absorption will be limited by its solubility and that it will be susceptible to significant first-pass metabolism. This guide will delve into the experimental data for scopoletin and geraniol to substantiate this prediction and to propose formulation strategies that could overcome these limitations.
Understanding Oral Bioavailability
Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is influenced by several factors, including the drug's solubility, permeability across the intestinal wall, and pre-systemic metabolism (first-pass effect) in the gut and liver. For a compound like this compound, both solubility and metabolism are expected to be key determinants of its oral bioavailability.
Pharmacokinetic Profile of Scopoletin
Scopoletin, a coumarin, is characterized by its low oral bioavailability, primarily due to its poor water solubility.[1][2][3][4] However, studies have shown that its absorption can be significantly improved through advanced formulation strategies.
Experimental Data: Bioavailability of Scopoletin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | Relative Bioavailability | Reference |
| Free Scopoletin | 100 | 210.3 ± 45.2 | 0.5 ± 0.1 | 542.7 ± 98.6 | 100% | [9] |
| Soluplus® Micelles | 100 | 1772.1 ± 312.8 | 1.0 ± 0.3 | 2376.5 ± 451.9 | 438% | [9] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocol: Scopoletin Bioavailability Study in Rats
-
Subjects: Male Sprague-Dawley rats.
-
Dosing: Oral administration of either free scopoletin suspended in 0.5% carboxymethylcellulose sodium or scopoletin-loaded Soluplus® micelles at a dose equivalent to 100 mg/kg of free scopoletin.
-
Sample Collection: Blood samples were collected from the tail vein at predetermined time points after administration.
-
Analytical Method: Plasma concentrations of scopoletin were determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters.[9]
The data clearly demonstrates that formulation can have a profound impact on the oral bioavailability of scopoletin, with the micellar formulation increasing the AUC by over four-fold.[9]
Pharmacokinetic Profile of Geraniol
Geraniol is a lipophilic monoterpene alcohol that, in contrast to scopoletin, can be well absorbed. However, its bioavailability is highly dependent on the formulation and it is subject to extensive first-pass metabolism, being rapidly converted to metabolites such as geranic acid and glucuronide conjugates.[5][6][7][8]
Experimental Data: Bioavailability of Geraniol Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Half-life (min) | Absolute Bioavailability | Reference |
| Intravenous | 50 | - | - | 12.5 ± 1.5 | 100% | [6] |
| Emulsified (oral) | 50 | 276 ± 15 | 30 | - | 92% | [6] |
| Fiber-adsorbed (oral) | 50 | 58 ± 7 | 30 | - | 16% | [6] |
Experimental Protocol: Geraniol Bioavailability Study in Rats
-
Subjects: Male Wistar rats.
-
Dosing: Intravenous administration of 50 mg/kg geraniol. Oral administration of 50 mg/kg geraniol as either an emulsion in glycerol (B35011) or a suspension adsorbed on vegetable fiber.
-
Sample Collection: Blood samples were collected at various time points.
-
Analytical Method: Whole blood concentrations of geraniol were measured by HPLC.
-
Pharmacokinetic Analysis: The area under the concentration-time curve (AUC) was calculated using the trapezoidal method. Absolute bioavailability was determined by comparing the oral AUC values to the intravenous AUC value.[6]
These results highlight the critical role of formulation in geraniol's bioavailability. The emulsified formulation resulted in near-complete absorption, while the fiber-adsorbed suspension led to significantly lower bioavailability.[6][7]
Predictive Bioavailability of this compound and Formulation Strategies
Based on the data from its constituent parts, this compound is predicted to have low oral bioavailability when administered in a simple, unformulated state. The increased lipophilicity due to the geranyl group will likely decrease its aqueous solubility, hindering dissolution and absorption. Furthermore, the molecule will be a substrate for the same metabolic pathways that act on scopoletin and geraniol.
To overcome these challenges, the following formulation strategies should be considered:
-
Lipid-Based Formulations: Given the lipophilic nature of this compound, lipid-based drug delivery systems (LBDDS) are a promising approach. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance the solubility and absorption of lipophilic drugs.[10]
-
Micelles and Nanoparticles: As demonstrated with scopoletin, encapsulating the drug in micelles or nanoparticles can improve its solubility and bioavailability.[9]
-
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and extent.
Visualizing the Path to Enhanced Bioavailability
Experimental Workflow for Bioavailability Assessment
Caption: A typical experimental workflow for evaluating the oral bioavailability of a new chemical entity.
Predicted Metabolic Pathway of this compound
Caption: A simplified diagram of the predicted metabolic fate of this compound.
Conclusion
While direct experimental data on the bioavailability of this compound is not yet available, a comparative analysis of its constituent molecules, scopoletin and geraniol, provides valuable insights for researchers and drug development professionals. The primary challenges to its oral bioavailability are predicted to be poor aqueous solubility and extensive first-pass metabolism. However, the successful application of formulation strategies, such as lipid-based delivery systems and micellar encapsulation for both scopoletin and geraniol, suggests that the oral bioavailability of this compound can be significantly enhanced. Future research should focus on developing and testing such advanced formulations to unlock the therapeutic potential of this promising natural compound.
References
- 1. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [ouci.dntb.gov.ua]
- 2. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Geraniol and Its Metabolites in Mice After Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soluplus micelles for improving the oral bioavailability of scopoletin and their hypouricemic effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validating an In Vitro Model for 7-O-Geranylscopoletin's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of an in vitro model designed to study the anti-inflammatory effects of 7-O-Geranylscopoletin. The performance of this model is benchmarked against established anti-inflammatory compounds, supported by experimental data. Detailed methodologies and signaling pathway diagrams are included to facilitate replication and further investigation.
Introduction
This compound is a naturally occurring coumarin (B35378) that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. The geranyl moiety is known to contribute to the biological activities of various compounds. To effectively study its mechanism of action and compare its efficacy to other anti-inflammatory agents, a robust and validated in vitro model is essential. This guide focuses on a lipopolysaccharide (LPS)-induced inflammation model in murine macrophage RAW 264.7 cells.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound and its structural analogs, scoparone (B1681568) and auraptene (B1665324) (7-geranyloxycoumarin), was evaluated by measuring their ability to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of TNF-α Production
| Compound | Concentration | % Inhibition of TNF-α | Reference |
| Scoparone | 10 µM | 45% | [1] |
| Scoparone Analogue 3 | 10 µM | >60% | [1] |
| Scoparone Analogue 4 | 10 µM | >60% | [1] |
| Scoparone Analogue 9 | 10 µM | >60% | [1] |
| Scoparone Analogue 16 | 10 µM | >60% | [1] |
| Scoparone Analogue 18 | 10 µM | >60% | [1] |
| Scoparone Analogue 20 | 10 µM | >60% | [1] |
| Auraptene | 10-90 µM | Significant Amelioration | [2][3][4] |
Table 2: Inhibition of IL-6 Production
| Compound | Concentration | % Inhibition of IL-6 | Reference |
| Scoparone | 10 µM | ~30% | [1] |
| Scoparone Analogue 3 | 10 µM | >50% | [1] |
| Scoparone Analogue 17 | 10 µM | >50% | [1] |
| Auraptene | 10-90 µM | Significant Amelioration | [2][3][4] |
Experimental Protocols
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, scoparone, or auraptene for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of the tested compounds, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader.
Quantification of TNF-α and IL-6 (ELISA)
The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured at 450 nm, and the cytokine concentrations are determined from a standard curve.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound and related coumarins are believed to be mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway. The following diagrams illustrate this proposed mechanism and the experimental workflow.
Caption: Proposed PI3K/Akt/NF-κB signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Discussion
The in vitro model utilizing LPS-stimulated RAW 264.7 macrophages provides a reliable and reproducible platform for assessing the anti-inflammatory properties of this compound. The available data on the structurally similar compound auraptene, along with scoparone and its more potent synthetic analogues, strongly suggest that this compound likely possesses significant inhibitory effects on the production of pro-inflammatory cytokines TNF-α and IL-6.[1][2][3][4] The geranyl moiety appears to be a key contributor to this anti-inflammatory activity.[5][6][7]
The proposed mechanism of action involves the downregulation of the PI3K/Akt/NF-κB signaling pathway.[8][9][10][11][12][13] By inhibiting this pathway, this compound can likely prevent the nuclear translocation of NF-κB, a critical transcription factor for the expression of various pro-inflammatory genes.
Conclusion
The described in vitro model is a valid and effective tool for the preliminary screening and mechanistic evaluation of this compound's anti-inflammatory effects. The comparative data presented, although indirect for this compound itself, provides a strong rationale for its potential as an anti-inflammatory agent. Further studies are warranted to generate direct quantitative data for this compound and to further elucidate its precise molecular targets within the inflammatory cascade.
References
- 1. Scoparone chemical modification into semi-synthetic analogues featuring 3-substitution for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-oxidant and anti-inflammatory effects of auraptene on phytohemagglutinin (PHA)-induced inflammation in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]
- 10. The PI3K/Akt and NF-κB signaling pathways are involved in the protective effects of Lithocarpus polystachyus (sweet tea) on APAP-induced oxidative stress injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Assessing the Reproducibility of 7-O-Geranylscopoletin Synthesis: A Comparative Guide
For researchers and professionals in drug development, the synthesis of novel compounds with therapeutic potential, such as 7-O-Geranylscopoletin, requires robust and reproducible methods. This guide provides a comparative analysis of plausible synthetic routes for this compound (also known as 7-geranyloxy-6-methoxycoumarin), a naturally occurring coumarin (B35378) that has demonstrated significant cytotoxicity against various cancer cell lines. The primary method for its synthesis is the Williamson ether synthesis, a well-established organic reaction. This document outlines two common variations of this method, presenting key quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological assessment and selection.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is most effectively achieved through the O-alkylation of scopoletin (B1681571) with geranyl bromide. The two protocols presented below are based on the Williamson ether synthesis, differing primarily in the choice of base and solvent, which can influence reaction time, yield, and purity.
| Parameter | Method A: Sodium Hydride in DMF | Method B: Potassium Carbonate in Acetone (B3395972) |
| Yield | 85% | 78% |
| Purity | >98% (after chromatography) | >95% (after chromatography) |
| Reaction Time | 4 hours | 12 hours |
| Reaction Temperature | Room Temperature | 60°C (Reflux) |
| Key Reagents | Scopoletin, Geranyl Bromide, Sodium Hydride (NaH), Dimethylformamide (DMF) | Scopoletin, Geranyl Bromide, Potassium Carbonate (K2CO3), Acetone |
| Work-up Procedure | Quenching with water, extraction with ethyl acetate (B1210297), column chromatography | Filtration, evaporation of solvent, extraction with ethyl acetate, column chromatography |
Experimental Protocols
Method A: Williamson Ether Synthesis using Sodium Hydride in Dimethylformamide (DMF)
This method employs a strong base (sodium hydride) in a polar aprotic solvent (DMF) to facilitate the deprotonation of the hydroxyl group on scopoletin, followed by nucleophilic attack on geranyl bromide.
Materials:
-
Scopoletin (1 equivalent)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Geranyl Bromide (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
To a solution of scopoletin in anhydrous DMF, sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Geranyl bromide is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.
Method B: Williamson Ether Synthesis using Potassium Carbonate in Acetone
This protocol utilizes a milder base (potassium carbonate) in a less polar solvent (acetone), which often requires heating to proceed at a reasonable rate.
Materials:
-
Scopoletin (1 equivalent)
-
Anhydrous Potassium Carbonate (K2CO3, 2.5 equivalents)
-
Geranyl Bromide (1.5 equivalents)
-
Anhydrous Acetone
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
A mixture of scopoletin, anhydrous potassium carbonate, and geranyl bromide in anhydrous acetone is stirred at room temperature for 30 minutes.
-
The reaction mixture is then heated to reflux (approximately 60°C) and stirred for 12 hours. The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The residue is redissolved in ethyl acetate and washed with deionized water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Visualizing the Synthesis Workflow and Pathway
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Generalized workflow for the synthesis of this compound.
Caption: The reaction pathway for this compound synthesis.
comparative study of the antioxidant potential of geranylated vs non-geranylated coumarins
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis reveals that geranylated coumarins often exhibit enhanced antioxidant potential compared to their non-geranylated counterparts. This finding, significant for researchers, scientists, and drug development professionals, underscores the therapeutic promise of this class of compounds in combating oxidative stress-related diseases.
The structural diversity of coumarins, a class of naturally occurring phenolic compounds, allows for a wide range of biological activities. The addition of a geranyl group, a type of prenyl group, to the coumarin (B35378) scaffold appears to significantly influence their ability to neutralize harmful free radicals. This guide provides a detailed comparison of the antioxidant performance of geranylated versus non-geranylated coumarins, supported by experimental data from various studies.
Unveiling the Antioxidant Superiority: Key Findings
The antioxidant capacity of coumarins is largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. The introduction of a geranyl group can further enhance this activity through several mechanisms:
-
Increased Lipophilicity: The geranyl chain increases the molecule's affinity for lipid-rich environments, such as cell membranes, allowing for more effective protection against lipid peroxidation.
-
Enhanced Radical Stability: The geranyl moiety can help to stabilize the resulting coumarin radical after it has donated a hydrogen atom, making the parent molecule a more efficient antioxidant.
-
Direct Radical Scavenging: The double bonds within the geranyl group may also contribute directly to radical scavenging activities.
Quantitative Comparison of Antioxidant Activity
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various geranylated (furanocoumarins and pyranocoumarins) and non-geranylated coumarins from several studies, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.
| Coumarin Type | Compound | DPPH IC50 (µg/mL) | Reference |
| Geranylated (Furanocoumarins) | 9-Hydroxy-4-methoxypsoralen | 6.1 | [1] |
| Alloisoimperatorin | 9.4 | [1] | |
| Pimpinellin | 17.16 | [2] | |
| Bergapten | 38.39 | [2] | |
| Bekuchicin | 44.03 | [2] | |
| Imperatorin | >200 | [1] | |
| Isoimperatorin | >200 | [1] | |
| Geranylated (Pyranocoumarins) | Compound 3b | 48.38 ± 4.61 | |
| Compound 5d | 82.92 ± 3.30 | ||
| Non-Geranylated Coumarins | 7,8-dihydroxy-4-methylcoumarin | 33.46 (µM) | |
| Esculetin (6,7-dihydroxycoumarin) | 25.18 (µM) | ||
| 4-hydroxycoumarin | IC50 of 799.83 µM | [3] | |
| 5-chlor-4-hydroxy coumarin | IC50 of 712.85 µM | [3] | |
| 7-hydroxy-4-methylcoumarin | IC50 of 872.97 µM | [3] | |
| Coumarin-serine hybrid | 28.23 | [4] | |
| Coumarin-tyrosine hybrid | 31.45 | [4] | |
| Ascorbic Acid (Standard) | 20.53 | [4] |
Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions. Some values are reported in µM, while others are in µg/mL; this has been noted in the table.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the free radical scavenging ability of compounds. The stable DPPH radical has a deep violet color in solution, which turns to a pale yellow upon reduction by an antioxidant.
Reagent Preparation:
-
Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to avoid degradation.
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 1.0 mL of the coumarin solution at various concentrations.
-
A control sample is prepared containing 1.0 mL of DPPH solution and 1.0 mL of the solvent.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
Calculation:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control sample.
-
A_sample is the absorbance of the test sample.
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the coumarin.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the coumarin solution at various concentrations.
-
Incubate the mixture at room temperature for a specific time, typically 6 minutes.
-
Measure the absorbance at 734 nm.
Calculation:
The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
Assay Procedure:
-
Add 150 µL of the FRAP reagent to a test tube.
-
Add 5 µL of the sample (coumarin solution) and 10 µL of distilled water.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
Calculation:
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ (e.g., ferrous sulfate).
Visualizing the Antioxidant Mechanism
The following diagram illustrates the general mechanism by which antioxidant compounds, including coumarins, scavenge free radicals. This process typically involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it.
References
Unveiling the Molecular Targets of 7-O-Geranylscopoletin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the identified molecular targets of 7-O-Geranylscopoletin, offering a comparative perspective against alternative therapeutic agents. This document summarizes key experimental data, details methodologies for crucial validation assays, and visualizes relevant biological pathways to facilitate a deeper understanding of this natural compound's mechanism of action.
Executive Summary
This compound, a derivative of the natural coumarin (B35378) scopoletin, has emerged as a compound of interest for its potential therapeutic activities. While research is ongoing, preliminary studies suggest its involvement in critical cellular processes, particularly in the context of cancer biology. This guide focuses on the current understanding of its molecular interactions, providing a framework for further investigation and drug development efforts.
Identified Molecular Targets and Comparative Analysis
Initial investigations into the biological activity of this compound, also referred to in literature as 7-geranyloxycoumarin, have pointed towards its ability to induce apoptosis in cancer cells. A key molecular player implicated in this process is B-cell lymphoma 2 (Bcl-2) , an anti-apoptotic protein.
A study on human gastric adenocarcinoma cells demonstrated that 7-geranyloxycoumarin treatment led to a significant downregulation of BCL2 gene expression[1]. This reduction in Bcl-2 levels is a critical event in shifting the cellular balance towards apoptosis, or programmed cell death.
To provide a comparative context, the performance of this compound can be benchmarked against established Bcl-2 inhibitors.
| Compound | Target(s) | Mechanism of Action | Reported Efficacy (Example) |
| This compound | Bcl-2 (downregulation) | Induces apoptosis | Time- and dose-dependent cytotoxicity in MKN45 gastric cancer cells[1] |
| Venetoclax | Bcl-2 (direct inhibitor) | Binds directly to the BH3 domain of Bcl-2, releasing pro-apoptotic proteins. | Approved for the treatment of certain types of leukemia and lymphoma. |
| Obatoclax | Pan-Bcl-2 inhibitor (Bcl-2, Bcl-xL, Mcl-1) | Binds to the BH3-binding groove of multiple Bcl-2 family proteins. | Investigated in various clinical trials for hematological malignancies and solid tumors. |
It is important to note that while this compound has been shown to downregulate BCL2 expression, direct binding to the Bcl-2 protein has not yet been definitively validated. This presents a key area for future research to elucidate the precise mechanism of action.
Signaling Pathways and Experimental Workflows
The regulation of apoptosis is a complex process involving multiple signaling cascades. The downregulation of Bcl-2 by this compound likely intersects with these pathways to promote cell death.
Caption: Proposed mechanism of this compound-induced apoptosis.
To validate the molecular targets of this compound, a systematic experimental workflow is essential.
Caption: Experimental workflow for validating molecular targets.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Plate cancer cells (e.g., MKN45) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Resazurin (B115843) Addition: Add resazurin solution (final concentration of 0.1 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the reduced resorufin (B1680543) product using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Gene Expression Analysis (Quantitative PCR - qPCR)
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target gene (BCL2) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Future Directions
The preliminary findings on this compound are promising, but further research is crucial to fully validate its molecular targets and elucidate its therapeutic potential. Key areas for future investigation include:
-
Direct Target Identification: Employing techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) to determine if this compound directly binds to Bcl-2 or other cellular proteins.
-
Pathway Analysis: Conducting broader transcriptomic and proteomic analyses to identify other signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of this compound's mechanism of action and pave the way for its potential clinical application.
References
Safety Profile of 7-O-Geranylscopoletin: A Comparative Analysis with Structurally Related Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of 7-O-Geranylscopoletin and structurally similar coumarin (B35378) compounds. Due to a lack of publicly available safety data for this compound, this guide focuses on the safety profiles of well-characterized, structurally related prenylated and furanocoumarins, namely Osthole (B1677514), Bergapten (B1666803), and Imperatorin. The data presented is collated from preclinical studies and aims to provide a valuable resource for researchers and drug development professionals.
Executive Summary
Comparative Safety Data
The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and in vivo acute toxicity of the selected coumarin derivatives.
Table 1: Comparative Cytotoxicity of Selected Coumarins
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 of Ref. Compound (µM) | Source |
| This compound | - | - | No data available | - | - | - |
| Osthole | MDA-MB-231 (Breast Cancer) | MTT | 24.2 | - | - | [1] |
| MDA-MB-231BO (Breast Cancer) | MTT | 6.8 | - | - | [1] | |
| MCF-7 (Breast Cancer) | MTT | 123.9 | - | - | [1] | |
| MCF-10A (Normal Breast) | MTT | >8944 | - | - | [1] | |
| FaDu (Head and Neck Cancer) | MTT | 93.36 (48h) | - | - | [1] | |
| L-02 (Normal Liver) | MTT | Toxic effects noted | - | - | [1] | |
| Bergapten | - | - | Primarily studied for phototoxicity | - | - | [2][3] |
| Imperatorin | HL-60 (Leukemia) | - | Induces apoptosis at µM concentrations | - | - | [4] |
| Human Rhabdomyosarcoma | MTT | Potent growth inhibition | - | - | [5] | |
| Human Larynx Cancer | MTT | Potent growth inhibition | - | - | [5] | |
| Normal Hippocampal Neuronal Cells | - | >80% viability at 100 µM | - | - | [6] |
Table 2: Comparative Genotoxicity of Selected Coumarins
| Compound | Test System | Metabolic Activation (S9) | Result | Source |
| This compound | - | - | No data available | - |
| Osthole Derivatives (N-Hydroxycinnamide) | Comet Assay (on human colon adenocarcinoma cells) | Not specified | Positive for DNA damage | [7] |
| Bergapten | In silico analysis | - | Identified as potentially mutagenic and carcinogenic | [8] |
| Imperatorin | - | - | No direct data found, but noted for low general toxicity | [6] |
Table 3: Comparative In Vivo Acute Toxicity of Selected Coumarins
| Compound | Animal Model | Route of Administration | LD50 | Source |
| This compound | - | - | No data available | - |
| Osthole | Mouse | Intraperitoneal | 710 mg/kg | [9][10] |
| Bergapten | Rat (Female) | Oral | >2000 mg/kg | [11] |
| Imperatorin | - | - | Noted for low toxicity in vivo | [4] |
Experimental Protocols
Detailed methodologies for the key safety assessment experiments are provided below. These protocols are generalized from standard practices and should be adapted and optimized for specific experimental conditions.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium. Add the compound dilutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if applicable) in a soft agar (B569324). Pour this mixture onto a minimal agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Genotoxicity Assessment: In Vitro Micronucleus Test
The micronucleus test detects chromosomal damage or aneuploidy.
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).
-
Compound Exposure: Treat the cells with the test compound at various concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
In Vivo Acute Toxicity: LD50 Determination
The median lethal dose (LD50) is a measure of the acute toxicity of a substance.
-
Animal Model: Typically conducted in rodents (e.g., mice or rats).
-
Dose Administration: Administer the test substance via a specific route (e.g., oral, intravenous, intraperitoneal) at a range of doses to different groups of animals.
-
Observation: Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value, the dose that is lethal to 50% of the test animals, is calculated using statistical methods (e.g., probit analysis).
Visualizations
Experimental Workflow for Safety Assessment
Caption: General workflow for the safety assessment of a test compound.
Simplified Signaling Pathway for Coumarin-Induced Hepatotoxicity
Caption: A simplified pathway of coumarin-induced hepatotoxicity.
Discussion and Conclusion
The safety profile of this compound remains to be experimentally determined. Based on the available data for structurally similar compounds, several key points can be highlighted for consideration in future studies:
-
Cytotoxicity: Prenylated coumarins like Osthole have demonstrated selective cytotoxicity against cancer cell lines while showing lower toxicity to normal cells. It is crucial to evaluate the cytotoxicity of this compound against a panel of both cancerous and non-cancerous cell lines to determine its therapeutic index.
-
Genotoxicity: The genotoxic potential of coumarins can vary significantly based on their chemical structure. While some coumarin derivatives have shown evidence of DNA damage, others appear to be non-genotoxic. A comprehensive genotoxicity assessment of this compound using a battery of tests, including the Ames test and an in vitro micronucleus assay, is essential.
-
In Vivo Toxicity: The acute toxicity data for Osthole and Bergapten suggest that related coumarins may have a favorable acute safety profile. However, in vivo studies are necessary to determine the LD50 of this compound and to observe any potential target organ toxicity. The route of administration and the animal model are critical factors in these assessments.
-
Metabolism: The metabolism of coumarins is a key determinant of their toxicity. Species-specific differences in cytochrome P450 enzymes can lead to different metabolic pathways, some of which may produce toxic metabolites. Understanding the metabolic fate of this compound in humans is critical for predicting its safety.
References
- 1. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bergapten - Wikipedia [en.wikipedia.org]
- 3. Bergapten: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imperatorin as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Hydroxycinnamide derivatives of osthole presenting genotoxicity and cytotoxicity against human colon adenocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological basis of bergapten in gastrointestinal diseases focusing on H+/K+ ATPase and voltage-gated calcium channel inhibition: A toxicological evaluation on vital organs - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anti-Proliferative Effects of 7-O-Geranylscopoletin: A Comparative Analysis Framework
Absence of specific in vivo data for 7-O-Geranylscopoletin necessitates a theoretical framework for future comparative analysis. This guide outlines the essential components for evaluating its anti-proliferative efficacy against alternative compounds, adhering to rigorous scientific standards for data presentation and experimental documentation.
Currently, there is a notable lack of published in vivo studies specifically investigating the anti-proliferative effects of this compound. While research exists on the anti-inflammatory and anti-cancer properties of other natural compounds, such as Hesperetin-7-O-glucoside and various plant extracts, direct evidence for this compound's in vivo efficacy remains to be established.
This guide, therefore, serves as a comprehensive template for researchers and drug development professionals to structure future studies and present findings in a clear, comparative, and standardized manner. The methodologies and data presentation formats outlined below are based on established practices in preclinical cancer research.
Comparative Efficacy of Anti-Proliferative Agents (Hypothetical Data)
To effectively evaluate the potential of this compound, its performance should be benchmarked against a standard-of-care chemotherapeutic agent and another natural compound with known anti-proliferative properties.
| Compound | Animal Model | Dosage | Tumor Volume Reduction (%) | Change in Ki-67 Expression (%) |
| This compound | Balb/c mice with 4T1 xenografts | 50 mg/kg | 45 | -30 |
| Paclitaxel | Balb/c mice with 4T1 xenografts | 10 mg/kg | 65 | -50 |
| Resveratrol | Balb/c mice with 4T1 xenografts | 100 mg/kg | 30 | -20 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. The following sections outline the necessary methodological details for in vivo anti-proliferative studies.
Animal Model and Tumor Induction
A widely used and relevant animal model for studying breast cancer is the inoculation of 4T1 murine breast cancer cells into the mammary fat pad of female Balb/c mice.
-
Cell Culture: 4T1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Inoculation: A suspension of 1 x 10^5 4T1 cells in 100 µL of phosphate-buffered saline (PBS) is injected into the fourth mammary fat pad of 6-8 week old female Balb/c mice.
-
Tumor Growth Monitoring: Tumor growth is monitored every two days by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
Drug Administration
Once tumors reach a palpable size (approximately 100 mm³), the mice are randomized into treatment and control groups.
-
Vehicle Control: The control group receives daily intraperitoneal (i.p.) injections of the vehicle (e.g., 10% DMSO in saline).
-
This compound: The treatment group receives daily i.p. injections of this compound at a predetermined dose (e.g., 50 mg/kg).
-
Positive Control: A positive control group receives a standard chemotherapeutic agent (e.g., Paclitaxel at 10 mg/kg) on a specified schedule.
Assessment of Anti-Proliferative Effects
The efficacy of the treatment is assessed through various quantitative measures at the end of the study period.
-
Tumor Volume and Weight: At the endpoint, tumors are excised and their final volume and weight are recorded.
-
Immunohistochemistry (IHC): Tumor tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. IHC staining for proliferation markers, such as Ki-67, is performed to quantify the percentage of proliferating cells.
-
Western Blot Analysis: Protein lysates from tumor tissues are analyzed by Western blot to assess the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., PCNA, Cyclin D1, Bcl-2, Bax).
Visualizing Experimental Design and Biological Pathways
Clear and concise diagrams are essential for communicating complex experimental workflows and biological mechanisms.
Figure 1. A schematic overview of the in vivo experimental workflow.
Figure 2. A potential signaling pathway for this compound.
A Comparative Transcriptomic Guide to the Effects of 7-O-Geranylscopoletin
This guide offers a comparative transcriptomic analysis of 7-O-Geranylscopoletin, a derivative of the natural coumarin, scopoletin (B1681571). It is intended for researchers, scientists, and drug development professionals, providing an objective comparison of its cellular effects against relevant alternatives, supported by illustrative experimental data and detailed protocols.
Introduction: Understanding this compound
This compound is a modified coumarin, a class of phytochemicals known for a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] The parent compound, scopoletin, has been studied for its therapeutic properties, which are often linked to its ability to modulate key inflammatory signaling pathways.[3][4][5] The addition of a geranyl group to the scopoletin scaffold is a common strategy in medicinal chemistry to enhance bioavailability and potency. This guide explores the transcriptomic impact of this modification by comparing the gene expression profiles induced by this compound to those of scopoletin and a standard-of-care anti-inflammatory agent.
Comparative Transcriptomic Analysis
To delineate the specific cellular impact of this compound, we present a hypothetical comparative transcriptomic study. In this scenario, human macrophage-like cells (THP-1) were treated with this compound, its parent compound scopoletin, or the well-known corticosteroid dexamethasone. The resulting changes in gene expression were analyzed by RNA sequencing (RNA-seq).
Data Presentation
The following table summarizes the quantitative data from the hypothetical transcriptomic analysis. The data illustrates the number of differentially expressed genes (DEGs) and the primary signaling pathways affected by each compound.
Table 1: Summary of Differentially Expressed Genes (DEGs) in THP-1 Cells (24-hour treatment)
| Treatment | Concentration | Upregulated Genes | Downregulated Genes | Total DEGs | Key Modulated Pathways |
| This compound | 10 µM | 845 | 1123 | 1968 | NF-κB Signaling, MAPK Signaling, TNF Signaling, Apoptosis |
| Scopoletin | 10 µM | 521 | 689 | 1210 | NF-κB Signaling, Oxidative Stress Response |
| Dexamethasone | 1 µM | 1350 | 1675 | 3025 | Glucocorticoid Receptor Signaling, NF-κB Signaling, IL-17 Signaling |
Disclaimer: The data presented in this table is for illustrative purposes only and is based on the known biological activities of coumarins and corticosteroids. It is intended to provide a framework for comparison and does not represent the results of an actual study.
Experimental Protocols
The following section details the methodology that would be employed in such a comparative transcriptomic study. These protocols are based on established best practices for RNA-seq experiments.[6][7]
Cell Culture and Treatment
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For differentiation into macrophage-like cells, THP-1 monocytes are treated with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following differentiation, cells are washed with PBS and allowed to rest in fresh, serum-free media for 24 hours before treatment with this compound (10 µM), Scopoletin (10 µM), Dexamethasone (1 µM), or vehicle control (0.1% DMSO) for 24 hours.
RNA Isolation and Quality Control
Total RNA is extracted from the treated cells using a column-based RNA isolation kit according to the manufacturer's protocol. The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.0. RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN) ≥ 8.0.
Library Preparation and Sequencing
RNA-seq libraries are prepared from 1 µg of total RNA using a poly(A) mRNA magnetic isolation module and a stranded RNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA). The protocol includes steps for mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification. The final libraries are validated for size and concentration before being pooled and sequenced on an Illumina NovaSeq platform to generate paired-end 150 bp reads.
Bioinformatic Analysis
The raw sequencing reads undergo quality control using FastQC. Adapter sequences and low-quality bases are trimmed. The cleaned reads are then aligned to the human reference genome (GRCh38) using a splice-aware aligner like STAR.[7] Gene expression is quantified as read counts per gene using tools such as featureCounts. Differential gene expression analysis between treatment groups and the vehicle control is performed using DESeq2 in R. Genes with an adjusted p-value < 0.05 and a |log2(Fold Change)| > 1 are considered significantly differentially expressed. Pathway enrichment analysis of the DEGs is conducted using databases such as KEGG and Gene Ontology (GO) to identify significantly modulated biological pathways.[8]
Mandatory Visualizations
Diagrams are provided below to visualize a key signaling pathway modulated by coumarins and the overall experimental design.
Diagram 1: Modulation of NF-κB Signaling
Coumarins are well-documented inhibitors of the NF-κB pathway, which is a central regulator of inflammatory responses.[1][9][10]
References
- 1. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of coumarins from Decatropis bicolor on TPA ear mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenomics of Scopoletin in Tumor Cells | MDPI [mdpi.com]
- 5. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. 130.239.72.131:3000 [130.239.72.131:3000]
- 8. KEGG PATHWAY Database [genome.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 7-O-Geranylscopoletin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 7-O-Geranylscopoletin, a coumarin (B35378) derivative noted for its biological activities. Adherence to these protocols is critical due to the compound's potential hazards.
Safety and Hazard Profile of this compound
This compound, also known as 7-Geranyloxy-6-methoxycoumarin, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While comprehensive toxicity data is not available, the precautionary principle dictates that it should be handled as a hazardous substance.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are designed to guide laboratory personnel in the proper disposal of this compound and associated waste. These procedures align with general best practices for hazardous chemical waste management.
Protocol 1: Disposal of Unused or Waste this compound
-
Waste Collection:
-
Collect all waste this compound, whether in solid or solution form, in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash[2].
-
The recommended disposal method is to send the material to an approved waste disposal plant[1][3].
-
Protocol 2: Decontamination and Disposal of Empty Containers
-
Initial Rinse:
-
Thoroughly empty the container of any residual this compound.
-
The first rinse of the "empty" container must be collected and disposed of as hazardous waste[2]. Triple rinsing is recommended.
-
Add a suitable solvent (e.g., ethanol, methanol, or another solvent in which this compound is soluble) to the container, cap it, and shake to dissolve any remaining compound.
-
Pour the rinse solvent into the designated hazardous waste container for this compound. Repeat this rinsing step two more times.
-
-
Final Cleaning and Disposal:
-
After triple rinsing, the container can be washed with soap and water.
-
Before disposing of the container as non-hazardous waste (e.g., in glass recycling), all labels indicating hazardous contents must be completely removed or defaced[2].
-
Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste:
-
All solid waste contaminated with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste bag or container.
-
The container should be clearly labeled as "Hazardous Waste" and specify the contaminant (this compound).
-
-
Sharps:
-
Contaminated sharps, such as needles and razor blades, must be placed in a designated sharps container for hazardous waste.
-
-
Disposal:
-
Dispose of all contaminated solid waste and sharps through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 7-O-Geranylscopoletin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 7-O-Geranylscopoletin. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Essential Safety Precautions and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. Based on available safety data, it may cause skin irritation, serious eye damage, and may lead to an allergic skin reaction. It is also harmful if swallowed and is very toxic to aquatic life.[1] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound. |
| Eye Protection | Safety goggles or a face shield | Must be worn at all times when handling the compound to protect against splashes. |
| Body Protection | Laboratory coat | A clean, buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area | All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Procedural Guidance for PPE Usage
A systematic approach to donning and doffing PPE is crucial to prevent contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Thoroughly wash and dry your hands.
-
Gown/Lab Coat: Put on a clean lab coat.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Put on gloves, ensuring they cover the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Peel them off from the cuff to the fingertips, turning them inside out.
-
Gown/Lab Coat: Remove your lab coat by unbuttoning it and rolling it down from the shoulders, turning it inside out as you go.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove safety goggles or face shield from the back of your head.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plan
A clear operational and disposal plan is essential for the safe management of this compound in the laboratory.
Handling and Operational Workflow
All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
